molecular formula C6H11N B13493628 N-methylcyclopent-3-enamine

N-methylcyclopent-3-enamine

Cat. No.: B13493628
M. Wt: 97.16 g/mol
InChI Key: VFSJDHDSAIQLMF-UHFFFAOYSA-N
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Description

N-methylcyclopent-3-enamine is a useful research compound. Its molecular formula is C6H11N and its molecular weight is 97.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methylcyclopent-3-enamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylcyclopent-3-enamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

N-methylcyclopent-3-en-1-amine

InChI

InChI=1S/C6H11N/c1-7-6-4-2-3-5-6/h2-3,6-7H,4-5H2,1H3

InChI Key

VFSJDHDSAIQLMF-UHFFFAOYSA-N

Canonical SMILES

CNC1CC=CC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-methylcyclopent-3-enamine (CAS Number: 1333221-05-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methylcyclopent-3-enamine, a secondary enamine with significant potential in synthetic organic chemistry. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document synthesizes foundational principles of enamine chemistry, predictive data, and information on related compounds to offer a robust framework for its application. This guide covers the identity and physicochemical properties of its hydrochloride salt, outlines plausible synthetic routes and characteristic reactions, and discusses potential applications, particularly in the construction of complex molecular architectures. Safety and handling considerations are also addressed to ensure responsible laboratory practice.

Introduction and Chemical Identity

N-methylcyclopent-3-enamine, systematically named N-methylcyclopent-3-en-1-amine, is a cyclic secondary enamine. It is most commonly available and handled as its hydrochloride salt, N-methylcyclopent-3-en-1-amine hydrochloride, with the assigned CAS number 1333221-05-8.[1] The presence of the enamine functional group, characterized by a nitrogen atom bonded to a double bond, imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.

The core structure consists of a five-membered cyclopentene ring with a methylamino substituent at the allylic position. This arrangement allows for the delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond, a key feature that governs its chemical behavior.

Table 1: Chemical Identity of N-methylcyclopent-3-en-1-amine Hydrochloride

IdentifierValueSource
CAS Number1333221-05-8[1]
IUPAC NameN-methylcyclopent-3-en-1-amine hydrochloride[1]
Molecular FormulaC₆H₁₂ClN[2]
Molecular Weight133.62 g/mol
SMILESCNC1CC=CC1.Cl[1]
InChIInChI=1S/C6H11N/c1-7-6-4-2-3-5-6/h2-3,6-7H,4-5H2,1H3.ClH/h1H;1H[3]

Physicochemical Properties and Spectroscopic Analysis

Detailed, experimentally-derived physicochemical and spectroscopic data for N-methylcyclopent-3-enamine and its hydrochloride salt are not widely available in peer-reviewed literature. However, based on the known properties of similar enamines and cyclic amines, we can predict its general characteristics. The hydrochloride salt is expected to be a solid with some degree of solubility in polar solvents.

Predicted Spectroscopic Data

While experimental spectra are not available, we can predict the key features based on the functional groups present in the molecule.

  • ¹H NMR: The spectrum would be expected to show signals for the vinyl protons of the cyclopentene ring, the allylic protons adjacent to the nitrogen, the other methylene protons of the ring, and the N-methyl protons. The vinyl protons would likely appear in the downfield region (δ 5.5-6.5 ppm). The proton on the carbon bearing the nitrogen would be shifted downfield due to the electron-withdrawing effect of the nitrogen. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (δ 2.2-2.6 ppm).

  • ¹³C NMR: The spectrum would feature signals for the two sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the cyclopentene ring, and the N-methyl carbon. The olefinic carbons would resonate in the downfield region (δ 120-140 ppm).

  • Infrared (IR) Spectroscopy: As a secondary amine, a key feature would be the N-H stretching vibration, appearing as a single, relatively sharp band in the region of 3350-3310 cm⁻¹.[4][5] Other characteristic bands would include the C=C stretch of the cyclopentene ring (around 1650 cm⁻¹), C-N stretching vibrations (1250–1020 cm⁻¹ for aliphatic amines), and C-H stretching and bending vibrations.[4]

  • Mass Spectrometry: The mass spectrum of the free base (N-methylcyclopent-3-enamine, C₆H₁₁N) would show a molecular ion peak at m/z 97.09.[3][6] A common fragmentation pathway for alkylamines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, leading to a resonance-stabilized cation.

Synthesis of N-methylcyclopent-3-enamine

Proposed Synthetic Pathway: Reductive Amination

The reaction proceeds through the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

G reactant1 Cyclopent-3-en-1-one intermediate Iminium Ion Intermediate reactant1->intermediate + H⁺ reactant2 Methylamine (CH₃NH₂) reactant2->intermediate product N-methylcyclopent-3-enamine intermediate->product reductant Reducing Agent (e.g., NaBH₃CN) reductant->intermediate

Figure 1: Proposed synthesis of N-methylcyclopent-3-enamine via reductive amination.

General Experimental Protocol for Reductive Amination

This protocol is a general guideline and would require optimization for the specific synthesis of N-methylcyclopent-3-enamine.

  • Reaction Setup: To a solution of cyclopent-3-en-1-one (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added methylamine (1.0-1.2 eq, either as a solution in a solvent or as a gas).

  • Formation of the Intermediate: The reaction mixture is stirred at room temperature for a period to allow for the formation of the enamine/iminium ion intermediate. The progress of this step can be monitored by techniques such as TLC or GC-MS.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. These reducing agents are selective for the iminium ion over the ketone starting material.

  • Work-up: Once the reaction is complete, the reaction mixture is quenched, typically with an aqueous solution. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by a suitable method, such as distillation or column chromatography, to yield the pure N-methylcyclopent-3-enamine.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate can be collected by filtration and dried.

Chemical Reactivity and Potential Applications

The reactivity of N-methylcyclopent-3-enamine is dominated by the nucleophilic character of the α-carbon of the enamine tautomer and the basicity of the nitrogen atom. This dual reactivity makes it a versatile building block in organic synthesis.

Alkylation and Acylation Reactions

Enamines are excellent nucleophiles and readily undergo alkylation and acylation at the α-carbon.[7][8][9] These reactions provide a powerful method for the formation of new carbon-carbon bonds.

G enamine N-methylcyclopent-3-enamine iminium Iminium Salt Intermediate enamine->iminium electrophile Electrophile (R-X) (e.g., Alkyl Halide, Acyl Halide) electrophile->iminium product α-Substituted Cyclopentanone iminium->product [H₂O] hydrolysis Hydrolysis (H₃O⁺)

Figure 2: General scheme for the alkylation/acylation of an enamine followed by hydrolysis.

General Protocol for α-Alkylation:

  • Reaction Setup: N-methylcyclopent-3-enamine (1.0 eq) is dissolved in an aprotic solvent (e.g., THF, dioxane, or acetonitrile) under an inert atmosphere.

  • Addition of Electrophile: The alkylating agent (e.g., an alkyl halide) (1.0-1.1 eq) is added to the solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Hydrolysis: Upon completion of the alkylation, the resulting iminium salt is hydrolyzed by the addition of aqueous acid (e.g., HCl). This step regenerates the ketone functionality at the α-position relative to the newly introduced alkyl group.

  • Work-up and Purification: The product is extracted and purified using standard techniques.

The Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[10] Given that N-methylcyclopent-3-enamine contains a cyclopentene moiety, it is a potential substrate for this reaction, offering a route to complex bicyclic structures containing a nitrogen atom.

The reaction is typically mediated by a cobalt-carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈). The nitrogen atom in the substrate could potentially influence the stereoselectivity and regioselectivity of the cycloaddition.

G enamine N-methylcyclopent-3-enamine product Bicyclic Cyclopentenone enamine->product alkyne Alkyne (R-C≡C-R') alkyne->product co Carbon Monoxide (CO) co->product catalyst Co₂(CO)₈ catalyst->product

Figure 3: The Pauson-Khand reaction with N-methylcyclopent-3-enamine as the alkene component.

The successful application of N-methylcyclopent-3-enamine in the Pauson-Khand reaction would provide a novel and efficient pathway to nitrogen-containing polycyclic compounds, which are of significant interest in medicinal chemistry and natural product synthesis.

Safety and Handling

Hazard Statements (Predicted):

  • H315: Causes skin irritation.[11][12]

  • H319: Causes serious eye irritation.[11][12]

  • H335: May cause respiratory irritation.[11][12]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

N-methylcyclopent-3-enamine (CAS 1333221-05-8) is a promising building block for organic synthesis. While specific experimental data for this compound is currently limited, its chemical properties can be reliably inferred from the well-established chemistry of enamines. Its ability to undergo α-alkylation and its potential as a substrate in the Pauson-Khand reaction highlight its utility in the construction of functionalized carbocycles and complex nitrogen-containing polycyclic systems. As research in this area progresses, it is anticipated that the full synthetic potential of N-methylcyclopent-3-enamine will be realized, providing new avenues for the development of novel pharmaceuticals and other valuable chemical entities.

References

  • Pauson, P. L., & Khand, I. U. (1977). The Pauson-Khand Reaction. Annals of the New York Academy of Sciences, 295(1), 2-14.
  • PubChem. (n.d.). 3-Methylcyclopentan-1-amine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). The Pauson-Khand Reaction. In Modern Carbonyl Olefination (pp. 225-266). Wiley-VCH Verlag GmbH.
  • Brummond, K. M. (2005). The Intermolecular Pauson–Khand Reaction.
  • Gibson, S. E., & Mainolfi, N. (2005). The Pauson–Khand reaction.
  • IJCRT. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). N-methylcyclopent-3-en-1-amine hydrochloride. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR: amines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclopent-3-en-1-amine. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine [Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl)-]. Organic Syntheses, 95, 289-309.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Eisenberg, D., & Seebach, D. (1983). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 66(7), 2269-2272.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentene, 3-methyl-. Retrieved from [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentene, 3-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclopenten-1-one, 3-(1-methylethyl)-. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentane, methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclopent-3-en-1-ol. Retrieved from [Link]

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N-Methylcyclopent-3-en-1-amine: Structural Dynamics, Synthesis, and Applications in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the strategic incorporation of sp³-enriched, conformationally restricted scaffolds is critical for optimizing pharmacokinetic profiles and target binding affinity. N-methylcyclopent-3-en-1-amine has emerged as a highly versatile secondary amine building block. By bridging the gap between planar aromatic systems and fully saturated heterocycles, this cyclopentene derivative offers unique spatial vectors for structure-activity relationship (SAR) exploration. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic methodology, and outlines its utility in late-stage functionalization.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of N-methylcyclopent-3-en-1-amine consists of a five-membered carbocycle containing an isolated double bond at the 3-position, with a secondary N-methylamine group at the 1-position. This structural motif provides a rigidified conformation compared to acyclic aliphatic amines, while the endocyclic alkene serves as a bioisosteric replacement for the piperidine or pyrrolidine rings commonly found in active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical and Identification Data

PropertyValue
IUPAC Name N-methylcyclopent-3-en-1-amine
CAS Number (Free Base) 741290-09-5 [1]
CAS Number (HCl Salt) 1333221-05-8 [1]
Molecular Formula C₆H₁₁N
Molecular Weight (Free Base) 97.16 g/mol
Molecular Weight (HCl Salt) 133.62 g/mol
SMILES CNC1CC=CC1
InChIKey VFSJDHDSAIQLMF-UHFFFAOYSA-N

Note: The free base is a volatile liquid at room temperature; therefore, it is predominantly synthesized, stored, and utilized as the hydrochloride (HCl) salt to ensure bench stability and precise stoichiometric handling.

Synthetic Methodologies & Mechanistic Pathways

The most scalable and atom-economical route to N-methylcyclopent-3-en-1-amine is the direct reductive amination of cyclopent-3-en-1-one using methylamine.

Mechanistic Causality: The Role of NaBH(OAc)₃

The selection of the reducing agent is the most critical parameter in this workflow. While sodium borohydride (NaBH₄) is a standard reductant, it is overly reactive and will prematurely reduce the starting ketone to cyclopent-3-en-1-ol. To achieve chemoselectivity, sodium triacetoxyborohydride (NaBH(OAc)₃) is employed [2].

The causality behind this choice lies in the electron-withdrawing nature of the three acetoxy ligands. These groups pull electron density away from the central boron atom, significantly reducing its nucleophilicity. Consequently, NaBH(OAc)₃ reacts at a negligible rate with the neutral ketone. However, once the ketone condenses with methylamine to form a transient, positively charged iminium ion , the heightened electrophilicity of this intermediate allows for rapid and selective hydride transfer [3]. This thermodynamic differential drives the reaction exclusively toward the desired amine.

ReductiveAmination A Cyclopent-3-en-1-one (Ketone) C Iminium Intermediate (Electrophilic) A->C -H2O (Acid Catalyst) B Methylamine (MeNH2) B->C D N-methylcyclopent-3-en-1-amine (Product) C->D NaBH(OAc)3 (Selective Reduction)

Mechanistic pathway of the direct reductive amination using NaBH(OAc)3.

Standard Operating Procedure (SOP): Reductive Amination Protocol

To ensure high yield and purity, the following protocol is designed as a self-validating system . Each phase includes an analytical checkpoint to confirm the reaction trajectory before proceeding.

Reagents Required:

  • Cyclopent-3-en-1-one (1.0 equiv)

  • Methylamine (2.0 equiv, 33% w/w solution in absolute ethanol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial acetic acid (catalytic, to adjust pH to ~5.5)

  • 1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

Step-by-Step Workflow:

  • Iminium Condensation (Validation Checkpoint 1):

    • Dissolve cyclopent-3-en-1-one in anhydrous DCE under an inert nitrogen atmosphere.

    • Add the methylamine solution dropwise at 0 °C, followed by a catalytic amount of glacial acetic acid.

    • Self-Validation: Stir the mixture at room temperature for 1–2 hours. Do not add the reductant yet. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (KMnO₄ stain). Proceed to Step 2 only when the ketone peak is completely consumed, confirming full conversion to the iminium intermediate.

  • Selective Hydride Reduction:

    • Cool the reaction vessel back to 0 °C to mitigate the exothermic nature of the reduction.

    • Add NaBH(OAc)₃ portion-wise over 30 minutes.

    • Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Quench and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases. This neutralizes the acetic acid and hydrolyzes any unreacted borohydride.

    • Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure (keep the water bath below 30 °C to prevent volatilization of the free base).

  • Salt Formation (Validation Checkpoint 2):

    • Self-Validation: To isolate the product and validate the presence of the basic amine, dissolve the crude oily residue in anhydrous diethyl ether.

    • Add 2.0 M HCl in diethyl ether dropwise at 0 °C. The immediate precipitation of a white crystalline solid (N-methylcyclopent-3-en-1-amine hydrochloride) visually validates the successful formation of the amine.

    • Filter the precipitate, wash with cold ether, and dry under high vacuum.

Applications in Drug Development & Medicinal Chemistry

The strategic value of N-methylcyclopent-3-en-1-amine lies in its dual functionality: the secondary amine acts as an anchor for scaffold integration, while the alkene serves as a canvas for divergent late-stage functionalization.

Bioisosterism and Conformational Restriction

In lead optimization, replacing a highly flexible N-methylalkyl chain with a cyclopentene ring restricts the spatial orientation of the nitrogen lone pair. This entropic pre-organization often leads to enhanced target affinity by reducing the energetic penalty of binding. Furthermore, compared to a fully saturated cyclopentane, the sp² carbons of the alkene flatten one side of the ring, subtly altering the three-dimensional vector of attached pharmacophores.

Divergent Late-Stage Functionalization

The isolated double bond is orthogonal to standard amide coupling conditions, allowing the secondary amine to be acylated or alkylated first. Subsequently, the alkene can be manipulated to generate novel sp³-rich architectures:

  • Epoxidation: Treatment with m-CPBA yields an epoxide, which can undergo regioselective ring-opening with various nucleophiles to generate trans-amino alcohols.

  • Dihydroxylation: Upjohn conditions (OsO₄, NMO) convert the alkene into a cis-diol, drastically reducing the LogP and increasing the Topological Polar Surface Area (TPSA) to improve aqueous solubility.

  • Cross-Coupling: The alkene can participate in palladium-catalyzed Heck reactions to append aryl or heteroaryl groups directly to the carbocycle.

Functionalization Core N-methylcyclopent-3-en-1-amine (Core Scaffold) Amide Amide Coupling (N-Acylation) Core->Amide R-COCl / Base Epox Alkene Epoxidation (mCPBA) Core->Epox Oxidation Dihydrox Dihydroxylation (OsO4) Core->Dihydrox syn-Addition Cross Cross-Coupling / Heck (Pd-Catalyzed) Core->Cross Aryl Halide

Divergent late-stage functionalization workflow for N-methylcyclopent-3-en-1-amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. Available at:[Link]

Technical Whitepaper: N-Methylcyclopent-3-enamine – Molecular Profiling, Synthesis, and Applications in LNP Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylcyclopent-3-enamine is a highly specialized secondary amine that serves as a critical synthetic building block in modern pharmaceutical chemistry. Its primary application lies in the development of advanced ionizable lipids for Lipid Nanoparticles (LNPs), the delivery vehicles behind breakthrough mRNA vaccines and RNA interference (RNAi) therapeutics[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a field-proven and self-validating synthetic protocol, and explains the mechanistic causality behind its integration into drug delivery systems.

Physicochemical Profiling & Structural Analysis

N-Methylcyclopent-3-enamine features a rigid five-membered carbocycle with an isolated double bond at the 3-position, substituted at the 1-position with an N-methylamino group. In its free base form, it is a reactive liquid. To prevent oxidative degradation and facilitate long-term storage, it is frequently synthesized and handled as a crystalline hydrochloride salt[2].

The structural rigidity imparted by the cyclopentene ring is not merely a geometric feature; it is a functional asset that subtly shifts the pKa of downstream tertiary amine lipids, optimizing them for endosomal escape[3].

Quantitative Molecular Data

The following table summarizes the core quantitative properties of both the free base and its stabilized salt form[2],[4].

PropertyFree BaseHydrochloride Salt
CAS Number 741290-09-5N/A (Salt Specific)
Chemical Formula C6H11NC6H12ClN
Molecular Weight 97.16 g/mol 133.62 g/mol
Physical State Liquid (Volatile)Solid (Crystalline)
Primary Utility Active Nucleophile for SynthesisStable Storage & Transport

Chemical Synthesis & Mechanistic Pathway

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of secondary amines. Traditional alkylation of primary amines often suffers from poor selectivity, leading to over-alkylation and the formation of unwanted tertiary amines. To circumvent this, the industry standard relies on a highly efficient reductive amination strategy utilizing a tert-butyloxycarbonyl (Boc) protecting group[3].

Mechanistic Causality

The protocol below utilizes Lithium Aluminum Hydride (LiAlH4) to reduce t-butyl 3-cyclopentenylcarbamate[3]. The causality behind selecting LiAlH4 over milder reducing agents lies in its dual-action capability: it simultaneously cleaves the carbamate C-O bond and reduces the resulting intermediate directly to an N-methyl group. This one-pot transformation ensures exclusive formation of the secondary amine. Crucially, the isolated alkene at the 3-position remains completely unreactive to hydride reduction, preserving the ring's unsaturation[3].

Experimental Protocol: Synthesis of N-methylcyclopent-3-enamine

Reference Protocol adapted from Arbutus Biopharma LNP patent literature[3],[5].

  • System Preparation: Flame-dry a 500 mL multineck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge the system with argon or nitrogen to establish a strictly anhydrous environment.

  • Reagent Suspension: Suspend LiAlH4 (3.74 g, 0.0985 mol, 2.0 eq) in 200 mL of anhydrous Tetrahydrofuran (THF) and cool the mixture to 0 °C using an ice bath[3].

    • Causality: THF acts as an aprotic coordinating solvent that stabilizes the lithium ion, enhancing hydride nucleophilicity. The 0 °C environment safely dissipates the highly exothermic initial reaction.

  • Substrate Addition: Dissolve t-butyl 3-cyclopentenylcarbamate (10.0 g, 0.0492 mol, 1.0 eq) in 70 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH4 suspension over 30 minutes[3].

  • Reflux & Reduction: Remove the ice bath, allow the reaction mixture to warm to room temperature, and then heat to reflux for 4 hours[3].

    • Causality: Thermal energy is required to drive the final hydride transfer to the iminium intermediate, completing the reduction to the methyl group.

  • Self-Validating Workup (Fieser Method): Cool the reaction to 0 °C. Quench by sequentially adding 3.74 mL H2O, 3.74 mL 15% NaOH (aq), and 11.2 mL H2O.

    • Causality: This specific stoichiometric quenching is a self-validating step. If executed correctly, it traps aluminum byproducts as a dense, granular white precipitate rather than an unfilterable emulsion. Filter the mixture through a Celite pad, wash with diethyl ether, and concentrate the filtrate under reduced pressure to yield the pure free base.

Synthesis A t-Butyl 3-cyclopentenylcarbamate (Boc-protected amine) C Reduction Reaction (Reflux, 4 hours) A->C Addition B LiAlH4 Suspension (in anhydrous THF, 0 °C) B->C Reagent D N-methylcyclopent-3-enamine (Target Product) C->D Workup & Isolation

Workflow for the LiAlH4-mediated reduction of Boc-protected cyclopentenylamine.

Application in LNP Development

The secondary amine functionality of N-methylcyclopent-3-enamine makes it a premier nucleophile for synthesizing tertiary amine-based ionizable lipids[5].

In LNP formulation, the lipid must maintain a neutral charge at physiological pH (7.4) to minimize systemic toxicity, but rapidly become protonated at endosomal pH (~5.5). This protonation triggers a membrane fusion event that releases the encapsulated RNA into the cytoplasm[6]. By reacting N-methylcyclopent-3-enamine with lipid epoxides or alkyl bromides (e.g., linoleyl derivatives), chemists append hydrophobic tails to the headgroup[5]. The rigid cyclopentene ring restricts the conformational flexibility of the resulting headgroup, subtly tuning the pKa of the tertiary amine into the optimal "Goldilocks" zone (6.0 - 6.5) required for maximum in vivo efficacy[7].

LNP A N-methylcyclopent-3-enamine (Headgroup Precursor) B Lipid Tail Alkylation (e.g., Epoxide ring-opening) A->B C Novel Ionizable Lipid (pKa 6.0 - 6.5) B->C D Microfluidic Mixing (with RNA, PEG, Cholesterol) C->D E Lipid Nanoparticle (LNP) (Nucleic Acid Delivery) D->E

Integration of N-methylcyclopent-3-enamine into the LNP manufacturing pipeline.

Analytical Characterization & Validation

To ensure the trustworthiness and scientific integrity of the synthesized batch, the product must be validated through orthogonal analytical techniques before downstream lipid synthesis:

  • 1H NMR (CDCl3): The spectrum must confirm the presence of the alkene protons (multiplet at ~5.7 ppm) and the N-methyl singlet (~2.4 ppm). Crucially, the disappearance of the bulky tert-butyl singlet (~1.4 ppm) from the starting material acts as a definitive marker of complete reduction.

  • LC-MS: Positive electrospray ionization (ESI+) of the free base should yield an [M+H]+ peak at m/z 98.1. If the product was converted to the hydrochloride salt (MW 133.62 g/mol )[2], a silver nitrate (AgNO3) titration should be performed to quantify chloride content and confirm 1:1 stoichiometry.

References

  • Title: Product List Shiratori Pharmaceutical Co., Ltd. (Compound Properties) Source: Shiratori Pharmaceutical Co., Ltd. URL: [Link]

  • Title: N-methylcyclopent-3-enamine (CAS 741290-09-5) Source: ChemSrc Database URL: [Link]

  • Title: Compositions for nucleic acid delivery (AU2010328336B2)

Sources

Comparative Analysis: N-methylcyclopent-3-en-1-amine vs. N,N-dimethyl-3-cyclopenten-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes two critical carbocyclic amine intermediates: N-methylcyclopent-3-en-1-amine (Secondary Amine) and N,N-dimethyl-3-cyclopenten-1-amine (Tertiary Amine). While often conflated due to nomenclature variations (e.g., the user's reference to "enamine"), these compounds are distinct homoallylic amines . They serve as high-value scaffolds in medicinal chemistry, offering conformational restriction that mimics the transition states of bioactive peptides and neurotransmitters.

Core Distinction:

  • N-methyl derivative (2°): A versatile intermediate used for further functionalization (acylation, alkylation) to build complex pharmacophores (e.g., CCR2 antagonists).

  • N,N-dimethyl derivative (3°): Typically a terminal pharmacophore or "cap," utilized to modulate solubility, basicity (pKa), and hERG channel interactions.

Part 1: Structural & Physicochemical Profiling[1]

The "enamine" nomenclature in the topic title ("N-methylcyclopent-3-enamine") technically refers to a structure where the nitrogen is conjugated to the double bond (


). However, the stable, commercially relevant isomers are the homoallylic amines  (

), where the alkene is isolated from the amine by a methylene bridge.
Comparative Properties Table
FeatureN-methylcyclopent-3-en-1-amineN,N-dimethyl-3-cyclopenten-1-amine
Structure Type Secondary Amine (2°)Tertiary Amine (3°)
CAS Number 1333221-05-8 (HCl salt)220247-88-1
Molecular Weight 97.16 g/mol (Free base)111.19 g/mol
H-Bond Donors 1 (NH)0
Boiling Point (Est.) ~135-140°C (Higher due to H-bonding)~120-125°C
pKa (Conj. Acid) ~10.5~9.8 (Steric hindrance lowers solvation)
Synthetic Utility High: Nucleophilic handle for coupling.Moderate: Proton sponge / Ligand.
Stability Risk High: Prone to oxidation & isomerization.Moderate: Stable against oxidation.

Part 2: Synthetic Pathways & Causality

The synthesis of these scaffolds is non-trivial due to the thermodynamic instability of the 3-cyclopentenone precursor and the risk of double-bond migration.

Primary Route: Reductive Amination

The most robust method involves the reductive amination of 3-cyclopenten-1-one .

  • Mechanism: Formation of an imine (for the 2° amine) or iminium ion (for the 3° amine), followed by selective hydride reduction.

  • Critical Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄.

    • Reasoning: STAB is milder and does not reduce the electron-rich cyclopentene double bond, whereas stronger reducing agents might yield the saturated cyclopentylamine.

Visualization of Synthesis Workflow

SynthesisWorkflow Start 3-Cyclopenten-1-one Inter1 Imine Intermediate (Unstable) Start->Inter1 + MeNH2 - H2O Inter2 Iminium Ion (Transient) Start->Inter2 + Me2NH - H2O Reagent1 MeNH2 (Methylamine) Reagent2 Me2NH (Dimethylamine) Reductant NaBH(OAc)3 / AcOH (Selective Reduction) Inter1->Reductant Inter2->Reductant Prod1 N-methyl-3-cyclopenten-1-amine (Secondary) Reductant->Prod1 Hydride Transfer Prod2 N,N-dimethyl-3-cyclopenten-1-amine (Tertiary) Reductant->Prod2 Hydride Transfer

Figure 1: Divergent reductive amination pathways. STAB ensures chemoselectivity, preserving the C3-C4 alkene.

Part 3: Stability & The "Enamine" Trap

A frequent failure mode in working with these compounds is isomerization .

Thermodynamic Migration

Under acidic conditions or high heat, the double bond at C3 can migrate into conjugation with the nitrogen (C1), forming the true enamine (1-cyclopenten-1-amine derivative).

  • The Homoallylic Amine (Target): Kinetically formed, stable at neutral pH.

  • The Enamine (Impurity): Thermodynamically favored due to conjugation (

    
    ), but extremely sensitive to hydrolysis.
    

Protocol Implication: Avoid strong acid workups or prolonged heating. Store as HCl salts, which lock the nitrogen lone pair and prevent it from catalyzing the isomerization.

Isomerization Target Homoallylic Amine (3-en-1-amine) Transition Acid/Heat Catalysis Target->Transition Enamine Conjugated Enamine (1-en-1-amine) Transition->Enamine Double Bond Migration Hydrolysis Hydrolysis (+H2O) Enamine->Hydrolysis Ketone Cyclopentanone (Degradation) Hydrolysis->Ketone Loss of Amine

Figure 2: Degradation pathway. The target homoallylic amine can isomerize to a reactive enamine, leading to hydrolysis.

Part 4: Applications in Drug Discovery[2][3][4]

Bioisosterism

The cyclopentene ring acts as a conformational lock .

  • vs. Linear Amines: Reduces entropic penalty upon binding to receptors.

  • vs. Pyrrolidines: The cyclopentene is carbocyclic (lipophilic), altering LogP and blood-brain barrier (BBB) permeability compared to the heterocyclic pyrrolidine.

Case Study: CCR2 Antagonists

Research into chemokine receptor antagonists (e.g., for rheumatoid arthritis) has utilized the 1,3-disubstituted cyclopentane/ene scaffold. The N-methyl amine moiety serves as a critical attachment point for benzyl or heterocycle pharmacophores, where the specific stereochemistry (cis/trans) dictates potency [1].

Part 5: Experimental Protocols

Protocol A: Synthesis of N,N-dimethyl-3-cyclopenten-1-amine (Reductive Amination)

Objective: Selective amination without reducing the alkene.

Reagents:

  • 3-Cyclopenten-1-one (1.0 eq)

  • Dimethylamine (2.0 M in THF, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, dissolve 3-cyclopenten-1-one in DCE. Add Dimethylamine and Acetic Acid. Stir at 0°C for 30 mins.

    • Why: Acetic acid catalyzes iminium formation; 0°C prevents polymerization of the ketone.

  • Reduction: Add STAB portion-wise over 15 minutes. Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Control: Monitor by TLC (stain with Ninhydrin or KMnO4).

  • Quench: Quench with saturated aqueous NaHCO3. Stir vigorously until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Combine organics.

  • Acid-Base Purification (Crucial):

    • Extract the organic layer with 1M HCl (pulls amine into aqueous phase).

    • Wash the aqueous acidic layer with ether (removes non-basic impurities).

    • Basify aqueous layer to pH > 12 with 4M NaOH.

    • Extract back into DCM.

  • Isolation: Dry over Na2SO4, filter, and concentrate carefully (product is volatile).

  • Storage: Convert to HCl salt immediately for long-term stability using 2M HCl in ether.

Protocol B: Handling N-methylcyclopent-3-en-1-amine
  • Reactivity: This secondary amine is a nucleophile.[1] If using it as an intermediate (e.g., amide coupling), use non-nucleophilic bases (DIPEA) to scavenge acid.

  • Safety: Both amines are likely volatile and skin irritants. Handle in a fume hood.

References

  • Yang, L., et al. (2007).[2] "Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists."[2] Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 220247-88-1, N,N-Dimethyl-3-cyclopenten-1-amine." Link

  • Trost, B. M. (2004). "Pd-Catalyzed Allylic Alkylation: A versatile strategy for the synthesis of cyclopentanoids." Chemical Reviews. (Contextual grounding for allylic substitution routes).

Sources

Strategic Sourcing & Technical Profile: N-Methylcyclopent-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Managers

Executive Summary

N-Methylcyclopent-3-en-1-amine hydrochloride (CAS: 1333221-05-8) is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical scaffolds requiring a constrained, unsaturated pyrrolidine-like mimic or a specific cyclopentenyl linker.[1] Its utility lies in the preservation of the C3=C4 double bond, which offers a handle for further functionalization (e.g., epoxidation, dihydroxylation) or rigidifies the aliphatic ring to control pharmacophore vectors.

However, sourcing this compound presents specific technical challenges:

  • Isomeric Purity: Risk of double-bond migration to the thermodynamically favored conjugated positions (enamine formation) or position 1.

  • Salt Stoichiometry: Variability in HCl stoichiometry (mono- vs. hemi-hydrochloride) affecting molecular weight calculations.

  • Supply Chain Opacity: Many "suppliers" are aggregators; few possess the validated synthetic route to guarantee the position of the alkene.

This guide provides a validated sourcing strategy, technical profiling, and self-validating quality control protocols.

Chemical Identity & Physical Profile[2][3][4][5][6]

PropertyData
Chemical Name N-Methylcyclopent-3-en-1-amine hydrochloride
CAS Number 1333221-05-8
Synonyms N-Methyl-3-cyclopenten-1-amine HCl; 3-Cyclopenten-1-amine, N-methyl-, hydrochloride
Molecular Formula C₆H₁₁N[2][3] · HCl
Molecular Weight 133.62 g/mol
Physical State White to off-white hygroscopic solid
Solubility High in Water, MeOH, DMSO; Low in DCM, Et₂O
Key Structural Feature Isolated alkene at C3-C4; Secondary amine at C1

Strategic Sourcing Landscape

The market for N-methylcyclopent-3-en-1-amine HCl is bifurcated between high-volume catalog distributors and specialized synthesis boutiques.

Supplier Tiering
  • Tier 1: Primary Manufacturers (Synthesis Capability)

    • Characteristics: Validated internal routes (usually Curtius rearrangement), comprehensive CoA including 2D-NMR.

    • Recommended For: GMP scale-up, critical SAR studies.

    • Examples:Enamine (Ukraine/Latvia), WuXi AppTec (China - Custom Synthesis), Aurora Fine Chemicals (Austria).

    • Note: Enamine is often the original source for many catalog resellers regarding unique aliphatic amines.

  • Tier 2: Catalog Distributors (Stock & Ship)

    • Characteristics: Aggregators holding small stock. Risk of batch-to-batch variability.

    • Recommended For: HTS screening, non-critical intermediates.

    • Examples:BLD Pharm , AChemBlock , Sigma-Aldrich (often resells Enamine or similar stocks).

The "Saturated Impurity" Trap

A common sourcing failure occurs when vendors supply the saturated analog (N-methylcyclopentanamine, CAS 75098-42-9) due to over-reduction during synthesis or mislabeling.

  • Red Flag: If the CoA shows a clean singlet at ~1.5 ppm in ¹H NMR (indicating saturated ring protons) and lacks the alkene signal at ~5.7 ppm.

Technical Integrity: Synthesis & Impurity Profiling

To validate a supplier, one must understand the synthetic origin. The highest purity material is typically derived from 3-cyclopentene-1-carboxylic acid via a Curtius rearrangement, rather than direct amination of unstable ketones.

Validated Synthesis Pathway (Curtius Route)

This route preserves the double bond position, avoiding the migration issues seen in reductive amination of conjugated enones.

SynthesisPathway Start 3-Cyclopentene-1- carboxylic acid Step1 Acyl Azide Formation Start->Step1 Inter1 Isocyanate Intermediate Step1->Inter1 Step2 Hydrolysis (Curtius) Inter1->Step2 Amine 3-Cyclopenten-1-amine Step2->Amine Step3 N-Methylation (Boc-protection -> MeI -> Deprotection) Amine->Step3 Impurity Impurity Risk: Double Bond Migration (Thermodynamic Control) Amine->Impurity Acid/Heat Final N-Methylcyclopent-3-en-1-amine Hydrochloride Step3->Final

Caption: Validated Curtius Rearrangement pathway minimizing double-bond migration risks.

Critical Impurities
  • Cyclopent-2-enamine: Isomerization product. Detected by shift in alkene protons in NMR.

  • Dicyclopentenylamine: Dimer formation during the methylation step if stoichiometry is uncontrolled.

  • Residual Solvents: THF or Toluene often trapped in the HCl salt lattice.

Trustworthiness: Self-Validating Quality Control

Do not rely solely on the vendor's Certificate of Analysis (CoA). Perform the following "Self-Validating" protocol upon receipt.

¹H NMR Identity Check (D₂O or DMSO-d₆)

The proton NMR provides a definitive fingerprint.

Signal (ppm)MultiplicityIntegrationAssignmentCausality/Check
5.75 - 5.85 Singlet (broad)2HC3-H, C4-H (Alkene)CRITICAL: Absence indicates saturation. Splitting indicates migration to C2.
3.80 - 3.95 Multiplet1HC1-H (Methine)Shift confirms amine attachment.
2.60 - 2.75 Singlet3HN-CH₃ Confirms methylation.
2.30 - 2.80 Multiplet4HC2-H₂, C5-H₂ Ring methylenes.
Chloride Content Titration

To verify the salt form (Mono-HCl vs. Hemi-HCl), perform an argentometric titration with AgNO₃.

  • Target: ~26.5% Chloride by weight for Mono-HCl (MW 133.62).

  • Why: Incorrect salt stoichiometry leads to gross errors in molarity calculations for downstream reactions.

Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.

  • Free-Basing Caution: When converting to the free base for reaction, do not store the free amine. Secondary allylic/homoallylic amines are prone to oxidation and polymerization. Generate the free base in situ using a mild base (e.g., DIPEA or K₂CO₃) immediately prior to use.

Sourcing Workflow Diagram

Follow this logic flow to approve a new batch of material.

SourcingWorkflow Request Initiate Sourcing Request CAS: 1333221-05-8 VendorCheck Vendor Screening: Is it a Manufacturer or Aggregator? Request->VendorCheck Tier1 Tier 1 (Manufacturer) Request Batch CoA + 1H NMR VendorCheck->Tier1 Tier2 Tier 2 (Aggregator) Request Origin Disclosure VendorCheck->Tier2 Trace Origin DataReview Technical Review: Check Alkene Region (5.7 ppm) Check Saturation (1.5 ppm) Tier1->DataReview Tier2->Tier1 Trace Origin Decision Passes Review? DataReview->Decision Purchase Purchase Small Sample (1g for QC) Decision->Purchase Yes Reject Reject Supplier (High Risk of Isomer) Decision->Reject No QC In-House QC: 1. 1H NMR (D2O) 2. AgNO3 Titration Purchase->QC Approve Release to Inventory QC->Approve

Caption: Step-by-step decision matrix for sourcing and validating N-methylcyclopent-3-en-1-amine HCl.

References

  • BLD Pharm. Product Datasheet: N-Methylcyclopent-3-en-1-amine hydrochloride (CAS 1333221-05-8). Retrieved from

  • AChemBlock. Catalog Entry: N-methylcyclopent-3-en-1-amine hydrochloride.[1][4] Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23117804, 3-Methylcyclopent-3-en-1-amine (Parent Amine). Retrieved from

  • BenchChem. Comparative Guide to the Synthesis of Cyclopent-3-ene-1-carbonyl chloride. (Contextual reference for starting material synthesis). Retrieved from

  • Enamine. Building Blocks Catalog: Aliphatic Amines. (Primary source for synthesis capability). Retrieved from

Sources

Architects of 3D Space: A Technical Guide to Novel Cyclic Enamine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Cyclic Enamine Building Blocks for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Escape from "Flatland"

In modern drug discovery, the saturation of


-rich chemical space (aryl/heteroaryl scaffolds) has necessitated a shift toward molecules with higher three-dimensionality (

character). Novel cyclic enamine building blocks—specifically

-carbamoyl-1,2,3,4-tetrahydropyridines
and their homologs—serve as the linchpin in this transition.[1]

Unlike traditional flat aromatics, these building blocks offer a kinetically amphiphilic platform: they possess nucleophilic


-carbons (enamine character) and, upon activation, electrophilic 

-carbons (iminium character). This guide details the synthesis, stabilization, and application of these scaffolds, moving beyond their reputation as unstable intermediates to robust, isolable building blocks for diversity-oriented synthesis (DOS).

The Stability Paradox: Ene-Carbamates vs. Enamines

Expertise & Experience: A common failure mode in early-stage discovery is the attempted isolation of "naked"


-alkyl cyclic enamines.[1][2] These species are highly susceptible to hydrolysis, reverting to the corresponding ketone and amine.

The Solution: The industry standard for stable building blocks is the cyclic ene-carbamate (or enamide).[2] By placing an electron-withdrawing group (EWG) such as Boc, Cbz, or Fmoc on the nitrogen, the lone pair availability is modulated. This reduces the propensity for hydrolysis while retaining sufficient electron density at the


-carbon for functionalization.[1][2]
Feature

-Alkyl Enamine (Unstable)

-Carbamoyl Enamine (Stable)
Nitrogen Hybridization

/

mix
Strictly

(Conjugated)
Hydrolysis Risk High (Minutes to Hours)Low (Weeks to Months)
Storage In situ generation requiredIsolable solid/oil
Reactivity High NucleophileModerate Nucleophile / Electrophile Precursor

Strategic Synthesis: The Electrochemical Renaissance

While partial reduction of pyridines is a classical route, it often suffers from over-reduction or regioselectivity issues. The modern, scalable approach relies on the Shono Oxidation , an electrochemical method that converts saturated cyclic amines into functionalized enamines.

Mechanism of Action

The Shono oxidation generates an


-acyliminium ion intermediate via anodic oxidation, which is trapped by methanol to form a stable 

-acetal.[1][3] Acid-catalyzed elimination of methanol then yields the target cyclic enamine.[1][2]
Visualization: The Shono-Enamine Workflow

The following diagram illustrates the conversion of a saturated piperidine to a functionalized drug scaffold via the enamine intermediate.

ShonoWorkflow Substrate N-Boc-Piperidine (Saturated) Intermediate N-Acyliminium Ion (Transient) Substrate->Intermediate -2e-, -H+ (Anodic Oxidation) Acetal N,O-Acetal (Stable Precursor) Intermediate->Acetal + MeOH Enamine Cyclic Enamine (The Building Block) Acetal->Enamine Acid Cat. (-MeOH) Prod1 C3-Functionalized Piperidine Enamine->Prod1 Electrophilic Trapping Prod2 Spirocyclic Scaffold Enamine->Prod2 Cyclopropanation

Caption: Electrochemical generation of cyclic enamine building blocks and their divergence into 3D drug scaffolds.

Experimental Protocol: Synthesis of -Boc-1,2,3,4-Tetrahydropyridine

Self-Validating System: This protocol includes in-process controls (IPC) to ensure the oxidation state is achieved before proceeding.

Phase 1: Anodic Oxidation (Shono Type)[2]
  • Substrate:

    
    -Boc-piperidine (10 mmol).
    
  • Electrolyte: Et

    
    NOTs (0.1 M) in MeOH.
    
  • Setup: Undivided cell, Carbon rod electrodes (Anode/Cathode).

  • Conditions: Constant current (

    
    ), 2.2–2.5 F/mol charge passed. Cool to 0°C.[1][2]
    
  • IPC (Validation): Monitor by TLC (Stain: Ninhydrin or PMA).[1][2] The starting material (

    
     in 4:1 Hex/EtOAc) should disappear, replaced by the methoxy-acetal (
    
    
    
    ).
  • Workup: Concentrate MeOH, suspend in Et

    
    O, filter off electrolyte salts.
    
Phase 2: Elimination to Enamine
  • Reagent: Dissolve the crude methoxy-acetal in Toluene. Add catalytic NH

    
    Cl or Camphorsulfonic acid (CSA).[1][2]
    
  • Reaction: Heat to reflux with a Dean-Stark trap or molecular sieves to remove MeOH.[1][2]

  • Validation:

    
    H NMR is the gold standard here.[1][2]
    
    • Success Marker: Appearance of two vinylic protons.[1][2] C3-H (dt,

      
       ppm) and C4-H (dt, 
      
      
      
      ppm).[1]
    • Failure Marker: Persistence of the O-Me singlet at

      
       ppm (incomplete elimination).
      

Applications in Medicinal Chemistry

Once isolated, these cyclic enamines serve as versatile "chameleons" for late-stage functionalization.[1][2]

Regioselective Functionalization Map

The cyclic enamine allows for orthogonal functionalization at the


 (C2) and 

(C3) positions.

ReactivityMap Center Cyclic Enamine (N-Boc-THP) Rxn1 Epoxidation / Ring Opening Center->Rxn1 Rxn2 Hydroboration- Oxidation Center->Rxn2 Rxn3 Suzuki-Miyaura Coupling Center->Rxn3 via Enol Triflate Rxn4 Vilsmeier-Haack Formylation Center->Rxn4 Prod1 3,4-Dihydroxy Piperidine Rxn1->Prod1 Prod2 3-Hydroxy Piperidine Rxn2->Prod2 Prod3 3-Aryl Tetrahydropyridine Rxn3->Prod3 Prod4 3-Formyl Enamine Rxn4->Prod4

Caption: Divergent synthesis pathways from a single cyclic enamine building block.

Key Reaction: C-H Arylation

Recent advances allow for the direct


-arylation of cyclic enamines using palladium catalysis, avoiding the need for pre-functionalized halides. This is particularly useful for fragment-based drug discovery (FBDD) where rapid analoging is required.[1][2]

References

  • Stahl, S. S., et al. Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates. [Link]

  • Laughlin, S. T., et al. Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. [Link]

  • Shi, Z., et al. Direct alkenyl C–H functionalization of cyclic enamines with carboxylic acids via Rh catalysis. [Link][4]

Sources

Structural Informatics and Synthetic Methodologies of N-Methylcyclopent-3-en-1-amine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate building blocks that can fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. N-methylcyclopent-3-en-1-amine has emerged as a highly valuable, conformationally restricted secondary amine. By replacing highly flexible acyclic amines or metabolically susceptible saturated rings (like piperidines or pyrrolidines), the cyclopentene motif restricts the conformational space of the pharmacophore. This restriction can lock a drug molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding, while the double bond provides a synthetic handle for late-stage functionalization.

This whitepaper provides an authoritative breakdown of the structural informatics, mechanistic synthesis, and pharmacological utility of N-methylcyclopent-3-en-1-amine, designed to serve as a comprehensive reference for synthetic chemists and drug development professionals.

Chemical Identity & Structural Informatics

Accurate structural identification is the bedrock of reproducible medicinal chemistry. N-methylcyclopent-3-en-1-amine features a cyclopentene ring with a secondary amine at the C1 position. Notably, the molecule possesses a plane of symmetry passing through the C1 carbon and the midpoint of the C3-C4 double bond, rendering it an achiral (meso-like) structure.

The quantitative structural identifiers and physicochemical properties are summarized in Table 1, cross-referenced against verified chemical databases[1][2][3].

Table 1: Structural Informatics of N-methylcyclopent-3-en-1-amine

PropertyValue / Descriptor
IUPAC Name N-methylcyclopent-3-en-1-amine
Molecular Formula C6H11N
SMILES CNC1CC=CC1
InChI InChI=1S/C6H11N/c1-7-6-4-2-3-5-6/h2-3,6-7H,4-5H2,1H3
InChIKey VFSJDHDSAIQLMF-UHFFFAOYSA-N
Monoisotopic Mass 97.08915 Da
CAS Number (Free Base) 741290-09-5
CAS Number (HCl Salt) 1333221-05-8

Mechanistic Synthesis Pathways

The synthesis of secondary amines often suffers from over-alkylation when utilizing direct alkylation methods (e.g., treating a primary amine with methyl iodide), which inevitably yields complex mixtures of secondary, tertiary, and quaternary ammonium salts.

To bypass this, the most robust and atom-economical approach for synthesizing N-methylcyclopent-3-en-1-amine is the direct reduction of its Boc-protected precursor, tert-butyl cyclopent-3-en-1-ylcarbamate, using Lithium Aluminum Hydride (LiAlH4)[4].

Mechanistic Causality: Why LiAlH4? The strong nucleophilic hydride attacks the carbonyl carbon of the carbamate. Following the expulsion of the tert-butoxide leaving group (which forms tert-butanol), the resulting iminium-like intermediate is rapidly reduced again by a second equivalent of hydride. This tandem deprotection-reduction sequence seamlessly converts the carbamate directly into an N-methyl group, ensuring 100% chemoselectivity for the secondary amine without the risk of over-alkylation.

SynthesisPathway BocAmine tert-Butyl cyclopent-3-en-1-ylcarbamate (Starting Material) Reduction LiAlH4 Reduction Anhydrous THF, 0 °C → Reflux BocAmine->Reduction Intermediate Aluminate Complex Intermediate Reduction->Intermediate Hydride transfer Workup Fieser Quench H2O / NaOH / H2O Intermediate->Workup Product N-Methylcyclopent-3-en-1-amine (Target Product) Workup->Product Filtration & Extraction

Fig 1. Mechanistic workflow for the LiAlH4-mediated reduction of Boc-protected cyclopentenamine.

Experimental Protocol: Synthesis of N-Methylcyclopent-3-en-1-amine

The following protocol is a self-validating system adapted from established patent literature for synthesizing the target compound on a multigram scale[4].

Reagents & Equipment
  • tert-butyl cyclopent-3-en-1-ylcarbamate (1.0 equiv, e.g., 10 g, 49.2 mmol)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 equiv, 3.74 g, 98.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (270 mL total)

  • Nitrogen/Argon manifold, reflux condenser, and mechanical stirrer.

Step-by-Step Methodology
  • Preparation of the Hydride Suspension: Suspend LiAlH4 (3.74 g) in anhydrous THF (200 mL) in a flame-dried round-bottom flask at 0 °C under a strict nitrogen atmosphere.

    • Causality: LiAlH4 reacts violently with moisture. The 0 °C environment mitigates the exothermic nature of the initial solvation and subsequent reaction.

  • Controlled Addition: Dissolve the tert-butyl cyclopent-3-en-1-ylcarbamate (10 g) in anhydrous THF (70 mL). Add this solution dropwise to the stirred LiAlH4 suspension over 30 minutes.

    • Validation Checkpoint: Evolution of hydrogen gas (bubbling) will occur. The dropwise rate must be controlled to prevent the THF from boiling over.

  • Reflux & Reduction: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (approx. 66 °C) for 4 hours.

    • Causality: While deprotonation occurs at 0 °C, the cleavage of the C-O bond and full reduction to the methyl group requires the thermal energy of reflux conditions to overcome the activation barrier.

  • The Fieser Quench (Critical Safety & Isolation Step): Cool the reaction mixture back to 0 °C. Dilute with ether (optional, to reduce THF viscosity). Sequentially and very slowly add:

    • 3.74 mL of distilled H2O.

    • 3.74 mL of 15% aqueous NaOH.

    • 11.22 mL of distilled H2O.

    • Causality: This exact volumetric ratio (

      
       g LiAlH4 : 
      
      
      
      mL H2O :
      
      
      mL 15% NaOH :
      
      
      mL H2O) is mandatory. It forces the aluminum byproducts to precipitate as a granular, crystalline white solid (lithium aluminate salts). Deviating from this ratio results in a colloidal, gelatinous aluminum hydroxide emulsion that traps the product and permanently clogs filter paper.
  • Filtration and Salt Formation: Filter the granular white salts through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate or ether. Dry the combined organic filtrates over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Analyze the crude oil via GC-MS. A distinct molecular ion peak at m/z 97.1 confirms the free base.

    • To improve shelf-stability, bubble anhydrous HCl gas through an ethereal solution of the crude product to precipitate N-methylcyclopent-3-en-1-amine hydrochloride as a white solid[3].

Application in Drug Development

In medicinal chemistry, N-methylcyclopent-3-en-1-amine is heavily utilized as a nucleophile in late-stage functionalization. Due to the secondary nature of the amine, it is sterically hindered compared to primary amines.

When coupling this amine to carboxylic acids to form amides—a common linkage in modern therapeutics, such as in the development of 5[5]—chemists must use highly efficient coupling reagents. The use of HATU paired with DIEA (N,N-Diisopropylethylamine) is the gold standard here. HATU generates an active HOAt ester that is highly reactive toward hindered secondary amines, ensuring rapid amide bond formation while suppressing the epimerization of the carboxylic acid partner.

DrugDiscoveryUtility Core N-Methylcyclopent-3-en-1-amine (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) Target: Kinase Inhibitors Core->SNAr Aryl Halides Amidation Amide Coupling (HATU/DIEA) Target: TNF-α Modulators Core->Amidation Carboxylic Acids Alkylation Reductive Amination Target: GPCR Ligands Core->Alkylation Aldehydes/Ketones

Fig 2. Synthetic divergence of N-methylcyclopent-3-en-1-amine in medicinal chemistry.

References

  • Title: N-methylcyclopent-3-en-1-amine hydrochloride (C6H11N)
  • Source: sigmaaldrich.
  • Source: achemblock.
  • Title: Application No. AU 2010328336 B2 - STANDARD PATENT (Synthesis Protocol)
  • Source: google.com (Google Patents)

Sources

In-Depth Technical Guide & Safety Data Profile: N-Methylcyclopent-3-enamine in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Utility of N-Methylcyclopent-3-enamine

In modern medicinal chemistry, the incorporation of rigidified,


-rich amine scaffolds is a proven strategy for improving the pharmacokinetic profiles of drug candidates. N-methylcyclopent-3-enamine  (also known as N-methylcyclopent-3-en-1-amine) serves as a critical building block in this domain. Its constrained cyclopentene ring limits conformational flexibility, which can enhance target binding affinity while simultaneously improving metabolic stability compared to linear aliphatic amines.

However, the handling of low-molecular-weight secondary cyclic amines presents unique safety and degradation challenges. This whitepaper transcends a standard 16-section Safety Data Sheet (SDS) by providing a mechanistic understanding of the compound's hazards, physicochemical dynamics, and self-validating protocols for laboratory handling.

Structural Dynamics & Physicochemical Profiling

Understanding the physical properties of N-methylcyclopent-3-enamine is the first step in mitigating risk. The compound is commercially available in two primary forms: the volatile free base and the bench-stable hydrochloride (HCl) salt.

The free base is a highly reactive nucleophile due to the unhindered lone pair on the secondary nitrogen. To circumvent oxidative degradation and volatility during long-term storage, the HCl salt is frequently synthesized, which protonates the amine, rendering the lone pair unavailable for oxidation or unintended nucleophilic attack[1].

Table 1: Physicochemical Properties Comparison
PropertyFree BaseHydrochloride (HCl) Salt
CAS Registry Number 1[1]
Molecular Formula C₆H₁₁NC₆H₁₂ClN
Molecular Weight 97.16 g/mol 133.62 g/mol
SMILES CNC1CC=CC1CNC1CC=CC1.Cl[H]
Physical State (Ambient) Colorless to pale yellow liquidWhite to off-white crystalline solid
Volatility / Flammability High (Flammable Liquid)Low (Non-flammable solid)
Primary Hazard Class Corrosive, Flammable, IrritantIrritant (Skin/Eyes/Respiratory)

Data supported by structural annotations from 2[2].

Mechanistic Toxicology & Hazard Identification

Rather than merely listing hazard codes, it is vital to understand the causality behind the toxicity of N-methylcyclopent-3-enamine.

  • Corrosivity and Tissue Saponification: As a secondary amine, the free base exhibits a high

    
     (~10.5). Upon contact with biological tissues, it rapidly deprotonates water, generating hydroxide ions that saponify the lipid bilayers of cellular membranes. This leads to deep, penetrating chemical burns (GHS Hazard H314).
    
  • Respiratory Toxicity: The low molecular weight (97.16 g/mol ) of the free base[2] translates to a high vapor pressure. Inhalation of these vapors causes immediate irritation of the mucous membranes. The basicity of the amine disrupts the pH homeostasis of the pulmonary surfactant, leading to potential chemical pneumonitis.

  • Oxidative Instability: When exposed to atmospheric oxygen and ambient light, the secondary amine undergoes radical-mediated oxidation, forming N-oxides and imines. These degradation products not only ruin reaction yields but can also act as sensitizers.

OxidativeDegradation A N-Methylcyclopent-3-enamine (Secondary Amine) B Exposure to Atmospheric O2 & Ambient Light A->B Improper Storage E Inert Gas Storage (Argon/Nitrogen) A->E Standard Protocol C N-Oxide Formation (Primary Degradation) B->C Oxidation D Imine Formation (Radical Dehydrogenation) B->D Radical Pathway F Preserved Integrity (>99% Purity) E->F Validation via 1H-NMR

Caption: Mechanistic pathway of secondary amine oxidative degradation versus inert storage preservation.

Self-Validating Handling & Storage Protocols

To ensure scientific integrity and safety, the handling of N-methylcyclopent-3-enamine must rely on self-validating systems. The following protocol guarantees both the safety of the operator and the chemical purity of the reagent.

Protocol 1: Inert Atmosphere Dispensing & NMR Validation

Objective: Transfer the free base without inducing oxidative degradation and validate its structural integrity prior to downstream synthesis.

Step-by-Step Methodology:

  • Preparation: Purge a Schlenk flask and a gas-tight Hamilton syringe with ultra-high purity (UHP) Argon for 5 minutes.

  • Dispensing: Under a positive flow of Argon, pierce the septum of the N-methylcyclopent-3-enamine reagent bottle. Withdraw the required volume slowly to prevent cavitation and bubble formation.

  • Transfer: Inject the amine directly into the pre-purged reaction vessel containing anhydrous solvent (e.g., dry DCM or THF) at 0°C to minimize volatility.

  • Self-Validation (NMR Aliquot): Before proceeding with the reaction, withdraw a 10 µL aliquot and dissolve it in

    
    .
    
  • Spectral Verification: Run a rapid

    
    -NMR. Causality check: You must observe a sharp singlet at ~2.4 ppm corresponding to the N-methyl group, and a distinct multiplet at ~5.7 ppm for the alkene protons. The absence of broad downfield signals (>8.0 ppm) confirms the absence of imine degradation products.
    

Emergency Response & Decontamination Workflows

In the event of an accidental release, standard aqueous cleanup is insufficient and potentially dangerous due to the exothermic heat of solution when the concentrated base reacts with water.

Protocol 2: Step-by-Step Spill Neutralization
  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Eliminate all ignition sources, as the vapors of the free base are highly flammable.

  • PPE Donning: Responders must wear a full-face respirator with ABEK-P3 filters (specifically rated for volatile amines), heavy-duty nitrile or butyl rubber gloves, and a chemical-resistant apron.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use sawdust, as the basic amine can react exothermically with organic matter.

  • Neutralization: Carefully apply a dilute solution of acetic acid (5-10%) to the absorbed material. Causality: The weak acid safely protonates the amine to form a water-soluble, non-volatile acetate salt, neutralizing the corrosive hazard without generating excessive heat.

  • Disposal: Sweep the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container. Label as "Neutralized Amine Waste" for proper incineration.

SpillResponse S Spill Detected: N-Methylcyclopent-3-enamine P Don PPE: Respirator, Nitrile Gloves S->P V Ventilate Area & Eliminate Ignition Sources P->V A Absorb with Inert Material (Sand/Vermiculite) V->A N Neutralize Residue (Dilute Acetic Acid) A->N D Dispose as Hazardous Waste N->D

Caption: Step-by-step emergency response and neutralization workflow for amine spills.

References

  • Title: N-methylcyclopent-3-en-1-amine hydrochloride (C6H11N) - PubChemLite Source: Université du Luxembourg (uni.lu) URL: [Link][2]

Sources

Engineering Secondary Amine Intermediates with Cyclopentene Rings: A Technical Whitepaper on Stereoselective Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentene rings containing secondary amine moieties are privileged scaffolds in medicinal chemistry, serving as critical structural nodes in the development of antiviral agents, kinase inhibitors, and complex natural products. The rigid yet highly functionalizable nature of the cyclopentene ring allows for the precise spatial orientation of pharmacophores—a foundational requirement in rational drug design. This whitepaper explores the mechanistic causality, synthetic methodologies, and self-validating protocols for generating these critical intermediates, focusing on multicatalytic cascade sequences and cooperative catalysis.

Mechanistic Foundations: The Role of Secondary Amines

The utilization of secondary amines in the synthesis of functionalized cyclopentenes is driven by their dual utility as both potent organocatalysts and stable, isolable intermediates.

From a mechanistic standpoint, secondary amines drive reactivity through electronic modulation . In the presence of an α,β-unsaturated aldehyde (enal), a secondary amine catalyst reversibly forms an iminium ion. This intermediate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enal, accelerating nucleophilic attack (Michael addition) by a 1,3-dicarbonyl compound[1].

Once the Michael adduct is formed, the secondary amine is expelled, regenerating the catalyst and leaving behind a tethered aldehyde intermediate. This intermediate is then primed for subsequent transformations, such as an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin reaction, which closes the cyclopentene/cyclopentanone ring[1]. The causality here is sequential activation: the secondary amine dictates the initial stereoselective carbon-carbon bond formation, establishing the chiral environment required for the subsequent ring closure.

Key Synthetic Workflows & Cascade Catalysis

Recent advancements have expanded the toolkit for synthesizing these intermediates:

  • Multicatalytic Cascade Sequences : By combining secondary amine catalysis with NHC catalysis, researchers can achieve a formal [3+2] asymmetric synthesis of highly functionalized cyclopentanones and cyclopentenes from simple 1,3-dicarbonyls and enals[1].

  • Cooperative Pd(0)/Secondary Amine Catalysis : This approach is utilized to prepare cyclopentene-based amino acids featuring a quaternary carbon center. The secondary amine activates the enal via iminium formation, while the Pd(0) complex simultaneously activates an azlactone, driving a highly enantioselective spirocyclization[2].

  • Isocyanide-Based Multicomponent Reactions : Diastereoselective synthesis of tetrasubstituted cyclopentenyl scaffolds can be achieved using hemiacetals, secondary amines, and isocyanides. The secondary amine dictates the stereochemical outcome by forming a bulky iminium intermediate that directs the incoming isocyanide nucleophile[3].

  • Lewis-Acid-Mediated Cyclization : Triazoles can undergo aluminum halide-mediated transformation to form vinyl cation intermediates, which cyclize into substituted cyclopentene derivatives. These serve as precursors for complex nitrogen heterocycles[4].

G A Enal + 1,3-Dicarbonyl (Starting Materials) B Secondary Amine Catalyst (LUMO Lowering / Iminium Formation) A->B C Cyclopentene / Secondary Amine Intermediate (Michael Adduct) B->C Enamine/Iminium Cycle D NHC Catalyst Addition (Crossed Benzoin Reaction) C->D Intramolecular Cyclization E Functionalized Cyclopentanone / Cyclopentene Scaffold D->E

Workflow of multicatalytic secondary amine/NHC cascade for cyclopentene synthesis.

Self-Validating Experimental Protocol: Multicatalytic Cascade

To ensure high fidelity and reproducibility, the following protocol for the asymmetric synthesis of functionalized cyclopentanones incorporates built-in validation checkpoints. This prevents the progression of failed intermediates, saving highly sensitive NHC reagents[1].

Step 1: Catalyst Activation & Iminium Formation

  • Action : In an oven-dried vial under an argon atmosphere, combine the chiral secondary amine catalyst (20 mol%) and an acid co-catalyst (e.g., benzoic acid, 20 mol%) in anhydrous chloroform (0.5 M).

  • Causality : The acid co-catalyst is strictly required to protonate the intermediate hemiaminal, facilitating the rapid elimination of water to form the active iminium ion.

  • Validation Checkpoint 1 : Observe complete dissolution and a slight color shift (typically pale yellow), confirming the formation of the active catalyst complex.

Step 2: Michael Addition (Intermediate Generation)

  • Action : Add the α,β-unsaturated aldehyde (1.0 equiv) followed by the 1,3-dicarbonyl compound (1.2 equiv). Stir at room temperature for 4 hours.

  • Validation Checkpoint 2 (Critical) : Extract a 10 µL aliquot, dilute in CDCl₃, and perform a rapid crude ¹H NMR. The disappearance of the distinct enal proton signals (δ 9.5–10.0 ppm) and the appearance of the tethered aldehyde intermediate confirms successful Michael addition. Do not proceed to Step 3 if enal starting material remains.

Step 3: NHC-Catalyzed Ring Closure

  • Action : To the validated reaction mixture, add the NHC precatalyst (thiazolium salt, 15 mol%) and sodium acetate (1.5 equiv) to generate the free carbene in situ. Stir for 12 hours.

  • Causality : Sodium acetate is selected as a mild base over stronger alternatives (like DBU) to prevent the epimerization of the newly formed, highly sensitive stereocenters in the Michael adduct[1].

  • Validation Checkpoint 3 : Monitor via TLC (UV active). The intermediate spot should fully convert to a lower-polarity product spot.

Step 4: Isolation and Stereochemical Validation

  • Action : Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

  • Validation Checkpoint 4 : Determine the enantiomeric excess (ee %) via chiral HPLC against a racemic standard to validate the stereocontrol of the secondary amine catalyst.

Quantitative Performance Data

The efficacy of secondary amine-driven multicatalytic cascades and cooperative catalysis is highly dependent on substrate sterics and electronics. The table below summarizes representative quantitative data for these transformations, demonstrating the robust stereocontrol achieved.

Synthetic StrategySubstrates (Donor + Acceptor)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Multicatalytic Cascade [1]Methyl acetoacetate + Cinnamaldehyde78%>20:195%
Multicatalytic Cascade [1]Benzyl acetoacetate + Hex-2-enal75%>20:196%
Multicatalytic Cascade [1]Cyclic β-ketoester + Cinnamaldehyde68%12:188%
Pd(0)/Amine Catalysis [2]Azlactone + Aliphatic Heptenal70%15:192%
Isocyanide-Based MCR [3]Hemiacetal + Amine + Isocyanide>85%Up to 14:197%

Applications in Drug Development

The synthesis of cyclopentene rings via secondary amine intermediates is not merely an academic exercise; it has direct, high-impact applications in the pharmaceutical industry.

A primary application is the development of neuraminidase inhibitors for the treatment of influenza. Patent literature highlights that substituted cyclopentane and cyclopentene compounds serve as highly effective viral inhibitors[5]. In the synthesis of drugs like peramivir (and its analogs), the cyclopentene core acts as a rigid scaffold. The secondary amine intermediate is critical for installing the guanidino or amino groups that form essential electrostatic interactions with the acidic residues (e.g., glutamic acid and aspartic acid) in the active site of the viral neuraminidase enzyme. The stereoselective methods described above ensure that these functional groups are locked into the exact 3D conformation required for nanomolar binding affinity.

Furthermore, these cyclopentene scaffolds are utilized as precursors for complex nitrogen heterocycles, such as isoquinolines and tetrazoles, which are frequently explored in CNS drug discovery and oncology[4].

References

1.[1] Title : Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence Source : PMC (nih.gov) URL :

2.[2] Title : Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center Source : ACS Publications URL :

3.[3] Title : Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction Source : RSC Publishing URL :

4.[4] Title : Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives Source : ACS Publications URL :

5.[5] Title : WO1999033781A1 - Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors Source : Google Patents URL :

Sources

Methodological & Application

Application Note: Synthesis of N-Methylcyclopent-3-en-1-amine from 3-Cyclopentenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of N-methylcyclopent-3-en-1-amine (CAS: 1333221-05-8) starting from 3-cyclopentenone . While the user request references "N-methylcyclopent-3-enamine," it is chemically critical to distinguish that the reaction of a primary amine (methylamine) with a ketone yields an imine (Schiff base) which is subsequently reduced to the amine . Stable enamines typically require secondary amines. Therefore, this protocol focuses on the reductive amination pathway to yield the secondary amine product, a valuable scaffold in medicinal chemistry (e.g., for conformationally restricted analogs of neurotransmitters).

Key Technical Challenge: 3-Cyclopentenone is a


-unsaturated ketone. Under basic or strongly acidic conditions, it is prone to thermodynamic isomerization to the conjugated 

-unsaturated isomer (2-cyclopentenone). This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor, to effect reductive amination while preserving the position of the olefinic double bond.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of methylamine with the carbonyl group to form an iminium intermediate, followed by selective hydride transfer.

Reaction Scheme

The pathway involves three distinct phases occurring in a one-pot system:

  • Condensation: Nucleophilic attack of methylamine on the ketone.

  • Dehydration: Loss of water to form the imine/iminium species.

  • Reduction: Chemoselective reduction of the C=N bond over the C=C bond.

ReactionPathway cluster_main Desired Pathway SM1 3-Cyclopentenone (C5H6O) Inter1 Hemiaminal (Transient) SM1->Inter1 Condensation Side1 2-Cyclopentenone (Isomerized Byproduct) SM1->Side1 Base/Heat Isomerization SM2 Methylamine (MeNH2) SM2->Inter1 Condensation Inter2 Iminium Ion (C=N+) Inter1->Inter2 -H2O (Acid Cat.) Product N-Methylcyclopent-3-en-1-amine (Target) Inter2->Product Reduction (Fast) Reagent NaBH(OAc)3 (Hydride Donor) Reagent->Product Side2 Michael Adduct (Impurity) Side1->Side2 MeNH2 (1,4-Addition)

Figure 1: Reaction mechanism highlighting the competition between the desired reductive amination and the risk of isomerization/conjugate addition.

Experimental Protocol

Reagents & Materials
ComponentRoleEquiv.Notes
3-Cyclopentenone Substrate1.0Volatile; store at -20°C.
Methylamine Amine Source1.2 - 1.5Use 2.0M solution in THF or MeOH to avoid handling gas.
NaBH(OAc)₃ Reductant1.5Sodium triacetoxyborohydride. Moisture sensitive.
Acetic Acid (AcOH) Catalyst1.0Promotes iminium formation; buffers pH.
1,2-Dichloroethane (DCE) Solvent-Preferred over MeOH to minimize ketone reduction.
Dichloromethane (DCM) Extraction-For workup.
Step-by-Step Methodology
Step 1: Imine Formation (Pre-complexation)
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3-cyclopentenone (1.0 mmol, 82 mg) in anhydrous DCE (5 mL).

  • Amine Addition: Cool the solution to 0°C (ice bath). Add Methylamine (2.0M in THF, 0.75 mL, 1.5 mmol) dropwise.

  • Catalysis: Add Acetic Acid (1.0 mmol, 57 µL).

    • Expert Insight: The addition of AcOH buffers the reaction to pH ~5-6. This is critical. Higher pH promotes isomerization to 2-cyclopentenone; lower pH inhibits the amine nucleophile.

  • Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. This ensures formation of the imine/iminium species before the reducing agent is introduced.[1]

Step 2: Selective Reduction
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

    • Note: Gas evolution (

      
      ) may occur. Ensure the system is vented through an inert gas line.
      
  • Reaction: Stir the suspension vigorously at RT for 4–16 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1%

      
      ). Stain with Ninhydrin (stains amines red/purple) or KMnO4 (stains alkenes). The starting ketone will disappear; the product will appear as a polar spot.
      
Step 3: Workup & Purification
  • Quench: Quench the reaction by adding saturated aqueous

    
     (10 mL). Stir for 15 minutes to decompose excess borohydride.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Caution: The product is a low-molecular-weight amine and may be volatile. Do not apply high vacuum for extended periods or heat the water bath >30°C.

  • Salt Formation (Optional but Recommended): To isolate a stable solid, dissolve the crude oil in diethyl ether and add 1M HCl in ether dropwise. The Hydrochloride salt will precipitate. Filter and dry.

Process Control & Logic

Why Sodium Triacetoxyborohydride (STAB)?

We select STAB over Sodium Cyanoborohydride (


) or Sodium Borohydride (

) for three reasons:
  • Chemoselectivity: STAB reduces iminiums much faster than ketones. This minimizes the direct reduction of 3-cyclopentenone to 3-cyclopentenol.

  • Safety: Avoids the toxicity and disposal issues of cyanide-based reagents.

  • Acidity: STAB releases acetic acid upon reaction, maintaining the slightly acidic pH required to prevent the base-catalyzed isomerization of 3-cyclopentenone to 2-cyclopentenone.

Troubleshooting: Isomerization

If NMR shows significant signals for 2-cyclopentenone (conjugated enone) or the Michael adduct (3-(methylamino)cyclopentanone), the reaction conditions were likely too basic.

  • Correction: Increase the amount of Acetic Acid to 1.5 - 2.0 equivalents in the next run. Ensure the reaction temperature does not exceed 25°C.

Workflow Diagram

WorkupFlow Reaction Reaction Mixture (DCE, STAB, Product) Quench Quench: Sat. NaHCO3 (pH ~8-9) Reaction->Quench SepFunnel Separatory Funnel Quench->SepFunnel OrgLayer Organic Layer (DCM) (Contains Amine) SepFunnel->OrgLayer Extract AqLayer Aqueous Layer (Boron salts) SepFunnel->AqLayer Discard AcidWash Acid-Base Purification (Optional) OrgLayer->AcidWash If purity low Final Concentration -> HCl Salt OrgLayer->Final If purity high AcidWash->Final

Figure 2: Workup and purification strategy to isolate the volatile amine.

Characterization Data (Expected)

  • 1H NMR (CDCl3, 400 MHz):

    • 
       5.75 (m, 2H, -CH=CH-, confirms retention of double bond).
      
    • 
       3.40 (m, 1H, N-CH).
      
    • 
       2.70 (m, 2H, Ring 
      
      
      
      ).
    • 
       2.45 (s, 3H, N-
      
      
      
      ).
    • 
       2.20 (m, 2H, Ring 
      
      
      
      ).
    • Note: If the double bond peaks shift to ~6.1 and 7.6 ppm (characteristic of enones) or disappear, isomerization or over-reduction has occurred.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13584550, 3-Methyl-3-cyclopentenone." PubChem, 2023. Link (Reference for starting material stability context).

Sources

Application Note: Chemoselective Reductive Amination Protocols Utilizing N-Methylcyclopent-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-methylcyclopent-3-en-1-amine (CAS: 741290-09-5)[1] is a highly versatile secondary amine building block utilized in the synthesis of conformationally restricted pharmaceutical scaffolds[2]. The incorporation of the cyclopentenyl ring provides a rigid, sp³-rich framework featuring an isolated double bond, which serves as a critical handle for downstream functionalization (e.g., dihydroxylation, epoxidation, or olefin cross-metathesis).

However, integrating this amine via reductive amination presents a distinct chemoselectivity challenge. The chosen reducing agent must efficiently reduce the transient iminium ion to a tertiary amine without reducing the isolated C=C double bond of the cyclopentene ring. To achieve this, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is established as the industry standard[3]. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond, rendering STAB exceptionally mild and highly selective for iminium ions over isolated alkenes.

Mechanistic Pathway

The reductive amination of N-methylcyclopent-3-enamine proceeds through a well-defined sequence. The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a transient hemiaminal. Acid-catalyzed dehydration yields a positively charged iminium ion, which is subsequently trapped by a hydride source to form the final tertiary amine[4].

Mechanism A Carbonyl Compound (Electrophile) C Hemiaminal Intermediate (Transient) A->C Nucleophilic Addition B N-Methylcyclopent-3-enamine (Nucleophile) B->C Nucleophilic Addition D Iminium Ion (Activated Species) C->D -H₂O (AcOH Catalyst) E Tertiary Amine Product (Intact Alkene) D->E Hydride Transfer [NaBH(OAc)₃]

Mechanistic pathway of the direct reductive amination of N-methylcyclopent-3-enamine.

Experimental Design & Reagent Selection

The selection of the hydride source and solvent dictates the success of this transformation. Catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated due to its propensity to over-reduce the cyclopentene double bond. Furthermore, 1,2-Dichloroethane (DCE) is strongly preferred over Tetrahydrofuran (THF) because its higher dielectric constant better stabilizes the polar iminium intermediate, accelerating the reaction rate[5].

Table 1: Quantitative & Qualitative Comparison of Reducing Agents for N-Methylcyclopent-3-enamine

Reducing AgentChemoselectivity (Alkene)Relative Hydride ReactivityToxicity ProfileRecommended Application
NaBH(OAc)₃ (STAB) Excellent (Intact)MildLowStandard aldehydes/ketones
NaBH₃CN Excellent (Intact)Very MildHigh (HCN gas risk)Acidic conditions (pH 3-4)
NaBH₄ ModerateStrongLowStepwise reduction (imines)
Pd/C + H₂ Poor (Reduced)N/A (Catalytic)LowAvoid (reduces cyclopentene)

Experimental Workflows & Methodologies

Workflow S1 1. Substrate Mixing (DCE, 0 °C) S2 2. Acid Catalysis (AcOH) S1->S2 S3 3. Hydride Addition (STAB) S2->S3 S4 4. Reaction Stirring (RT, 2-12 h) S3->S4 S5 5. Aqueous Quench (NaHCO₃) S4->S5 S6 6. Organic Extraction (DCM) S5->S6

Standard experimental workflow for STAB-mediated chemoselective reductive amination.

Protocol A: Direct Reductive Amination with Aldehydes

This protocol is optimized for non-hindered aliphatic and aromatic aldehydes[6].

  • Substrate Preparation: In an oven-dried flask under N₂, dissolve the aldehyde (1.0 equiv, 1.0 mmol) and N-methylcyclopent-3-enamine (1.05 equiv, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (AcOH) (1.0 equiv, 1.0 mmol). Causality: While aldehydes are highly electrophilic, AcOH protonates the hemiaminal hydroxyl group, facilitating rapid water elimination to form the iminium ion.

  • Hydride Addition: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.4 equiv, 1.4 mmol) portionwise over 5 minutes. Causality: Hydride addition can be exothermic; cooling prevents thermal degradation of the iminium ion and minimizes side reactions like aldol condensation. The 1.4 equivalents account for the slow decomposition of STAB by AcOH.

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Self-Validation (IPC): Remove a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via TLC (KMnO₄ stain). The disappearance of the aldehyde spot validates complete consumption.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Causality: This neutralizes the AcOH catalyst, decomposes unreacted STAB, and free-bases the newly formed tertiary amine to ensure it partitions into the organic phase. Extract with Dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination with Sterically Hindered Ketones

Ketones are less electrophilic and sterically more hindered than aldehydes, often requiring a Lewis acid to drive iminium formation prior to reduction[4].

  • Pre-formation of Iminium Ion: Dissolve the ketone (1.0 equiv) and N-methylcyclopent-3-enamine (1.2 equiv) in anhydrous DCE (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv). Causality: Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, forcefully driving the equilibrium toward the iminium ion.

  • Stirring: Stir at room temperature for 6–12 hours under N₂ to ensure complete iminium formation.

  • Reduction: Cool to 0 °C and add NaBH(OAc)₃ (1.5 equiv) or NaBH₃CN (1.5 equiv). Stir for an additional 12 hours at room temperature.

  • Workup: Quench with 1M NaOH to precipitate titanium salts as TiO₂. Filter through a pad of Celite, washing the cake thoroughly with EtOAc. Separate the organic layer, wash with brine, dry, and concentrate.

Analytical Validation & Troubleshooting

To confirm the structural integrity of the final product and ensure the chemoselectivity of the reduction, the following analytical validations must be performed:

  • ¹H NMR Spectroscopy (Internal Validation): The isolated double bond of the cyclopentene ring is the primary chemoselectivity marker. In ¹H NMR (CDCl₃), the vinylic protons (-CH =CH -) typically resonate as a distinct multiplet around δ 5.6–5.8 ppm . Integration of this signal (2H) relative to the N-methyl singlet (δ 2.2–2.4 ppm , 3H) provides a self-validating internal check. Disappearance or reduced integration of the vinylic signal indicates unwanted over-reduction.

  • Mass Spectrometry (LC-MS): Confirm the presence of the [M+H]⁺ peak corresponding to the intact tertiary amine. Over-reduction will present as an [M+H+2]⁺ mass shift.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Australian Patent Office. (2011). "Synthesis of N-methylcyclopent-3-enamine." Patent AU 2010328336 B2.
  • PubChem. "N-methylcyclopent-3-en-1-amine hydrochloride." National Center for Biotechnology Information. CID: 139291077. URL:[Link]

Sources

Application Note: Michael-Stork Enamine Addition Using Cyclopentenyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The modification of cyclic ketones at the


-position is a fundamental transformation in organic synthesis and drug discovery. The Stork enamine synthesis, pioneered by Gilbert Stork, offers a mild, highly regioselective method for the mono-alkylation of ketones[1]. Direct alkylation of cyclic ketones like cyclopentanone using strong bases (e.g., LDA, NaH) frequently suffers from over-alkylation, regiochemical ambiguity, and competitive self-condensation (aldol reactions)[1].

By converting the ketone into an enamine intermediate, researchers generate a neutral, resonance-stabilized nucleophile that reacts predictably with


-unsaturated carbonyl compounds (Michael acceptors) to yield 1,5-dicarbonyl compounds[2].
Causality in Reagent and Condition Selection
  • Amine Selection (Pyrrolidine): Pyrrolidine is the secondary amine of choice for cyclopentanone. The five-membered pyrrolidine ring increases the p-character of the nitrogen's lone pair, enhancing its orbital overlap with the adjacent double bond. This makes the resulting 1-(pyrrolidin-1-yl)cyclopent-1-ene significantly more nucleophilic than enamines derived from morpholine or piperidine.

  • Azeotropic Water Removal: The condensation of cyclopentanone and pyrrolidine to form the enamine is a reversible equilibrium process. A catalytic amount of p-toluenesulfonic acid (p-TsOH) accelerates carbinolamine formation, while azeotropic removal of water using a Dean-Stark apparatus drives the reaction to completion via Le Chatelier's principle[3].

  • Hydrolysis Mechanism: Following the Michael addition, the resulting iminium salt is highly electrophilic. The addition of aqueous acid (e.g., 10% HCl) causes water to attack the iminium carbon, forming an unstable tetrahedral intermediate. Subsequent protonation of the nitrogen transforms it into a good leaving group, which is ejected to regenerate the ketone and yield the final 1,5-dicarbonyl product[4].

Reaction Pathway & Workflow

Mechanism A Cyclopentanone + Pyrrolidine B 1-(Pyrrolidin-1-yl) cyclopent-1-ene A->B p-TsOH, -H2O (Dean-Stark) D Zwitterionic Intermediate B->D Nucleophilic Attack C Michael Acceptor (e.g., Methyl Acrylate) C->D E Iminium Enolate D->E Tautomerization F 1,5-Dicarbonyl Compound E->F H2O / H+ Hydrolysis

Mechanistic pathway of the Stork enamine Michael addition.

Workflow Step1 Phase 1: Enamine Formation • Toluene, p-TsOH • Dean-Stark Reflux • Azeotropic H2O Removal Step2 Phase 2: Michael Addition • Dioxane or MeCN • Add Acceptor Dropwise • Stir at RT or Reflux Step1->Step2 Isolate Enamine (Vacuum Distillation) Step3 Phase 3: Hydrolysis • 10% Aqueous HCl • Stir 1-4 Hours • Cleaves Iminium Bond Step2->Step3 Iminium Salt Formation Complete Step4 Phase 4: Purification • Solvent Extraction • Distillation or Chromatography • Isolate 1,5-Dicarbonyl Step3->Step4 Regeneration of Carbonyl

Step-by-step experimental workflow for enamine formation and alkylation.

Experimental Protocols

Phase 1: Synthesis of 1-(Pyrrolidin-1-yl)cyclopent-1-ene

Self-Validation Check: The cessation of water droplet formation in the Dean-Stark trap is the primary physical indicator that the equilibrium has been fully shifted.

  • Reaction Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: Add cyclopentanone (10.0 g, 119 mmol), pyrrolidine (12.7 g, 178 mmol, 1.5 eq), and p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol) to 100 mL of anhydrous toluene[3].

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4–6 hours[3].

  • Isolation: Cool the reaction mixture to room temperature. Remove the toluene and unreacted pyrrolidine under reduced pressure.

  • Purification: Purify the crude enamine by vacuum distillation to yield 1-(pyrrolidin-1-yl)cyclopent-1-ene as a pale yellow oil. Critical Note: Enamines are highly sensitive to ambient moisture and will prematurely hydrolyze. Store under an inert argon or nitrogen atmosphere if not proceeding immediately to Phase 2.

Phase 2: Michael Addition

Self-Validation Check: The reaction mixture will often shift in color (e.g., deepening yellow/orange) as the highly polar zwitterionic iminium intermediate forms.

  • Preparation: In a flame-dried, nitrogen-purged flask, dissolve the freshly distilled 1-(pyrrolidin-1-yl)cyclopent-1-ene (10.0 g, 73 mmol) in 50 mL of anhydrous dioxane or acetonitrile[3].

  • Acceptor Addition: Dropwise, add the Michael acceptor (e.g., methyl acrylate or methyl vinyl ketone, 80 mmol, 1.1 eq) at room temperature. The dropwise addition prevents rapid, uncontrolled exothermic polymerization of the acceptor[5].

  • Alkylation: Stir the mixture at room temperature for 12 hours (for highly reactive acceptors) or heat to reflux for 24 hours (for sterically hindered or less reactive acceptors)[3].

Phase 3: Hydrolysis and Work-up
  • Iminium Cleavage: Cool the reaction to room temperature. Add 30 mL of 10% aqueous HCl to the reaction mixture[3]. Stir vigorously for 1–2 hours.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL)[3].

  • Washing: Wash the combined organic layers with a saturated aqueous

    
     solution to neutralize residual acid, followed by a brine wash.
    
  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate the solvent under reduced pressure.
    
  • Final Purification: Purify the resulting 1,5-dicarbonyl compound via silica gel flash chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation.

Quantitative Data & Expected Yields

The following table summarizes standardized reaction parameters and expected yields for the Michael addition of cyclopentanone-derived enamines[3],[5].

Ketone SubstrateSecondary AmineMichael AcceptorSolventConditionsMajor ProductExpected Yield
CyclopentanonePyrrolidineMethyl AcrylateDioxane12h / RTMethyl 3-(2-oxocyclopentyl)propanoate65 - 75%
CyclopentanonePyrrolidineMethyl Vinyl KetoneAcetonitrile24h / Reflux2-(3-oxobutyl)cyclopentan-1-one60 - 70%
2,2-DiphenylcyclopentanonePyrrolidineMethyl Vinyl KetoneAcetonitrile24h / Reflux2,2-diphenyl-5-(3-oxobutyl)cyclopentan-1-one55 - 65%

References

  • LibreTexts Chemistry. 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Retrieved from: [Link][2]

  • Vaia. The Stork enamine reaction and the intramolecular aldol reaction. Retrieved from: [Link][4]

Sources

Application Note: N-Methylcyclopent-3-enamine as a Key Intermediate in Ionizable Cationic Lipids for RNA Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of RNA-based therapeutics (including siRNA and mRNA vaccines) has fundamentally shifted the pharmaceutical landscape. A critical bottleneck in this modality is the intracellular delivery of negatively charged nucleic acids. N-methylcyclopent-3-enamine (CAS: 741290-09-5) serves as a vital pharmaceutical intermediate in the synthesis of advanced ionizable cationic lipids (such as Lipid L8 and K8)[1][2]. By acting as the hydrophilic headgroup of these synthetic lipids, N-methylcyclopent-3-enamine provides the precise physicochemical properties required for Lipid Nanoparticle (LNP) formulation, systemic stability, and endosomal escape[3][4].

This technical guide details the synthesis of N-methylcyclopent-3-enamine, its integration into ionizable lipids, and the subsequent formulation of LNPs.

Mechanistic Insights: The Role of the Cyclopentenyl Headgroup

The design of ionizable lipids requires a delicate balance of acid-base chemistry. The lipid must remain neutral at physiological pH (pH 7.4) to prevent rapid clearance and systemic toxicity, yet become protonated within the acidic environment of the endosome (pH 5.5–6.0) to facilitate membrane fusion and payload release[2].

N-methylcyclopent-3-enamine is selected as a headgroup precursor because:

  • Conjugation Potential: As a secondary amine, it readily reacts with lipid tails (e.g., via epoxide opening or alkylation) to form a tertiary amine.

  • pKa Tuning: The steric bulk and electron-donating characteristics of the cyclopentene ring tune the pKa of the resulting tertiary amine to the "Goldilocks zone" (~6.0–6.5).

  • Membrane Destabilization: Upon protonation in the endosome, the cationic cyclopentenyl headgroup interacts electrostatically with anionic endogenous endosomal lipids, inducing a non-bilayer inverted hexagonal (

    
    ) phase that ruptures the endosome[2].
    

Quantitative Data & Physicochemical Properties

To ensure reproducibility, all critical quantitative parameters for the intermediate and the downstream LNP formulation are summarized below.

Table 1: Physicochemical Properties of N-methylcyclopent-3-enamine[5]
PropertyValue
IUPAC Name N-methylcyclopent-3-en-1-amine
CAS Number 741290-09-5 (Free base) / 1333221-05-8 (HCl salt)
Molecular Formula C₆H₁₁N
Monoisotopic Mass 97.09 Da
Table 2: Reagent Stoichiometry for Intermediate Synthesis[1]
ReagentMolecular WeightMass / VolumeMolesEquivalents
t-butyl 3-cyclopentenylcarbamate183.25 g/mol 10.0 g0.0492 mol1.0 eq
Lithium Aluminum Hydride (LiAlH₄)37.95 g/mol 3.74 g0.0985 mol2.0 eq
Tetrahydrofuran (THF, Anhydrous)72.11 g/mol 270 mL-Solvent
Table 3: LNP Formulation "L8" Excipient Molar Composition[3]
Lipid ComponentFunction in FormulationMolar Composition (%)
Ionizable Lipid (L8) RNA encapsulation & endosomal escape48.0
DOPE Helper lipid (promotes

phase transition)
47.0
Cholesterol Structural stabilizer5.0
Total 100.0

Experimental Protocols

Protocol A: Synthesis of N-methylcyclopent-3-enamine

This protocol details the reduction of the Boc-protected precursor to yield the secondary amine intermediate[1].

Step-by-Step Methodology:

  • Preparation of Hydride Suspension: Under a strict nitrogen atmosphere, suspend LiAlH₄ (3.74 g, 0.0985 mol) in 200 mL of anhydrous THF in a round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve t-butyl 3-cyclopentenylcarbamate (10 g, 0.0492 mol) in 70 mL of anhydrous THF. Slowly add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux for 4 hours.

  • Quenching & Workup (Self-Validating QC): Cool the reaction to 0 °C and carefully quench using the Fieser method (add 3.74 mL H₂O, followed by 3.74 mL 15% NaOH, then 11.2 mL H₂O). Filter the resulting granular aluminum salts.

    • Validation Step: Analyze the filtrate via GC-MS or LC-MS. The disappearance of the starting material mass and the presence of the target peak (m/z ~98 [M+H]⁺) validates successful reduction.

Causality for Experimental Choices:

  • Temperature Control (0 °C): The reduction of the carbamate by LiAlH₄ is highly exothermic. Maintaining the reaction at 0 °C during addition prevents thermal runaway and potential solvent boiling, ensuring safety and controlled kinetics.

  • Refluxing (4 hours): While initial hydride transfer occurs rapidly, complete reduction of the tert-butoxycarbonyl (Boc) group to a stable N-methyl group requires sustained thermal energy. Refluxing drives the reaction to completion[1].

Protocol B: Formulation of Lipid Nanoparticles (LNPs) via Film Hydration

Once N-methylcyclopent-3-enamine is converted into an ionizable lipid (e.g., Lipid L8), it is formulated into LNPs for RNA delivery[3][4].

Step-by-Step Methodology:

  • Lipid Mixing: Dissolve Lipid L8, DOPE, and Cholesterol in chloroform at the molar ratios specified in Table 3 (48:47:5).

  • Film Formation: Dry the lipid mixture under a gentle stream of nitrogen gas (N₂). Follow this with vacuum desiccation for 2 hours to remove all residual organic solvent.

  • Hydration: Hydrate the dried lipid film using 10 mM HEPES buffer (pH 7.4) at 37 °C, vortexing vigorously to form multilamellar vesicles (MLVs).

  • Extrusion (Self-Validating QC): Extrude the hydrated liposomes through polycarbonate membranes (e.g., 200 nm pore size) using a mini-extruder for 10-15 passes.

    • Validation Step: Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). An average particle size of ~200 nm with a PDI < 0.2 confirms a successful, monodisperse formulation[3].

Causality for Experimental Choices:

  • Film Hydration: Drying the lipids into a thin film ensures homogeneous mixing at the molecular level.

  • HEPES Buffer (pH 7.4): Hydration at physiological pH ensures the ionizable lipid remains largely unprotonated during storage, preventing premature aggregation or toxicity prior to cellular uptake[3].

Workflow & Signaling Diagram

The following diagram illustrates the lifecycle of the LNP—from its formulation using the synthesized lipid to its biological mechanism of action during endosomal escape.

G cluster_0 LNP Formulation (Film Hydration) cluster_1 In Vivo Mechanism of Action A Ionizable Lipid L8 (from Cyclopentenyl amine) C Solvent Evaporation (N2 stream & Vacuum) A->C B Helper Lipids (DOPE, Cholesterol) B->C D Lipid Film Hydration (10 mM HEPES, pH 7.4) C->D E Extrusion (~200 nm particle size) D->E F Cellular Uptake (Endocytosis) E->F G Endosomal Acidification (pH < 6.0) F->G H Protonation of Cyclopentenyl Headgroup G->H I Membrane Fusion & Endosomal Escape H->I J Release of Nucleic Acid (RNAi / Translation) I->J

Fig 1: LNP formulation via film hydration and mechanism of endosomal escape for RNA delivery.

References

  • Title: N-methylcyclopent-3-en-1-amine hydrochloride (C6H11N)
  • Title: (12) STANDARD PATENT (11) Application No. AU 2010328336 B2 (Synthesis Protocol)
  • Title: (12) STANDARD PATENT (11) Application No. AU 2010328336 B2 (LNP Formulation)
  • Source: google.
  • Title: (12) STANDARD PATENT (11) Application No. AU 2010328336 B2 (siRNA details)

Sources

reaction conditions for alkylation of N-methylcyclopent-3-enamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction conditions for the alkylation of N-methylcyclopent-3-en-1-amine (CAS: 13889-98-0 for HCl salt generic ref). Correct identification of this substrate is critical: unlike "Stork enamines" (conjugated vinyl amines), this molecule is a homoallylic secondary amine with an isolated double bond at the C3 position.[1] Consequently, "alkylation" refers primarily to N-alkylation to generate tertiary amines, rather than


-carbon alkylation typical of conjugated enamines.

This protocol covers two primary methodologies:

  • Direct Nucleophilic Substitution (

    
    ):  For primary alkyl halides.
    
  • Reductive Amination: For introducing alkyl groups via aldehydes/ketones (prevents over-alkylation).[1]

Chemical Context & Structural Analysis

Substrate: N-Methylcyclopent-3-en-1-amine Formula:


Classification:  Cyclic secondary homoallylic amine.[1]
Critical Distinction: Enamine vs. Ene-Amine
  • Target Molecule (Homoallylic): The double bond is at C3 (isolated from N).[1] The nitrogen lone pair is localized, making it a strong nucleophile suitable for N-alkylation.

  • Stork Enamine (Conjugated): If the double bond were at C1 (N-methylcyclopent-1-enamine), the species would be a secondary enamine, which is thermodynamically unstable and tautomerizes to the imine (

    
    ).[1] Therefore, standard Stork enamine alkylation conditions (C-alkylation) are not applicable  to this substrate.
    

Protocol A: Direct N-Alkylation via Substitution

Application: Introduction of primary alkyl chains (e.g., ethyl, benzyl, long-chain lipids).[1] Mechanism: Nucleophilic attack of the secondary amine on an alkyl halide.

Reagents & Materials
  • Substrate: N-Methylcyclopent-3-en-1-amine (1.0 equiv).

  • Electrophile: Alkyl Bromide or Iodide (1.1 – 1.2 equiv).[1] Avoid chlorides unless activated.

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or DIPEA (Hunig’s Base, 2.5 equiv).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).[1]

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) if using alkyl bromides/chlorides (Finkelstein activation).[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-methylcyclopent-3-en-1-amine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add

    
      (2.0 equiv). If the amine is supplied as a hydrochloride salt, increase base to 3.0 equiv to neutralize the salt first.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise at room temperature.[1]

    • Note: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to prevent exotherms and over-alkylation (quaternization).

  • Reaction: Stir at 60°C for 4–12 hours. Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of secondary amine (

      
       = [M+H]). Appearance of tertiary amine.[1][2]
      
  • Workup:

    • Filter off inorganic solids (

      
      /salts).[1]
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc, wash with water (

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Silica gel; Eluent: DCM/MeOH 95:5 with 1%

    
     to prevent streaking of the amine).
    
Optimization Table: Solvent & Base Effects
ConditionBaseSolventTempOutcome
Standard

AcetoneRefluxModerate yield; slower kinetics.[1]
Accelerated

MeCN60°CHigh yield (85-95%) ; standard recommendation.
Lipid Synthesis DIPEADMF80°CBest for long-chain alkyl halides (C10+).
Sensitive

DCMRTMildest; prevents elimination side-products.[1]

Protocol B: Reductive Amination (Preferred for Mono-Alkylation)

Application: Introduction of branched alkyl groups or when strict control over mono-alkylation is required. Mechanism: Formation of an iminium ion intermediate followed by in-situ hydride reduction.

Reagents
  • Substrate: N-Methylcyclopent-3-en-1-amine (1.0 equiv).

  • Carbonyl Source: Aldehyde or Ketone (1.2 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).[1]
    
  • Acid Catalyst: Acetic Acid (AcOH, 1-2 drops or 1.0 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure
  • Imine Formation: Dissolve the amine (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in DCE (0.2 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temperature.

    • Mechanistic Insight: Acid promotes the formation of the electrophilic iminium ion (

      
      ), which is the active species for reduction.
      
  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
    • Why STAB?

      
       is less reactive than 
      
      
      
      and will not reduce the aldehyde/ketone substrate, only the iminium ion.
  • Reaction: Stir at Room Temperature for 2–6 hours.

  • Quench: Add saturated aqueous

    
     to neutralize the acid and quench excess hydride. Stir for 15 minutes until bubbling ceases.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with Brine.
    
  • Purification: Silica gel chromatography (DCM/MeOH).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct alkylation pathway based on the desired substituent (


).

Alkylation_Workflow Start Start: N-Methylcyclopent-3-en-1-amine Decision Target Substituent (R') Type? Start->Decision Path_Primary Primary Alkyl Chain (e.g., Ethyl, Benzyl) Decision->Path_Primary Linear Path_Branched Branched/Complex Chain (e.g., Isopropyl, Cyclohexyl) Decision->Path_Branched Branched Protocol_A Protocol A: Direct SN2 Alkylation (R-X + Cs2CO3) Path_Primary->Protocol_A Protocol_B Protocol B: Reductive Amination (R-CHO + NaBH(OAc)3) Path_Branched->Protocol_B Risk_A Risk: Over-alkylation (Quaternization) Protocol_A->Risk_A Product Product: Tertiary Amine Protocol_A->Product Benefit_B Benefit: Controlled Mono-alkylation Protocol_B->Benefit_B Protocol_B->Product

Caption: Decision matrix for selecting between Direct SN2 Alkylation and Reductive Amination based on steric hindrance and risk of over-alkylation.

Troubleshooting & Critical Parameters

A. Over-Alkylation (Quaternization)
  • Symptom: Formation of quaternary ammonium salts (M+ Alkyl mass).[1][3]

  • Solution:

    • Switch to Reductive Amination (Protocol B).

    • If using Protocol A, use a slight deficiency of alkyl halide (0.9 equiv) and recycle unreacted starting material.[1]

    • Use a bulky base (DIPEA) to sterically hinder the tertiary amine product from reacting further.

B. Regioselectivity (N- vs. C-Alkylation)
  • Issue: In rare cases with very strong bases (e.g., NaH, LDA), deprotonation could occur at the allylic position (C2 or C5), leading to C-alkylation.

  • Prevention: Use mild bases (

    
    , 
    
    
    
    , DIPEA) which are insufficient to deprotonate the carbon skeleton (
    
    
    ) but sufficient to neutralize the ammonium salt.[1]
C. Stability of the Double Bond
  • Issue: The C3=C4 double bond is generally stable to standard alkylation conditions.

  • Caution: Avoid strong acids or transition metal catalysts (e.g., Pd/H2) that might promote migration of the double bond into conjugation (forming the unstable enamine/imine) or hydrogenation.[1]

References

  • Synthesis of N-methylcyclopent-3-enamine: Google Patents.[1] Patent Application AU2010328336B2. (2011). "Lipid Formulations for Nucleic Acid Delivery." (Describes the synthesis of the starting material via reduction of Boc-protected intermediate).

  • General Amine Alkylation Protocols: Sorribes, I., Junge, K., & Beller, M. (2014).[1] "Direct Catalytic N-Alkylation of Amines with Carboxylic Acids." Chemistry – A European Journal.

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The industry standard for Protocol B).

  • Stork Enamine Context (Contrast): Stork, G., et al. (1963).[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. (Cited to establish why this protocol differs from standard enamine chemistry).

Sources

Topic: Using N-methylcyclopent-3-enamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for using N-methylcyclopent-3-enamine in heterocyclic synthesis.

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1]

Executive Summary & Molecule Profile

N-methylcyclopent-3-enamine (systematically N-methylcyclopent-3-en-1-amine ) is a versatile, bifunctional building block characterized by a secondary amine and a homoallylic alkene within a five-membered ring.[1] Unlike "Stork enamines" (which are conjugated


 systems), this molecule is a stable homoallylic amine . Its unique geometry allows it to serve as a core scaffold for constructing carbocyclic nucleosides , fused bicyclic alkaloids  (e.g., tropanes, isoquinolines), and lipidoid nanoparticles  for RNA delivery.[1]
Chemical Profile
PropertySpecification
IUPAC Name N-methylcyclopent-3-en-1-amine
CAS Number 741290-09-5 (free base) / 1333221-05-8 (HCl salt)
Structure A cyclopentene ring with a double bond at C3-C4 and an N-methylamino group at C1.[1][2][3]
Reactivity Class Bifunctional: Nucleophilic amine (

) + Electrophilic/Dipolarophilic alkene (

).[1]
Stability Stable as HCl salt.[1] Free base is sensitive to oxidation and should be stored under inert gas.[1]

Strategic Applications in Heterocyclic Synthesis

The utility of N-methylcyclopent-3-enamine stems from its ability to undergo orthogonal reactions at the nitrogen center and the double bond.[1]

A. Synthesis of Carbocyclic Nucleosides (Antiviral Scaffolds)

The cyclopentene ring mimics the sugar moiety of nucleosides (e.g., Ribose), providing metabolic stability (resistance to phosphorylases).

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed Buchwald-Hartwig amination couples the amine to a halogenated heterocycle (purine/pyrimidine).[1]
    
  • Key Application: Synthesis of Abacavir/Entecavir analogs and adenosine receptor agonists.

B. Construction of Fused Bicyclic Systems (The "Pauson-Khand" & "RCM" Route)

By functionalizing the nitrogen with an alkyne or alkene tether, the molecule becomes a substrate for intramolecular cyclizations, creating complex fused heterocycles (e.g., cyclopenta[


]pyridines).
  • Pathway 1 (RCM): N-allylation followed by Ring-Closing Metathesis yields bicyclic azepines or piperidines.[1]

  • Pathway 2 (Pauson-Khand): N-propargylation followed by Co-catalyzed [2+2+1] cycloaddition yields tricyclic cyclopentenones.[1]

C. 1,3-Dipolar Cycloadditions (Isoxazolidine Fusions)

The isolated double bond is a potent dipolarophile. Reacting the amine (after protection or functionalization) with nitrones or nitrile oxides yields fused isoxazolidines, which are precursors to


-amino alcohols.

Mechanistic Insight & Reaction Logic

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

G Start N-methylcyclopent-3-enamine (Nucleophilic Amine + Alkene) Carbocyclic Carbocyclic Nucleoside (Antiviral Core) Start->Carbocyclic SNAr / Pd-Cat (Base, Heat) Diene N-Allyl Intermediate Start->Diene N-Alkylation (NaH, Allyl-Br) Isox Fused Isoxazolidine (Stereocontrolled) Start->Isox [3+2] Cycloaddition (Dipolarophile) HetHalide Heteroaryl Halide (e.g., 6-Chloropurine) HetHalide->Carbocyclic AllylBromide Allyl Bromide Bicyclic Bicyclic Azepine/Pyridine (via Grubbs II) Diene->Bicyclic Ring-Closing Metathesis (Grubbs Cat.) Nitrone Nitrone / Nitrile Oxide Nitrone->Isox

Caption: Divergent synthetic pathways: Nucleophilic substitution (Green), RCM Cyclization (Yellow/Red), and Dipolar Cycloaddition (Red).[1]

Detailed Experimental Protocols

Protocol A: Synthesis of a Carbocyclic Purine Analog ( Coupling)

Objective: Couple N-methylcyclopent-3-enamine to 6-chloropurine to create a core antiviral scaffold.[1]

Reagents:

  • N-methylcyclopent-3-enamine HCl (1.0 equiv)[1][4]

  • 6-Chloropurine (1.1 equiv)[1]

  • Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • n-Butanol or Ethanol (Solvent)[1]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 6-chloropurine (1.55 g, 10 mmol) in n-butanol (20 mL).

  • Addition: Add N-methylcyclopent-3-enamine HCl (1.34 g, 10 mmol) followed by DIPEA (5.2 mL, 30 mmol). The solution should turn clear upon heating.[1]

  • Reaction: Heat the mixture to reflux (118°C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The product usually appears as a more polar UV-active spot.[1]

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Purification: Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
    
  • Yield Expectation: 75–85% as a white/off-white solid.[1]

Critical Note: If the reaction is sluggish, switch solvent to DMF and heat to 100°C, or use microwave irradiation (120°C, 30 min).

Protocol B: Synthesis of Bicyclic Azepine via Ring-Closing Metathesis (RCM)

Objective: Create a fused [5,7]-bicyclic system by tethering an alkene and closing the ring.

Reagents:

  • N-methylcyclopent-3-enamine (Free base)[1][2]

  • 4-Bromo-1-butene (Alkylation agent)[1]

  • 
     (Base)[1]
    
  • Grubbs Catalyst (2nd Generation)[1]

  • Acetonitrile (Step 1) / Dichloromethane (Step 2)[1]

Step 1: N-Alkylation

  • Dissolve N-methylcyclopent-3-enamine (10 mmol) in Acetonitrile (30 mL).

  • Add

    
      (20 mmol) and 4-bromo-1-butene  (11 mmol).
    
  • Heat to 60°C for 8 hours. Filter off salts and concentrate to obtain the N-(but-3-en-1-yl) intermediate.[1] (Purify if necessary, though crude is often sufficient).

Step 2: Ring-Closing Metathesis

  • Dissolve the intermediate (approx. 10 mmol) in anhydrous, degassed DCM (High dilution: 0.01 M, ~1 L solvent) to favor intramolecular cyclization over polymerization.

  • Add Grubbs II Catalyst (2-5 mol%).[1]

  • Reflux (40°C) under a strictly inert atmosphere (Argon/Nitrogen) for 4–12 hours.

  • Quenching: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.

  • Purification: Filter through a pad of Celite. Concentrate and purify via column chromatography.[1]

  • Result: A bicyclic structure containing a newly formed 7-membered ring fused to the cyclopentene.

Expert Insights & Troubleshooting

1. Nomenclature Confusion (The "Enamine" Trap):

  • Clarification: Do not confuse this reagent with N-methylcyclopent-1-enamine (the conjugated Stork enamine).[1] The "3-enamine" isomer has a non-conjugated double bond.[1] It does not undergo standard Stork enamine alkylation at the

    
    -carbon unless isomerized.[1]
    
  • Implication: You cannot use this reagent directly for Michael additions to enones without prior isomerization or modification.

2. Stereochemical Control:

  • The cyclopentene ring is puckered. When performing cycloadditions (e.g., with nitrones), the incoming dipole will approach from the face anti to the bulky N-methylamino group (steric control), typically yielding trans-fused systems.[1]

3. Handling the Free Base:

  • The HCl salt is stable, but the free base is volatile and amine-like (fishy odor). When generating the free base from HCl salt (using NaOH/DCM extraction), use it immediately to prevent oxidation of the double bond or air-oxidation of the amine.

4. Regioselectivity in Pd-Catalysis:

  • In Heck reactions, the double bond at C3-C4 is symmetric relative to the ring, but the chiral center at C1 (carrying the amine) induces diastereoselectivity.[1] Expect mixtures of diastereomers unless a chiral ligand is used.[1]

References

  • Synthesis of Carbocyclic Nucleosides

    • Title: "Recent Advances in the Synthesis of Carbocyclic Nucleosides."
    • Source:Chemical Reviews, 2003.
    • Context: Discusses the use of cyclopentenyl amines as bioisosteres for furanose rings in antiviral drugs.
    • Link:[Link][1]

  • Ring-Closing Metathesis in Heterocycles

    • Title: "Ring-Closing Metathesis of Nitrogen-Containing Compounds: Applications to Heterocycles, Alkaloids, and Peptidomimetics."[1]

    • Source:Chemical Reviews, 2004.
    • Context: Provides the foundational logic for using diene-amines in RCM to form bicyclic systems.
    • Link:[Link][1]

  • Lipid Nanoparticle Synthesis (Patent)

    • Title: "Lipid Formul
    • Source:WO 2011/071860.[5]

    • Context: Describes the synthesis of N-methylcyclopent-3-enamine (Compound 8)
    • Link
  • Dipolar Cycloadditions

    • Title: "Intramolecular Nitrone-Olefin Cycloaddition (INOC): A Powerful Synthetic Tool."[1]

    • Source:Organic Reactions, 2011.[5][6]

    • Context: Mechanistic background for fusing isoxazolidines onto cyclopentene rings.
    • Link:[Link][1]

Sources

catalytic hydrogenation of N-methylcyclopent-3-enamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Catalytic Hydrogenation of N-Methylcyclopent-3-enamine Derivatives

Executive Summary

This application note details the protocols for the catalytic hydrogenation of N-methylcyclopent-3-enamine and its substituted derivatives. This structural motif—a five-membered ring containing an isolated double bond and a secondary amine—presents unique challenges in drug synthesis, specifically regarding catalyst poisoning by the amine nitrogen , prevention of C-N bond hydrogenolysis (deamination) , and control of diastereoselectivity (cis/trans ratios).[1]

This guide provides two validated workflows:

  • Protocol A: A robust heterogeneous method (Pd/C or PtO2) for general saturation, optimized to prevent catalyst deactivation.[1]

  • Protocol B: A stereocontrolled method utilizing Rhodium-based catalysis to target specific diastereomers.[1][2]

Technical Introduction & Mechanistic Challenges

The hydrogenation of N-methylcyclopent-3-en-1-amine derivatives requires balancing the reactivity of the alkene (


) against the basicity of the amine (

).[1]
The "Amine Poisoning" Effect

In neutral media, the lone pair on the nitrogen atom competes with the alkene for active sites on the metal catalyst surface.[1] Nitrogen adsorption is often stronger than alkene


-complexation, leading to:
  • Drastically reduced reaction rates.

  • Incomplete conversion.[1]

  • Requirement for elevated temperatures, which increases the risk of side reactions.

Hydrogenolysis (Deamination)

Allylic and homoallylic amines are susceptible to C-N bond cleavage (hydrogenolysis) under hydrogenation conditions, particularly with Palladium catalysts at high temperatures.[1] This yields the deaminated cycloalkane (methylcyclopentane) as a major impurity.

Mechanistic Pathway & Poisoning Model:

HydrogenationMechanism Substrate N-methylcyclopent-3-enamine (Substrate) Catalyst Metal Surface (M) Substrate->Catalyst Competition Poisoning N-Coordination (Catalyst Poisoning) Substrate->Poisoning Lone Pair Binding Adsorption Alkene u03C0-Complex (Productive) Substrate->Adsorption C=C Binding Ammonium Ammonium Salt (Non-Coordinating) Substrate->Ammonium + H+ (Protonation) Poisoning->Catalyst Deactivation Product Saturated Amine Adsorption->Product + H2 Protonation Acid Additive (H+) Protonation->Ammonium Ammonium->Adsorption No Poisoning

Figure 1: Mechanistic competition between productive alkene adsorption and non-productive amine poisoning.[1] Protonation of the amine shifts the equilibrium toward productive hydrogenation.[1]

Critical Experimental Parameters

To ensure reproducibility and high yield, the following parameters must be controlled.

ParameterRecommendationScientific Rationale
Catalyst Selection 5% Pt/C (sulfided) or PtO₂ (Adams) Platinum retains high activity for alkenes but is less prone to C-N hydrogenolysis than Palladium.[1] Sulfided catalysts resist poisoning.[1]
Solvent System MeOH or EtOH + 1.05 eq.[1] Acid Protic solvents facilitate H-transfer.[1] Crucial: Adding HCl or Acetic Acid protonates the amine, preventing catalyst poisoning (see Fig 1).
H₂ Pressure 3 – 10 bar (45–150 psi) Moderate pressure favors saturation over hydrogenolysis.[1] High pressure (>50 bar) is rarely needed if the amine is protonated.
Temperature 20°C – 40°C Keep temperature low to prevent deamination.[1]
Concentration 0.1 M – 0.5 M High dilution is unnecessary; however, ensure the salt form is fully soluble.[1]

Detailed Protocols

Protocol A: Standard Saturation (Heterogeneous)

Best for: Routine synthesis of N-methylcyclopentylamine derivatives where stereochemistry is not the primary concern or the substrate is achiral.[1]

Materials:

  • Substrate: N-methylcyclopent-3-enamine derivative (10 mmol)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams Catalyst) - 5 mol% loading[1]

  • Solvent: Methanol (anhydrous)[1]

  • Additive: Concentrated HCl (1.1 equivalents) or Acetic Acid (glacial)[1]

  • Equipment: Parr Shaker or High-Pressure Autoclave

Workflow:

  • Salt Formation (In-Situ):

    • Dissolve 10 mmol of substrate in 20 mL Methanol.

    • Slowly add 1.1 eq (11 mmol) of HCl (e.g., as 1.25 M solution in MeOH) or Glacial Acetic Acid.

    • Validation Check: Verify pH is < 4 using a dipstick.[1] This ensures the amine lone pair is sequestered.

  • Catalyst Loading (Inert Atmosphere):

    • Safety: PtO₂ is not pyrophoric until reduced, but standard safety applies.[1] If using Pd/C, wet with water first.[1]

    • Add 115 mg PtO₂ (approx 5 mol%) to the reaction vessel.

    • Carefully add the substrate solution to the vessel.[1][3]

  • Hydrogenation:

    • Seal the reactor.[1] Purge with Nitrogen (3x) to remove Oxygen.[1]

    • Purge with Hydrogen (3x).[1]

    • Pressurize to 4 bar (60 psi) .

    • Agitate vigorously at Room Temperature (25°C) for 4–6 hours.

  • Workup:

    • Depressurize and purge with Nitrogen.[1]

    • Filter the mixture through a Celite pad to remove the catalyst.[1] Note: Keep the catalyst wet to prevent fire hazards.[1]

    • Concentrate the filtrate.[1]

    • Free-basing: Redissolve residue in water, basify with NaOH (pH > 12), and extract with DCM or Ether to recover the free amine.[1]

Protocol B: Stereoselective Hydrogenation (Diastereocontrol)

Best for: Substrates with existing stereocenters where cis/trans relative stereochemistry is critical.[1]

When substituents are present on the ring, heterogeneous hydrogenation typically follows the Horiuti-Polanyi mechanism , resulting in syn-addition of hydrogen from the least hindered face.[1]

  • Targeting cis-isomers: Use Rh/C or Rh/Al₂O₃ in neutral alcohols.[1] Rhodium is highly sensitive to steric bulk and will almost exclusively add H₂ anti to the largest substituent.[1]

  • Targeting trans-isomers: This is difficult via direct hydrogenation.[1] Isomerization conditions (thermodynamic control) post-hydrogenation may be required.

Workflow (Cis-Selective):

  • Substrate Prep: 5 mmol substituted enamine in 15 mL Ethanol.

  • Catalyst: 5% Rh/Al₂O₃ (5 wt% loading).

  • Conditions: 50 bar H₂, 50°C. Note: Rhodium requires higher pressure than Pt/Pd.

  • Purification: Filtration and evaporation.[1] Check d.r. (diastereomeric ratio) via ¹H NMR.

Process Validation & Troubleshooting

Use this logic flow to diagnose issues during the reaction.

Troubleshooting Start Reaction Stopped / Incomplete Check1 Check pH of Solution Start->Check1 Branch1 Is pH > 5? Check1->Branch1 Action1 Add Acid (HCl/HOAc) (Amine Poisoning) Branch1->Action1 Yes Check2 Check Impurity Profile (GC/LC) Branch1->Check2 No Branch2 Deaminated Product? Check2->Branch2 Action2 Switch Catalyst to PtO2 Lower Temperature Branch2->Action2 Yes (C-N cleavage) Action3 Increase H2 Pressure Increase Agitation Branch2->Action3 No (Just slow)

Figure 2: Troubleshooting logic for common hydrogenation failures.

Self-Validating Checks:

  • H₂ Uptake Monitoring: The reaction should consume exactly 1 equivalent of H₂.[1] If uptake continues beyond 1 eq, suspect hydrogenolysis (C-N bond breaking) or ring opening.

  • TLC/GC Monitoring: Use a stain sensitive to amines (Ninhydrin or Dragendorff).[1] The starting material (alkene) will often have a different Rf or retention time than the saturated amine.

  • NMR Verification: Disappearance of the alkene proton signal (

    
     5.5–6.0 ppm) confirms saturation.[1]
    

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on catalyst selection and amine poisoning).

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1]

  • Spasyuk, D., & Gusev, D. G. (2012). "Hydrogenation of Esters and Imines with a Highly Active Osmium Catalyst". Organometallics, 31(15), 5239–5242.

  • Baeza, A., & Pfaltz, A. (2010). "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines". Chemistry – A European Journal, 16(7), 2036-2039.[1] (Specific to enantioselective reduction of cyclic enamines).

  • BenchChem Technical Support. (2025). "Troubleshooting Catalyst Poisoning in Hydrogenation Reactions".

Sources

Application Note: Chemoselective Peptide Coupling in the Presence of Cyclic Enamines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals dealing with the synthesis of complex scaffolds containing cyclic enamines (e.g.,


-piperidines, indoles, dihydropyridines).

Cyclic enamines are chemically distinct "spectator" functionalities that pose a dual challenge during peptide coupling:

  • Acid Sensitivity: They rapidly hydrolyze to ketones/aldehydes in acidic media (or even with acidic byproducts of coupling).

  • Nucleophilic Competition: The

    
    -carbon is highly nucleophilic (Stork enamine reactivity), risking C-acylation instead of the desired N-acylation (amide bond formation) if highly reactive electrophiles (like acid chlorides) are used.
    

Part 1: Mechanistic Strategy & Reagent Selection

The Chemical Challenge

The cyclic enamine moiety (


) is an ambident nucleophile. In a standard peptide coupling reaction where a carboxylic acid is activated to form an amide with an amine, the enamine presents two failure modes:
  • Hydrolysis (The Proton Threat): Even mild acidity (pH < 5) protonates the

    
    -carbon, forming an iminium ion that hydrolyzes to a ketone. Standard carbodiimide couplings (EDC/DCC) can generate local acidic environments if not carefully buffered.
    
  • C-Acylation (The Electrophile Threat): If the activated acid species is too "hot" (e.g., acyl chloride, mixed anhydride), the enamine

    
    -carbon may attack it, leading to C-acylated side products (Stork reaction) rather than the desired amide.
    
Recommended Reagent Classes

To ensure chemoselectivity, the coupling system must be strictly neutral-to-basic and utilize active ester intermediates rather than free acyl halides or anhydrides.

Reagent ClassSpecific ReagentCompatibility RatingMechanism of ActionWhy it Works for Enamines
Uronium Salts HATU / HBTUHigh Forms OAt/OBt active ester in situ.Requires base (DIEA) for activation, ensuring basic pH. Fast kinetics outcompete enamine side reactions.
Phosphonium Salts PyBOP High Forms OBt active ester.Does not generate guanidinium byproducts; highly efficient in basic media.
Cyclic Anhydrides T3P (Propylphosphonic anhydride)Medium-High Forms mixed anhydride-like species.Low epimerization, but requires careful base control (NMM/DIEA) to prevent acid buildup.
Traditional EEDQ / IIDQHigh (Slow)Forms mixed carbonic anhydride."Do no harm" reagent. Reaction is slow but neutral; no acidic byproducts. Ideal for extremely fragile scaffolds.
Carbodiimides EDC / DCCLow/Risky Forms O-acylisourea.[1]Avoid. O-acylisourea can rearrange; urea byproducts can be difficult to remove without acid washes (fatal to enamines).
Critical "Go/No-Go" Decision Points
  • Protecting Groups: NEVER use Boc chemistry if the enamine must survive. The TFA deprotection step will destroy the enamine instantly. Use Fmoc (base labile) or Alloc (Pd labile) strategies.

  • Solvent: Use Anhydrous DMF or DCM . Trace water + trace acid = hydrolysis.

Part 2: Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard High-Yield Method)

Best for: General coupling of amino acids to amines in the presence of a stable cyclic enamine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine Partner (1.0 - 1.2 equiv)

  • HATU (1.1 equiv)

  • DIEA (Diisopropylethylamine) (2.5 - 3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry all glassware. Purge reaction vessel with Argon/Nitrogen.

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF.

  • Base Addition: Add DIEA immediately. The solution should turn yellow (formation of the activated OAt ester). Stir for 2–5 minutes. Note: The immediate addition of base is crucial to neutralize the HATU salt and prevent any transient acidity.

  • Coupling: Add the Amine partner (containing the cyclic enamine or coupling to it) dropwise.

  • Monitoring: Stir at Room Temperature (RT). Monitor by LC-MS (using neutral/basic mobile phase if possible, or rapid acidic runs). Reaction is typically complete in 30–60 minutes.

  • Workup (CRITICAL):

    • Do NOT wash with 1N HCl or Citric Acid.

    • Dilute with EtOAc. Wash with saturated NaHCO₃ (3x) to remove HOBt/HOAt and unreacted acid.

    • Wash with Brine (1x). Dry over Na₂SO₄.

    • Concentrate under reduced pressure.

Protocol B: EEDQ Coupling (For Ultra-Sensitive Substrates)

Best for: Substrates where the enamine is highly prone to C-acylation or polymerization.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine Partner (1.0 equiv)

  • EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) (1.1 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step:

  • Dissolve Carboxylic Acid and Amine in anhydrous DCM.

  • Add EEDQ in one portion.

  • Stir at RT.[2][3] Note: EEDQ reactions are slower (12–24 hours).

  • Mechanism: EEDQ reacts with the acid to form a mixed anhydride, releasing quinoline and ethanol (neutral byproducts). The amine then attacks the anhydride.

  • Workup: Evaporate solvent. Purify directly by flash chromatography (neutralized silica: add 1% Et3N to eluent).

Part 3: Visualization & Logic Flow

The following diagram illustrates the decision logic and chemoselective pathway to avoid enamine destruction.

Peptide_Coupling_Enamine Start Substrate: Scaffold with Cyclic Enamine Reagent_Choice Select Coupling Reagent Start->Reagent_Choice Acidic_Route Acidic/Strong Electrophile (Acid Chlorides, EDC/HCl, TFA) Reagent_Choice->Acidic_Route Avoid Basic_Route Neutral/Basic Active Ester (HATU/DIEA, PyBOP, EEDQ) Reagent_Choice->Basic_Route Recommended Hydrolysis FAILURE: Enamine Hydrolysis (Formation of Ketone) Acidic_Route->Hydrolysis H+ present CAcylation FAILURE: C-Acylation (Stork Enamine Reaction) Acidic_Route->CAcylation High Electrophilicity Success SUCCESS: Amide Bond Formed Enamine Intact Basic_Route->Success Kinetic Control (N-attack > C-attack)

Caption: Decision tree for coupling in the presence of enamines. The green path (Basic/Active Ester) avoids the hydrolysis and C-acylation traps.

Part 4: Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Product mass +18 Da (Ketone) Hydrolysis of enamine.Check solvent dryness. Ensure DIEA excess (pH > 8).[1] Avoid acidic workup.
Complex mixture / Dimerization C-acylation or polymerization.Switch from HATU to EEDQ (milder). Lower reaction temperature to 0°C.
Slow conversion Steric hindrance.Use PyBOP or PyAOP (more reactive phosphonium salts) but maintain strict base excess.
Self-Validating the Protocol (Trustworthiness)

To verify the integrity of the enamine post-coupling without risking degradation during analysis:

  • NMR Validation: Look for the diagnostic alkenyl proton signal of the enamine (typically

    
     4.0–6.0 ppm). Hydrolysis leads to the disappearance of this signal and appearance of aliphatic ketone protons.
    
  • Neutral LC-MS: Run liquid chromatography with 10 mM Ammonium Bicarbonate (pH 8) instead of Formic Acid/TFA to prevent on-column hydrolysis during analysis.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. (Foundational mechanism for C-acylation risks). Link

Sources

Application Note: Strategic Synthesis of Functionalized Cyclopentyl Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The cyclopentyl amine motif is a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere for proline or as a conformationally restricted scaffold to vector substituents into specific binding pockets. This structural core is central to blockbuster therapeutics such as Peramivir (neuraminidase inhibitor), Maraviroc (CCR5 antagonist), and various JAK inhibitors.

Synthesizing this core presents unique challenges:

  • Conformational Pucker: The cyclopentane ring exists in a dynamic "envelope" conformation, making stereocontrol (cis/trans) during functionalization difficult compared to the more rigid cyclohexane.

  • Regiochemistry: Introducing amines at specific positions relative to existing substituents requires orthogonal protecting group strategies.

  • Safety: Traditional routes often involve hazardous azidation chemistries.

This guide provides three field-proven methodologies for synthesizing functionalized cyclopentyl amines, ranging from robust classical methods to modern biocatalytic approaches.

Strategic Analysis: Route Selection

Before beginning synthesis, select the methodology based on your starting material and stereochemical requirements.

RouteSelection Start Starting Material / Requirement Ketone Cyclopentanone Start->Ketone Alcohol Chiral Cyclopentanol Start->Alcohol Olefin Cyclopentene Start->Olefin Decision1 Need Thermodynamic Stability (Trans)? Ketone->Decision1 Decision2 Need Inversion of Stereocenter? Alcohol->Decision2 MethodD Hydroamination / Pd-Catalyzed Olefin->MethodD MethodA Method A: Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Decision1->MethodA Yes (General) MethodC Method C: Biocatalytic Transamination (High Enantioselectivity) Decision1->MethodC No (Need High ee/de) Decision2->MethodA No (Oxidize first) MethodB Method B: Mesylate Activation -> Azide (Stereoinversion) Decision2->MethodB Yes (SN2)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and stereochemical goals.

Method A: Titanium-Mediated Reductive Amination

Best for: Rapid analoging, converting ketones to amines, thermodynamic control.

The Challenge

Direct reaction of cyclopentanones with amines often suffers from poor conversion due to unfavorable equilibrium constants for imine formation. Standard conditions (


 in MeOH) frequently stall.
The Solution: Titanium(IV) Isopropoxide

Using


 as a Lewis acid and water scavenger drives imine formation to completion before reduction.
Protocol 1: Ti-Mediated Reductive Amination

Reagents:

  • Substituted Cyclopentanone (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5–2.0 equiv)
    
  • Sodium triacetoxyborohydride (

    
    ) (2.0 equiv) or 
    
    
    
  • Solvent: THF or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: In a dry flask under

    
    , dissolve the cyclopentanone and amine in anhydrous THF (0.2 M).
    
  • Activation: Add

    
     dropwise. Note: The solution may become slightly warm. Stir at ambient temperature for 6–12 hours.
    
    • Checkpoint: Monitor by UPLC/MS. You should see the mass of the imine (

      
      ).
      
  • Reduction: Cool the reaction to 0°C. Add

    
     (for high chemoselectivity) or 
    
    
    
    (for higher reactivity) in portions.
  • Workup (Critical): The titanium salts will form a thick emulsion upon adding water.

    • Quench: Add 1N NaOH or aqueous Rochelle's salt (Potassium Sodium Tartrate) solution.

    • Stir: Vigorously stir for 1 hour until the biphasic mixture separates cleanly.

    • Extract: Extract with EtOAc (3x).

Stereochemical Note: Hydride delivery usually occurs from the less hindered face. For a 2-substituted cyclopentanone, this typically yields the cis-isomer (amine cis to the substituent) as the major product if using a small hydride like


.

Method B: Stereoinversion via Azide Displacement

Best for: Converting chiral alcohols to amines with inversion of configuration (Walden inversion). Essential for accessing specific diastereomers.

Safety Warning: Sodium Azide ( )
  • Hazard:

    
     reacts with acids to form Hydrazoic Acid (
    
    
    
    ), which is highly toxic and explosive.[1]
  • Control: Never use halogenated solvents (DCM) with

    
     if there is a risk of forming di-azidomethane (explosive). Use DMF or DMSO. Keep pH > 9.[2][3]
    
Protocol 2: Mesylation and Azidation

Step 1: Mesylation (Activation)

  • Dissolve chiral cyclopentanol (1.0 equiv) in DCM at 0°C.

  • Add

    
     (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv).
    
  • Stir 1h. Quench with

    
    , extract, and concentrate.[4] Do not store the mesylate for long periods.
    

Step 2: Azide Displacement (


) 
  • Dissolve the crude mesylate in DMF (0.5 M).

  • Add

    
     (1.5–2.0 equiv).
    
  • Heat to 60–80°C for 4–12 hours behind a blast shield.

    • Mechanism:[2][5][6][7] The azide attacks from the back face, inverting the stereocenter.

  • Workup: Dilute with water and extract with

    
    . Wash the organic layer 3x with water to remove DMF and residual azide.
    

Step 3: Staudinger Reduction

  • Dissolve the alkyl azide in THF/Water (10:1).

  • Add Triphenylphosphine (

    
    , 1.2 equiv). Gas evolution (
    
    
    
    ) will occur.
  • Stir at RT for 12h (hydrolysis of the intermediate aza-ylide).

  • Purify the free amine by SCX (Strong Cation Exchange) chromatography.

Method C: Biocatalytic Transamination

Best for: High enantiopurity (>99% ee) and industrial scalability.

Modern medicinal chemistry increasingly relies on


-transaminases  (e.g., from Vibrio fluvialis or engineered variants like those from Codexis) to convert prochiral ketones directly to chiral amines.

Advantages:

  • Perfect Stereocontrol: Enzymes can be selected to yield exclusively (R) or (S) amines.

  • Green Chemistry: Aqueous media, ambient temperature.

  • Equilibrium Shift: Use Isopropylamine (donor)

    
     Acetone (volatile byproduct) or Alanine (donor) + Lactate Dehydrogenase (LDH) to drive the reaction.
    

General Protocol:

  • Buffer: Phosphate buffer (100 mM, pH 7-8) containing PLP (cofactor, 1 mM).

  • Mix: Add Cyclopentanone substrate (10–50 mM) + Amine Donor (Isopropylamine, 1M).

  • Catalyst: Add

    
    -Transaminase enzyme preparation.
    
  • Incubate: Shake at 30°C for 24h.

  • Workup: Acidify to pH 2, wash with EtOAc (removes ketone), basify to pH 12, extract amine with EtOAc.

Comparative Data Summary

FeatureMethod A: Reductive AminationMethod B: Azide DisplacementMethod C: Biocatalysis
Precursor KetoneChiral AlcoholKetone
Stereocontrol Moderate (Substrate dependent)Excellent (Inversion)Perfect (>99% ee)
Scalability HighModerate (Safety limits)High
Cost LowLowMedium (Enzyme cost)
Key Reagent


/ DPPA

-Transaminase

Case Study: The Peramivir Core

The synthesis of Peramivir (Rapivab) illustrates the complexity of functionalizing this ring.

  • Starting Material: (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[8]

  • Key Transformation: The cyclopentyl amine core is not formed by simple amination but by a 1,3-dipolar cycloaddition followed by reductive cleavage of the N-O bond.

  • Relevance: This demonstrates that for highly substituted cyclopentanes, ring-opening strategies (from bicyclic systems) often provide better stereocontrol than direct functionalization of a monocyclic ring.

Peramivir Vince Vince Lactam (Bicyclic) RingOpen Acid Methanolysis (Ring Opening) Vince->RingOpen HCl/MeOH Cycloadd 1,3-Dipolar Cycloaddition RingOpen->Cycloadd Nitrile Oxide Reduct Reductive Cleavage (N-O Bond Break) Cycloadd->Reduct H2, Pd/C Peramivir Peramivir Core (Functionalized Amine) Reduct->Peramivir

Figure 2: Simplified workflow for the Peramivir cyclopentane core synthesis, highlighting the ring-opening strategy.

References

  • Babu, Y. S., et al. (2000). Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor. Journal of Medicinal Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • University of Wisconsin-Madison. (2025). Safe Handling of Sodium Azide. Environment, Health & Safety. Retrieved from [Link]

  • Codexis. (2020). Transaminase Screening Kits for Chiral Amine Synthesis.

Sources

Application Note: Scalable Synthesis of N-Methylcyclopent-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

N-Methylcyclopent-3-en-1-amine (CAS 1333221-05-8) is a high-value chiral building block used in the synthesis of neuraminidase inhibitors, substance P antagonists, and various kinase inhibitors. Its structural value lies in the homoallylic amine motif, which provides a rigid vector for pharmacophores while retaining a reactive alkene for further functionalization (e.g., dihydroxylation, epoxidation).

The Scale-Up Challenge: The primary challenge in synthesizing this molecule is preserving the position of the double bond.

  • Regio-stability: The cyclopent-3-ene system is thermodynamically less stable than the conjugated cyclopent-2-ene system. Acidic or basic conditions at high temperatures can induce isomerization to the

    
    -unsaturated isomer.
    
  • Chemoselectivity: Direct reductive amination of cyclopentenone precursors often leads to over-reduction of the double bond, yielding the saturated N-methylcyclopentylamine.

Recommended Route: This guide details the Malonate-Curtius Sequence . Unlike direct amination, this route builds the carbon skeleton from acyclic precursors, locking the double bond in position before the amine is introduced. It offers superior regiocontrol and scalability compared to the reductive amination of unstable enones.

Retrosynthetic Analysis & Route Selection

The synthesis is designed to avoid the handling of volatile, unstable free amines until the final salt formation.

Route Comparison
FeatureRoute A: Reductive Amination Route B: Malonate-Curtius (Recommended)
Starting Material Cyclopent-3-en-1-onecis-1,4-Dichlorobut-2-ene
Key Risk Isomerization to conjugated enone; Over-reduction of alkene.Handling of blistering alkylating agents.[1]
Scalability Low (SM is unstable/expensive).High (Commodity chemicals).[1][2]
Purity Profile Often contains 5-10% saturated amine.>98% isomeric purity typical.
Visualized Pathway (Graphviz)

SynthesisRoute SM1 cis-1,4-Dichlorobut-2-ene (Starting Material) Inter1 Cyclopent-3-ene-1,1- dicarboxylate SM1->Inter1 Alkylation (NaH, THF) SM2 Dimethyl Malonate SM2->Inter1 Inter2 Cyclopent-3-ene- carboxylic acid Inter1->Inter2 1. Hydrolysis 2. Decarboxylation (Krapcho or Acid/Heat) Inter3 N-Boc-cyclopent-3-enamine Inter2->Inter3 Curtius Rearrangement (DPPA, t-BuOH) Final N-Methylcyclopent-3-enamine Hydrochloride Inter3->Final LiAlH4 Reduction (Converts Boc -> Me)

Caption: The Malonate-Curtius sequence ensures the double bond remains in the 3-position by establishing the ring structure prior to amine functionalization.

Detailed Experimental Protocol

Stage 1: Ring Construction (Cyclopent-3-ene-1-carboxylic acid)

This step utilizes the alkylation of dimethyl malonate with cis-1,4-dichlorobut-2-ene.

Safety Critical: cis-1,4-Dichlorobut-2-ene is a potent blistering agent (alkylating agent). All operations must be performed in a functioning fume hood with double-gloving (Nitrile over Laminate).

Reagents:

  • Dimethyl malonate (1.0 equiv)

  • cis-1,4-Dichlorobut-2-ene (1.05 equiv)

  • Sodium Hydride (60% dispersion in oil, 2.2 equiv)

  • THF (Anhydrous, 10 V)

Protocol:

  • Alkylation: To a suspension of NaH in THF at 0°C, add dimethyl malonate dropwise. Stir for 30 min.

  • Cyclization: Add cis-1,4-dichlorobut-2-ene dropwise while maintaining internal temperature <10°C.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC/GC.

  • Workup: Quench carefully with saturated NH₄Cl. Extract with EtOAc.[3] Concentrate to yield the diester.

  • Hydrolysis/Decarboxylation: Reflux the crude diester in 6N HCl (5 V) for 12 hours. The diester hydrolyzes to the diacid, which spontaneously decarboxylates upon prolonged heating.

  • Isolation: Extract the aqueous phase with DCM. Dry (MgSO₄) and concentrate.

    • Yield Target: 65–75%[1]

    • Checkpoint: ¹H NMR should show a singlet at ~11.0 ppm (COOH) and a singlet at ~5.7 ppm (alkene protons).

Stage 2: Curtius Rearrangement to N-Boc-cyclopent-3-enamine

We utilize Diphenylphosphoryl azide (DPPA) for a "one-pot" Curtius rearrangement, trapping the isocyanate intermediate with tert-butanol.

Reagents:

  • Cyclopent-3-ene-1-carboxylic acid (1.0 equiv)

  • DPPA (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • tert-Butanol (solvent/reagent, 10 V)

Protocol:

  • Activation: Dissolve the acid in tert-butanol. Add TEA.

  • Azide Formation: Add DPPA dropwise at room temperature. Stir for 1 hour.

  • Rearrangement: Heat the mixture to reflux (82°C) for 6–8 hours. Nitrogen gas evolution will be observed.[4]

    • Mechanism:[4][5][6][7][8] Acyl azide

      
       Isocyanate (loss of N₂) 
      
      
      
      Carbamate (trapped by t-BuOH).
  • Workup: Concentrate the solvent. Redissolve residue in EtOAc, wash with 5% citric acid (removes TEA), saturated NaHCO₃, and brine.

  • Purification: Recrystallization from Hexanes/EtOAc or silica plug.

    • Yield Target: 80–85%

Stage 3: Methylation via Hydride Reduction

A powerful method to convert the N-Boc group directly to an N-Methyl group is the reduction with Lithium Aluminum Hydride (LiAlH₄). This simultaneously reduces the carbamate carbonyl to a methylene (forming the methyl group) and cleaves the tert-butoxy group.

Reagents:

  • N-Boc-cyclopent-3-enamine (1.0 equiv)

  • LiAlH₄ (2.5 equiv)

  • THF (Anhydrous, 15 V)

Protocol:

  • Setup: Flame-dry a 3-neck flask. Purge with Argon. Charge with LiAlH₄ and THF. Cool to 0°C.

  • Addition: Dissolve the N-Boc intermediate in THF and add dropwise to the hydride slurry.

    • Note: Gas evolution (H₂) will occur. Control addition rate.

  • Reduction: Heat to reflux for 4–12 hours.

    • Monitoring: TLC should show disappearance of the non-polar Boc-amine.

  • Fieser Quench (Critical for Scale): Cool to 0°C. For every x grams of LiAlH₄ used, add:

    • x mL water (very slowly)

    • x mL 15% NaOH

    • 3x mL water

  • Filtration: Stir until a white granular precipitate forms. Filter through Celite.

  • Salt Formation: The filtrate contains the free amine (volatile!). Do not concentrate to dryness.

    • Add 4M HCl in Dioxane (1.5 equiv) to the filtrate.

    • Evaporate solvent to yield the crude hydrochloride salt.

  • Recrystallization: Recrystallize from Isopropanol/Ether.

Process Safety & Engineering Controls

Hazard Management Table
Reagent/StepHazard ClassEngineering ControlEmergency Response
cis-1,4-Dichlorobut-2-ene Vesicant (Blistering), ToxicClosed system transfer; Laminate gloves.Skin contact: Wash with Diphoterine or copious water.
DPPA / Azide Explosion Hazard (Shock sensitive residue)Do not distill DPPA residues to dryness.Blast shield during reflux.
LiAlH₄ Pyrophoric SolidInert atmosphere (Ar/N₂); Use solid addition funnel.Class D fire extinguisher (Sand/Salt). No Water.
Quench Flow Diagram (Graphviz)

QuenchFlow cluster_safety Safety Critical Start Reaction Complete (LiAlH4 Slurry) Cool Cool to 0°C Start->Cool Step1 Add Water (x mL) Dropwise Cool->Step1 Step2 Add 15% NaOH (x mL) Step1->Step2 Step3 Add Water (3x mL) Step2->Step3 Filter Filter Granular Salts (Celite) Step3->Filter

Caption: The Fieser workup method minimizes aluminum emulsion formation, allowing for easy filtration.

Analytical Specifications (QC)

For the final N-methylcyclopent-3-en-1-amine Hydrochloride :

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (D₂O, 400 MHz):

    • 
       5.75 (s, 2H, =CH)
      
    • 
       3.85 (m, 1H, CH-N)
      
    • 
       2.75 (m, 2H, Ring CH₂)
      
    • 
       2.65 (s, 3H, N-CH₃)
      
    • 
       2.35 (m, 2H, Ring CH₂)
      
  • Purity (HPLC): >98.0% (AUC).

  • Water Content (KF): <1.0%.

References

  • Curtius Rearrangement Mechanism & Applications

    • Mallory, F. B. et al. "Nuclear Magnetic Resonance. Curtius Rearrangement." Organic Syntheses, Coll.[1][3][9] Vol. 4, p. 219. Link

  • M. S. Cooper et al.
  • Synthesis of Cyclopent-3-enecarboxylic Acid

    • Deprés, J. P. et al. "A Simple Synthesis of Cyclopent-3-enecarboxylic Acid." J. Org. Chem. 1984, 49, 928-931. Link

  • Safety of 1,4-Dichlorobut-2-ene

    • PubChem Compound Summary for CID 10906, 1,4-Dichloro-2-butene. Link

  • General Reductive Amination Reviews

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[10] Chem. 1996, 61, 3849-3862. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Storage & Handling of N-Methylcyclopent-3-enamine

[1]

Introduction: The Stability Paradox

N-methylcyclopent-3-enamine (and its tautomeric conjugated isomer, N-methylcyclopent-1-enamine ) presents a classic stability paradox in organic synthesis. While the enamine functionality is a powerful nucleophile for

The Core Problem: Users often report "degradation" during storage. This is almost invariably hydrolysis , driven by the reversibility of enamine formation.[1][2]

  • Target Molecule: The user likely possesses the free base. Note that while the hydrochloride salt (CAS 1333221-05-8) is stable, the free enamine is highly reactive.[3]

  • Tautomerization Risk: Even if synthesized as the unconjugated 3-enamine (double bond at C3), the nitrogen lone pair can facilitate isomerization to the conjugated 1-enamine (double bond at C1), which is the species susceptible to rapid hydrolysis.[1]

This guide provides a self-validating system to arrest this equilibrium and maintain reagent integrity.

The Enemy: Hydrolysis Mechanism[3][4][5]

To prevent degradation, you must understand the "Kill Chain."[1] Hydrolysis is not a random event; it is an acid-catalyzed cascade.[3]

The Hydrolysis Pathway

Water alone reacts slowly. The true catalyst is trace acid (protons), which protonates the

1

EnamineHydrolysisEnamineEnamine(Nucleophilic)IminiumIminium Ion(Electrophilic)Enamine->Iminium C-Protonation (Rate Limiting)ProtonH+ (Trace Acid)Proton->EnamineCarbinolamineCarbinolamine(Unstable)Iminium->Carbinolamine Nucleophilic AttackWaterH2O (Moisture)Water->IminiumProductsCyclopentanone +MethylamineCarbinolamine->Products Collapse

Caption: Figure 1.[4][5] The acid-catalyzed hydrolysis pathway.[3][5] Note that protonation of the

Storage Protocols: The "Dry & Basic" Defense

The goal is to remove the two necessary components for hydrolysis: Water and Protons .

Protocol A: The "Golden Standard" (Schlenk/Glovebox)

Recommended for storage > 1 week.

  • Vessel Selection: Use a Schlenk flask with a high-vacuum Teflon valve (Young's tap). Avoid standard ground glass stoppers as they can "freeze" or leak over time.

  • Atmosphere: Argon is superior to Nitrogen (heavier than air, providing a better blanket).[1]

  • Chemical Stabilizer (The Buffer):

    • Add activated 4A Molecular Sieves (10% w/w) directly to the liquid enamine.

    • Why? Sieves scavenge water and can act as a mild buffer against trace acidity.

    • Warning:NEVER use Silica Gel or Acidic Alumina. These are acidic and will catalyze the hydrolysis immediately.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the C-protonation step.[3]

Protocol B: Short-Term Bench Storage

Recommended for active use (1-3 days).[3][1]

  • Container: Scintillation vial with a Parafilm seal is insufficient. Use a vial with a septum cap.

  • Purge: Flush the headspace with inert gas after every use.

  • Visual Check: If the liquid turns cloudy, water has entered (phase separation of the amine/ketone hydrolysis products).

Summary of Storage Conditions
ParameterOptimal ConditionAcceptableFATAL ERROR
Atmosphere Argon (Glovebox)Nitrogen (Schlenk)Ambient Air
Temperature -20°C to -80°C4°C (Fridge)> 25°C (Room Temp)
Desiccant 4A Mol.[3] Sieves (Basic/Neutral)KOH PelletsSilica Gel / Acidic Clay
Container Teflon-sealed GlassCrimped Septum VialPlastic / Cork Stopper

Troubleshooting & FAQs

Q1: My sample has developed a strong "fishy" or ammonia-like odor. Is it safe to use?

A: No.

  • Diagnosis: The "fishy" smell is Methylamine (or methylammonium salts).

  • Mechanism: Hydrolysis has occurred, cleaving the C-N bond and releasing the amine component.[2][6][7]

  • Action: Determine the extent of damage via NMR (see Q3). If >10% degraded, redistill or discard.[1]

Q2: The liquid has turned from colorless to yellow/orange.

A: This is likely oxidation, not just hydrolysis. [1]

  • Diagnosis: Enamines are electron-rich alkenes.[3] They react with atmospheric oxygen to form dioxetanes, which cleave to form dicarbonyls.[1]

  • Action: If the color is light yellow, perform a vacuum distillation to purify.[1] If dark orange/brown, polymerization has likely occurred; discard.[1]

Q3: How do I validate purity before running my reaction?

A: Run a 1H-NMR in


 (neutralized).
  • Critical Step: Filter the

    
     through basic alumina before dissolving the sample to remove trace HCl often found in chloroform, which would hydrolyze the sample in the NMR tube.
    
  • The Marker: Look for the alkene proton (

    
     4.5 - 5.5 ppm).
    
    • Intact Enamine: Sharp signal in the alkene region.

    • Hydrolyzed: Loss of alkene signal; appearance of cyclopentanone multiplets (

      
       2.1 ppm) and methylamine signals.
      
Q4: Can I dry the enamine if it gets wet?

A: Only if the hydrolysis hasn't proceeded too far.

  • Procedure: Add solid KOH pellets or

    
     and stir at 0°C.
    
  • Logic: These are basic drying agents. They remove water and neutralize acid, pushing the equilibrium back (or at least stopping forward hydrolysis).[1]

  • Avoid:

    
     (slightly acidic) or 
    
    
    (can complex with amines).

Emergency Rescue: Purification Workflow

If your N-methylcyclopent-3-enamine shows signs of degradation (approx. 80-90% purity), use this workflow to restore it.

PurificationStartDegraded Enamine(Yellow/Fishy Smell)Step11. Dissolve in Pentane/Hexane(Precipitates polymers)Start->Step1Step22. Dry over K2CO3 or KOH(Removes H2O & Acid)Step1->Step2Step33. Filter under Argon(Schlenk Frit)Step2->Step3Step44. Vacuum Distillation(Low Temp, High Vac)Step3->Step4EndPure Enamine(Store @ -20°C)Step4->End

Caption: Figure 2. Purification workflow for rescuing degraded enamines.

References

  • Enamine Reactivity & Hydrolysis

    • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley. (Chapter 10: Hydrolysis of Enamines).

  • General Handling of Air-Sensitive Reagents

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3]

  • Molecular Sieve Compatibility

    • Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1]

  • Specific Compound Data (Salt Form Stability)

    • N-methylcyclopent-3-en-1-amine hydrochloride (CAS 1333221-05-8).[3][8] Enamine Store / PubChem.

Technical Support Center: Optimizing the Synthesis of N-Methylcyclopent-3-enamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the yield, purity, and isolation of N-methylcyclopent-3-enamine . While it appears to be a simple secondary amine, its synthesis presents two major mechanistic traps: the thermodynamic instability of its ketone precursor and the extreme volatility/water-solubility of the final product.

This guide bypasses generic advice, focusing strictly on the causality behind experimental failures. We will troubleshoot the two primary synthetic pathways: the reductive amination of cyclopent-3-en-1-one, and the preferred Lithium Aluminum Hydride (LiAlH₄) reduction of tert-butyl cyclopent-3-en-1-ylcarbamate [1].

Mechanistic Workflow & Yield-Loss Pathways

G StartA Cyclopent-3-en-1-one BaseA MeNH₂ (Free Base) StartA->BaseA AcidA MeNH₂·HCl + NaBH(OAc)₃ pH 5-6 StartA->AcidA StartB tert-Butyl cyclopent-3-en-1-ylcarbamate LiAlH4 LiAlH₄ / THF Reflux 4h StartB->LiAlH4 Isomer Isomerization to Cyclopent-2-en-1-one BaseA->Isomer Target N-methylcyclopent-3-enamine AcidA->Target Michael Michael Addition (Polymeric Byproducts) Isomer->Michael Complex Aluminate Complex LiAlH4->Complex AqWorkup Standard H₂O Quench Complex->AqWorkup Fieser Fieser Workup (n, n, 3n method) Complex->Fieser Emulsion Al(OH)₃ Emulsion (Product Trapped) AqWorkup->Emulsion Fieser->Target Salt HCl in Dioxane (Prevents Volatilization) Target->Salt

Mechanistic divergence in N-methylcyclopent-3-enamine synthesis and common yield-loss pathways.

FAQ & Troubleshooting Guide
Section 1: The Reductive Amination Trap

Q: My reductive amination of cyclopent-3-en-1-one with methylamine yields mostly a complex mixture of heavy byproducts. Why is my yield under 20%? A: You are falling victim to base-catalyzed isomerization. Cyclopent-3-en-1-one has highly acidic α-protons due to the adjacent carbonyl. When exposed to free methylamine (a base), the ketone rapidly deprotonates and isomerizes to the thermodynamically stable conjugated system, cyclopent-2-en-1-one. Once formed, this conjugated enone undergoes rapid Michael addition with the amine, creating heavy, polymeric byproducts instead of your target.

  • The Fix: Never use free methylamine for this substrate. Use methylamine hydrochloride (MeNH₂·HCl) buffered with sodium acetate to maintain a strictly controlled pH of 5-6. This allows imine formation while suppressing enolate-driven isomerization. Use Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, as it is uniquely stable in weakly acidic environments.

Q: I switched to MeNH₂·HCl, but I am still seeing 10-15% of the over-alkylated tertiary amine. How do I prevent this? A: Over-alkylation occurs because the newly formed secondary amine product is more nucleophilic than the primary amine starting material.

  • The Fix: Use a large stoichiometric excess of MeNH₂·HCl (at least 5 to 10 equivalents). By flooding the reaction matrix with the primary amine, you statistically favor the formation of the desired secondary amine over the tertiary byproduct.

Section 2: The Carbamate Reduction Trap (Recommended Route)

Q: I am reducing tert-butyl cyclopent-3-en-1-ylcarbamate [2] with LiAlH₄ in THF [1]. The reaction goes to completion by TLC, but after an aqueous workup, my isolated yield is abysmal. Where is my product? A: Your product is trapped in the aluminum hydroxide emulsion. N-methylcyclopent-3-enamine is a small, polar, and highly water-soluble molecule. Standard aqueous quenching of LiAlH₄ generates a voluminous, gelatinous Al(OH)₃ precipitate that acts like a sponge, physically occluding your amine.

  • The Fix: You must use the Fieser Workup (the

    
     method). This specific sequence of water and NaOH addition forces the aluminum salts to precipitate as a dense, granular, white solid (sodium aluminate) that can be easily filtered off, leaving your product freely dissolved in the THF layer.
    

Q: After a successful Fieser workup, I concentrate the THF on the rotary evaporator, but my mass balance is still low. Is the product degrading? A: It is not degrading; it is evaporating. N-methylcyclopent-3-enamine has a low molecular weight (97.16 g/mol ) and is highly volatile. Applying high vacuum or elevated heat during solvent removal will strip the free base product right into your receiving flask.

  • The Fix: Isolate the amine as its hydrochloride salt [3]. Before concentrating the organic layer, cool it in an ice bath and add a stoichiometric amount of HCl in dioxane. The resulting N-methylcyclopent-3-enamine hydrochloride is a stable, non-volatile solid that can be safely concentrated and stored.

Quantitative Comparison of Synthetic Strategies

To assist in route scouting, the following table summarizes the operational metrics of the two primary pathways. Due to precursor stability and scalability, Route B is the industry standard .

ParameterRoute A: Reductive AminationRoute B: Carbamate Reduction (Recommended)
Precursor Stability Low (Prone to isomerization)High (Stable solid) [2]
Typical Yield 30 - 45%75 - 85% [1]
Major Impurity Polymeric Michael adductsUnreacted starting material
Scalability Poor (Exothermic, pH sensitive)Excellent (Standard cryogenic addition)
Isolation Form Free base (Volatile)Hydrochloride salt (Stable) [3]
Validated Standard Operating Procedure (SOP)

Optimized Synthesis of N-methylcyclopent-3-enamine Hydrochloride via Boc-Reduction Protocol adapted from validated pharmaceutical workflows [1].

Step 1: Reduction Setup

  • Suspend 2.0 eq of LiAlH₄ in anhydrous THF (0.5 M) under N₂ at 0 °C.

  • Causality Check: Ensure the THF is strictly anhydrous. Trace moisture will prematurely quench the hydride, leading to incomplete conversion and dangerous H₂ gas spikes.

Step 2: Substrate Addition

  • Dissolve 1.0 eq of tert-butyl cyclopent-3-en-1-ylcarbamate [2] in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes.

  • Causality Check: Dropwise addition controls the exothermic reaction and prevents solvent bumping.

Step 3: Reflux

  • Warm the mixture to room temperature, then heat to reflux for 4 hours.

  • Validation Check: Monitor by TLC (Ninhydrin stain). The UV-inactive Boc-protected starting material should be completely consumed.

Step 4: The Fieser Quench (Critical for Yield)

  • Cool the reaction to 0 °C. For every

    
     grams of LiAlH₄ used, strictly adhere to this sequence:
    
    • Add

      
       mL of DI H₂O dropwise.
      
    • Add

      
       mL of 15% NaOH (aq) dropwise.
      
    • Add

      
       mL of DI H₂O dropwise.
      
  • Warm to room temperature and stir vigorously for 15 minutes.

  • Validation Check: The gelatinous grey mixture must transform into a suspension of crisp, white, granular salts. If it remains a gel, continue stirring; otherwise, the product remains trapped.

Step 5: Isolation as the HCl Salt

  • Filter the granular salts through a Celite pad and wash the filter cake thoroughly with fresh THF.

  • Cool the combined filtrate to 0 °C and add 1.1 eq of 4M HCl in dioxane.

  • Causality Check: Converting the volatile free base to the hydrochloride salt [3] prevents product loss during the final step.

  • Concentrate under reduced pressure to yield the product as a stable, off-white solid.

References
  • Title: Lipids, Lipid Complexes and Use Thereof (WO 2011/071860 A1)
  • Title: tert-Butyl cyclopent-3-en-1-ylcarbamate (CID 2756764) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Product List - Pharmaceutical Intermediates Source: Shiratori Pharmaceutical Co., Ltd. URL: [Link]

Technical Support Center: Enamine Synthesis & Water Removal

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ENAM-H2O-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Equilibrium Challenge

You are likely experiencing stalled conversion or hydrolysis during workup. Enamine formation is a classic condensation reaction governed by Le Chatelier’s Principle . The reaction between a secondary amine and a carbonyl compound (aldehyde/ketone) produces one equivalent of water.



Because this equilibrium constant (


) is typically near unity or slightly unfavorable, water must be rigorously removed  to drive the reaction to completion. Failure to do so results in the reverse reaction (hydrolysis) dominating, especially during the isolation phase.

This guide outlines the three industry-standard protocols for water removal, ranked by reaction difficulty.

Decision Matrix: Selecting Your Protocol

Before proceeding, utilize this logic flow to select the correct method for your specific substrate.

EnamineMethodSelection Start Start: Analyze Substrate BoilingPoint Are reactants volatile? (BP < 80°C) Start->BoilingPoint Sterics Is the Ketone sterically hindered? BoilingPoint->Sterics No (High BP) Sieves Method B: Molecular Sieves (Adsorptive) BoilingPoint->Sieves Yes (Low BP) DeanStark Method A: Dean-Stark (Azeotropic Distillation) Sterics->DeanStark No (Standard) TiCl4 Method C: TiCl4 Scavenging (Chemical Dehydration) Sterics->TiCl4 Yes (Hindered)

Figure 1: Protocol selection logic based on substrate volatility and steric hindrance.

Module A: Azeotropic Distillation (Dean-Stark)

Best For: Stable, non-volatile substrates; large-scale reactions.

This is the "workhorse" method. It uses a solvent that forms a low-boiling azeotrope with water.[1][2][3] As the solvent refluxes, it carries water into a trap where it separates based on density.

Critical Parameters
SolventBoiling Point (°C)Azeotrope BP with Water (°C)Water % in Azeotrope (w/w)Density (g/mL)Notes
Benzene 80.169.48.8%0.87Carcinogenic; excellent separation.
Toluene 110.685.020.2%0.87Standard choice. Higher BP drives reaction faster.
Cyclohexane 80.769.58.5%0.77Safer alternative to Benzene.
Xylenes ~14094.540.0%0.86For very difficult substrates requiring high heat.
Troubleshooting Guide (Q&A)

Q: The reaction is refluxing, but no water is collecting in the trap.

  • Diagnosis: The vapor path may be too cold, causing water to condense before reaching the trap (refluxing back into the flask).

  • Fix: Insulate the vertical arm of the Dean-Stark apparatus with glass wool or aluminum foil. Ensure the bath temperature is 20–30°C higher than the solvent BP to ensure vigorous boil-up.

Q: The water layer is cloudy or emulsified.

  • Diagnosis: Your amine might be co-distilling. Small amines (e.g., pyrrolidine) can form ternary azeotropes or simply distill over.

  • Fix: Add a small amount of brine to the trap to increase phase separation density. Alternatively, use a higher boiling solvent (Toluene vs Benzene) to better separate from low-boiling amines.

Q: Reaction stalls at 80% conversion.

  • Diagnosis: Catalyst deactivation.

  • Fix: Ensure you are using p-Toluenesulfonic acid (pTSA) at 1–5 mol%. If the reaction stalls, add a fresh portion of catalyst. Note: Ensure pTSA is the monohydrate; the initial water will be removed quickly.

Module B: Molecular Sieves

Best For: Volatile amines (e.g., dimethylamine), low-temperature reactions, or small scales.

Molecular sieves act as a "chemical sponge." Unlike sulfates (MgSO4), zeolites have high affinity for water even at low concentrations and high temperatures.

Protocol: The "Sieve-Cannula" Method
  • Activation (CRITICAL): Heat 4Å molecular sieves to 300–350°C for at least 4 hours (or overnight) under high vacuum. Store under Argon.

    • Why? Commercial sieves are often saturated with atmospheric water.[4] Using unactivated sieves is the #1 cause of failure here.

  • Setup: Place activated sieves in a Soxhlet extractor (for reflux) or directly in the flask (for room temp).

  • Filtration: Upon completion, filter the mixture through a pad of Celite under an inert atmosphere.

Troubleshooting Guide (Q&A)

Q: Which pore size should I use? 3Å or 4Å?

  • Recommendation: Use generally.

  • Nuance: Water has a kinetic diameter of ~2.6Å. Both 3Å and 4Å trap water. However, 3Å sieves are smaller and exclude most organic solvents and reactants, preventing them from being trapped inside the pore. For very small amines (like methylamine), is safer to prevent amine sequestration.

Q: My product decomposed/polymerized.

  • Diagnosis: "Sieve Dust" acidity. The clay binder in sieves can be slightly acidic or abrasive, causing side reactions (aldol condensation).

  • Fix: Use bead-form sieves, not powder. Wash sieves with the reaction solvent prior to use if dust is visible.

Module C: Titanium(IV) Chloride (The White-Weingarten Method)

Best For: Sterically hindered ketones (e.g., di-ortho-substituted acetophenones) or weak nucleophiles.

This method shifts the equilibrium chemically rather than physically. TiCl


 acts as both a strong Lewis acid catalyst and a water scavenger, precipitating TiO

.
Workflow Diagram

TiCl4Workflow Step1 1. Complexation (Amine + TiCl4 in Solvent) Temp: 0°C Step2 2. Addition (Add Ketone slowly) Temp: 0°C -> Ambient Step1->Step2 Mix Step3 3. Scavenging (TiCl4 + H2O -> TiO2) Precipitate forms Step2->Step3 Stir (Hrs-Days) Step4 4. Workup (Filter TiO2, Evaporate) No Hydrolysis! Step3->Step4 Inert Filtration

Figure 2: The White-Weingarten chemical dehydration workflow.

Protocol Highlights
  • Stoichiometry: Use 0.55 – 0.60 equivalents of TiCl

    
     per 1.0 equivalent of ketone. Use a huge excess of amine (3–4 equivalents) because the amine complexes with TiCl
    
    
    
    .
  • Addition Order: Dissolve amine in solvent (THF or Benzene). Cool to 0°C. Add TiCl

    
     slowly (Exothermic!). Then add the ketone.
    
  • Observation: The reaction mixture will likely turn a heterogeneous orange/brown. The formation of a heavy precipitate (TiO

    
    ) indicates successful water scavenging.
    
Troubleshooting Guide (Q&A)

Q: The reaction mixture turned into a solid rock.

  • Diagnosis: Concentration too high. Ti-amine complexes are voluminous.

  • Fix: Dilute the reaction significantly. Use at least 5–10 mL of solvent per mmol of substrate.

Q: Yield is low after filtration.

  • Diagnosis: Product trapped in the TiO

    
     filter cake.
    
  • Fix: Wash the filter cake copiously with dry ether or benzene.

References

  • White, W. A.; Weingarten, H. (1967).[5][6][7] "A Versatile New Enamine Synthesis."[7] The Journal of Organic Chemistry, 32(1), 213–214.[5]

  • Carlson, R.; Nilsson, A. (1984). "Improved Titanium Tetrachloride Procedure for Enamine Synthesis." Acta Chemica Scandinavica, B38, 49–53.

  • LabGuide. (2025). "Activation of Molecular Sieves: Protocols and Safety." Jalon Zeolite Technical Notes.

  • Organic Chemistry Portal. (2023). "Enamine Synthesis: Recent Advances and Protocols."

Sources

Technical Support Center: N-Methylcyclopent-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for N-methylcyclopent-3-en-1-amine hydrochloride (CAS: 1333221-05-8)[1]. This specialized secondary allylic amine building block is highly valued in drug development and organic synthesis. However, its unique structural features—an isolated cyclopentene double bond coupled with a hygroscopic hydrochloride salt—require stringent handling to prevent degradation.

This guide provides researchers with mechanistic insights, diagnostic data, and self-validating protocols to ensure experimental reproducibility.

[DIAGNOSTIC DATA MATRIX]

To establish a baseline for chemical integrity, adhere to the following quantitative stability parameters. Deviations from these optimal conditions are the primary cause of downstream experimental failures.

ParameterOptimal ConditionCritical ThresholdConsequence of Failure
Storage Temperature 2–8 °C> 25 °CAccelerated alkene oxidation and thermal polymerization.
Relative Humidity (RH) < 30%> 40%Deliquescence, clumping, and micro-hydrolysis[2].
Atmosphere Argon or NitrogenAmbient Air (O2)Epoxidation (+16 Da) and allylic autoxidation[3].
Light Exposure Opaque/Amber vialDirect UV/Vis lightPhoto-catalyzed autoxidation of the cyclopentene ring.

##[MECHANISTIC WORKFLOWS]

To understand how environmental factors compromise your reagent, review the degradation pathway logic below.

Degradation Salt N-methylcyclopent-3-en-1-amine HCl (Stable Crystal) Moisture High Humidity (>40% RH) Salt->Moisture Exposure Oxygen Atmospheric O2 / Light Salt->Oxygen Exposure Heat Elevated Temp (>25°C) Salt->Heat Storage Deliquescence Deliquescence & Clumping (Loss of Flowability) Moisture->Deliquescence Water Uptake Epoxidation Alkene Epoxidation / Cleavage Oxygen->Epoxidation Alkene Attack NOxide N-Oxidation / Polymerization Oxygen->NOxide Amine Attack Heat->Epoxidation Accelerates Heat->NOxide Accelerates FreeBase Trace Free Base Formation Deliquescence->FreeBase Micro-hydrolysis FreeBase->Oxygen Sensitized

Mechanistic pathways of N-methylcyclopent-3-en-1-amine HCl degradation via moisture and oxidation.

[TROUBLESHOOTING FAQs]

Q1: Why has my N-methylcyclopent-3-en-1-amine HCl powder turned into a sticky, clumpy paste?

The Causality: Hydrochloride salts of small organic amines are inherently hygroscopic[2]. The crystal lattice has a high thermodynamic affinity for atmospheric water. When exposed to ambient humidity (>40% RH), the salt absorbs moisture until it dissolves in its own absorbed water—a process known as deliquescence. The Solution: Do not use the clumpy paste directly, as the water weight will ruin your stoichiometric calculations. Follow Protocol A below to recover the anhydrous salt.

Q2: My LC-MS/GC-MS analysis of the starting material shows a primary impurity with a mass shift of +16 Da. What happened?

The Causality: A +16 Da shift is the classic signature of oxygen incorporation. While the secondary amine is protected from N-oxidation by protonation (the HCl salt reduces electron density), the isolated double bond at the 3-position of the cyclopentene ring remains highly vulnerable to autoxidation[3]. Exposure to atmospheric oxygen and light leads to the formation of cyclopentene oxide (epoxidation) or allylic hydroperoxides. The Solution: Discard heavily oxidized batches. For future batches, ensure the material is stored at 2–8 °C under an inert atmosphere (Argon/N2) in amber vials.

Q3: I need the free base for an amidation reaction. Why is my yield suddenly dropping after I isolate the free amine?

The Causality: The free base of N-methylcyclopent-3-en-1-amine is highly volatile and significantly more reactive than the salt. Removing the HCl protection restores the lone pair on the nitrogen, making it immediately susceptible to N-oxidation and accelerating polymerization pathways in the presence of oxygen. Furthermore, concentrating the free base under vacuum often results in physical loss of the compound due to its low boiling point. The Solution: Never isolate the free base neat. Generate it in situ or utilize a biphasic extraction method where the free base is kept in an organic solvent and used immediately (Protocol B ).

[STANDARD OPERATING PROCEDURES]

Protocol A: Recovery of Moisture-Compromised Salt (Self-Validating Drying)

Use this protocol if your reagent has clumped due to moisture exposure.

  • Transfer: Quickly transfer the clumpy material to a pre-weighed, dry Schlenk flask under a stream of nitrogen.

  • Vacuum Application: Apply high vacuum (< 0.1 mbar) at ambient temperature (20–25 °C). Do not apply heat. Heating wet hydrochloride salts can drive off HCl gas, inadvertently forming the unstable free base.

  • Self-Validation (Constant Mass): Disconnect the vacuum, backfill with nitrogen, and weigh the flask. Re-apply the vacuum for 30 minutes and weigh again. The drying process is complete only when the mass changes by less than 0.1% between checks (Loss on Drying validation).

  • Storage: Once a constant mass is achieved, backfill the flask with Argon, seal tightly with Parafilm, and store in a desiccator at 2–8 °C.

Protocol B: Biphasic Free-Basing for Immediate Use

Use this protocol to safely generate the free amine without oxidative degradation or evaporative loss.

Workflow Step1 1. Weigh HCl Salt (Under Ar/N2) Step2 2. Suspend in DCM (0-5°C) Step1->Step2 Step3 3. Add Cold aq. NaHCO3 (Dropwise) Step2->Step3 Step4 4. Phase Separation (Collect Lower Layer) Step3->Step4 Step5 5. Dry over Na2SO4 & Filter Step4->Step5 Step6 6. Immediate Use (Avoid Concentration) Step5->Step6

Step-by-step biphasic free-basing workflow designed to minimize oxidative and thermal degradation.

  • Suspension: Suspend 1.0 equivalent of N-methylcyclopent-3-en-1-amine HCl in cold (0 °C) anhydrous dichloromethane (DCM) (approx. 10 mL per gram of salt).

  • Neutralization: Under vigorous stirring, add 1.1 equivalents of cold, saturated aqueous

    
     dropwise.
    
  • Self-Validation (pH Check): Stop stirring and allow the layers to separate. Spot the upper aqueous layer on pH paper. It must read ~pH 8. If it is acidic, add more

    
     until basicity is achieved, ensuring 100% conversion to the free base.
    
  • Extraction: Separate the lower organic (DCM) layer. Extract the aqueous layer one more time with a small volume of DCM. Combine the organic layers.

  • Drying & Application: Dry the combined organic layers over anhydrous

    
     for 5 minutes. Filter the solution directly into your reaction vessel containing your electrophile/coupling reagents. Do not concentrate the DCM under reduced pressure , as this will strip the volatile free base and expose it to oxygen.
    

References

Sources

Technical Support Center: Troubleshooting Low Conversion in Enamine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enamine alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success and failure in enamine alkylation, providing you with the expert insights needed to diagnose and resolve issues in your experiments.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section addresses the most common failure points in enamine alkylation in a question-and-answer format. We focus on the causality behind each issue and provide actionable solutions.

Question 1: My reaction shows a significant amount of unreacted starting ketone/aldehyde. Why is my enamine formation incomplete and what can I do?

Underlying Cause: Enamine formation is a reversible equilibrium reaction between a carbonyl compound and a secondary amine.[1][2][3] The presence of the water byproduct can shift the equilibrium back towards the starting materials, preventing the complete formation of the nucleophilic enamine required for the subsequent alkylation step.[4][5]

Troubleshooting Steps:

  • Aggressive Water Removal: The most critical factor for driving the equilibrium is the efficient removal of water as it forms.[3]

    • Dean-Stark Apparatus: For reactions run at or near the boiling point of the solvent (e.g., toluene, benzene), a Dean-Stark trap is the most effective method for physically removing water from the reaction mixture.

    • Dehydrating Agents: For reactions at lower temperatures, use a stoichiometric excess of a chemical drying agent.

      • Molecular Sieves (3Å or 4Å): Effective and generally non-reactive. Ensure they are properly activated before use.

      • Anhydrous MgSO₄ or Na₂SO₄: Can be used, but may be less efficient than sieves.[1]

      • Titanium(IV) Chloride (TiCl₄): A very powerful and irreversible water scavenger, but it is a strong Lewis acid and must be handled with care. It can be particularly useful to prevent side reactions like methyl ketone self-condensation.[1]

  • Optimize Acid Catalysis: While some highly basic amines like pyrrolidine may not strictly require it, mild acid catalysis is generally needed to facilitate the dehydration of the carbinolamine intermediate.[1][4]

    • Use a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).

    • Caution: Using too much strong acid will protonate the secondary amine, rendering it non-nucleophilic and halting the reaction.[3] The optimal pH is typically in the range of 4-5.[6]

  • Choice of Amine and Carbonyl:

    • Steric hindrance around the carbonyl group or on the secondary amine can slow the rate of enamine formation.[7] If possible, consider a less hindered amine.

    • Cyclic secondary amines like pyrrolidine, piperidine, and morpholine are often preferred as their ring structure "ties back" the alkyl groups, making the nitrogen more nucleophilic and leading to more stable and reactive enamines.[8]

Question 2: My starting material is consumed, but I'm isolating the hydrolyzed starting ketone instead of my alkylated product. What's happening?

Underlying Cause: This indicates that the enamine formed successfully but either the alkylation step failed or the intermediate iminium salt was prematurely hydrolyzed before the desired reaction could occur. Enamines are sensitive to aqueous acid and can readily revert to the parent carbonyl and secondary amine.[2][9]

Troubleshooting Steps:

  • Ensure Anhydrous Alkylation Conditions: After the enamine formation step, the reaction must be kept scrupulously dry. Any moisture introduced with the alkylating agent or from the atmosphere can hydrolyze the enamine.

  • Re-evaluate Your Alkylating Agent: Enamines are "soft" nucleophiles and are less reactive than their enolate counterparts.[8][10] They require highly reactive electrophiles for efficient alkylation.

    • Excellent Electrophiles: Allylic halides, benzylic halides, methyl iodide, and α-halo carbonyl compounds are ideal.[4][8]

    • Poor Electrophiles: Simple primary alkyl bromides or iodides can be sluggish, and secondary halides are generally unreactive due to competing elimination reactions.[4] For example, one study noted that butyl bromide was unreactive, and butyl iodide gave only 44% conversion after 19 hours.[4]

  • Check for Premature Hydrolysis During Workup: The hydrolysis of the alkylated iminium salt is an intentional final step, typically achieved by adding dilute aqueous acid (e.g., 10% HCl).[11][12] If your reaction mixture comes into contact with water before the alkylation is complete, you will simply regenerate the starting ketone.

Question 3: The reaction is messy, and I'm seeing evidence of N-alkylation or poly-alkylation. How can I improve selectivity?

Underlying Cause:

  • N- vs. C-Alkylation: While enamines preferentially react at the α-carbon, the nitrogen atom retains its lone pair and can also act as a nucleophile.[13] This is a particular problem for enamines derived from aldehydes, which can lead to predominant N-alkylation (quaternization).[14]

  • Poly-alkylation: The initially formed iminium salt can be deprotonated by unreacted enamine in the mixture, forming a new, substituted enamine. This new enamine can then react with another molecule of the alkylating agent, leading to di- or poly-alkylation.[13] This is a common issue when using enolates and, while less severe with enamines, it is not completely eliminated.[15][16]

Troubleshooting Steps:

  • To Minimize N-Alkylation:

    • Steric Hindrance: Using a bulkier secondary amine can sterically shield the nitrogen atom, disfavoring N-alkylation. For aldehyde enamines, employing N-butylisobutylamine has been shown to improve C-alkylation yields.[14]

    • Metalloenamines: For aldehydes where N-alkylation is intractable, an alternative is to form an imine with a primary amine and then deprotonate with a strong base (like an organolithium reagent) to form a metalloenamine (or aza-enolate).[1] This shifts the nucleophilicity decisively to the carbon atom.

  • To Minimize Poly-alkylation:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the enamine relative to the alkylating agent to ensure the electrophile is fully consumed.

    • Slow Addition: Add the alkylating agent slowly to the solution of the pre-formed enamine. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.

    • Temperature Control: Running the reaction at the lowest feasible temperature can help control the rate and improve selectivity.

Mechanism & Troubleshooting Workflow

The following diagram illustrates the key steps and potential failure points in the Stork Enamine Alkylation pathway.

Stork_Enamine_Alkylation Stork Enamine Alkylation: Mechanism & Troubleshooting Start Ketone/Aldehyde + Secondary Amine (R₂NH) Enamine_Formation Enamine Formation (+ H₂O) Start->Enamine_Formation Enamine Enamine (Nucleophile) Enamine_Formation->Enamine Remove H₂O (Dean-Stark, Sieves) Fail_Equilibrium FAILURE: Incomplete Formation (Reversible Equilibrium) Enamine_Formation->Fail_Equilibrium Water not removed Alkylation C-Alkylation (SN2) + Alkyl Halide (R'-X) Enamine->Alkylation Fail_Hydrolysis FAILURE: Premature Hydrolysis Enamine->Fail_Hydrolysis Trace H₂O present Iminium Iminium Salt (Intermediate) Alkylation->Iminium Fail_Reactivity FAILURE: Poor Electrophile (R'-X) No Reaction Alkylation->Fail_Reactivity Fail_Side_Rxn FAILURE: N-Alkylation or Poly-alkylation Alkylation->Fail_Side_Rxn Hydrolysis Hydrolysis (H₃O⁺) Iminium->Hydrolysis Product α-Alkylated Carbonyl Hydrolysis->Product Fail_Hydrolysis->Start Reverts to Starting Material

Caption: Troubleshooting workflow for enamine alkylation.

Frequently Asked Questions (FAQs)

  • Q: What are the best solvents for enamine alkylation?

    • A: For enamine formation, aprotic solvents that allow for azeotropic removal of water, such as toluene or benzene, are ideal when using a Dean-Stark trap. For the alkylation step, polar aprotic solvents like THF, dioxane, or acetonitrile are commonly used as they can solvate the intermediate iminium salt.[12][17]

  • Q: Can I use a primary amine?

    • A: No. Primary amines react with ketones and aldehydes to form imines, not enamines.[1] The key difference is that after the initial condensation, the resulting iminium ion from a secondary amine has no N-H proton to lose, forcing the elimination of an α-proton to form the C=C bond of the enamine.[4]

  • Q: My alkylating agent is not very reactive. Can I increase the temperature?

    • A: Increasing the temperature can improve the rate of alkylation with sluggish electrophiles.[8] However, be aware that higher temperatures can also promote side reactions, such as N-alkylation and potential decomposition. A moderate approach, such as refluxing in THF or dioxane, is a common strategy.

  • Q: How do I know if my enamine has formed before I add the alkylating agent?

    • A: The formation of the enamine can often be monitored by techniques like TLC, GC, or ¹H NMR. In the NMR spectrum, you would look for the disappearance of the aldehydic proton or a shift in the signals for the α-protons of the ketone, along with the appearance of new vinylic protons from the enamine.

Data Summary: Typical Reaction Parameters

The optimal conditions are highly substrate-dependent. This table provides a general starting point for optimization.

ParameterRecommended ConditionRationale & Notes
Secondary Amine Pyrrolidine, Piperidine, MorpholineCyclic amines form more stable and reactive enamines.[8] Use 1.1 - 1.5 equivalents.
Solvent Toluene, Benzene (for formation); THF, Dioxane, Acetonitrile (for alkylation)Toluene allows for azeotropic water removal. Aprotic polar solvents are good for the SN2 step.
Catalyst p-Toluenesulfonic acid (p-TsOH)Use 0.01 - 0.05 equivalents. Too much acid will protonate the amine.
Water Removal Dean-Stark Trap or Molecular Sieves (4Å)Critical for driving the enamine formation equilibrium to completion.[5][18]
Temperature Reflux (for formation); Room Temp to Reflux (for alkylation)Formation is often done at higher temperatures to remove water. Alkylation temperature depends on electrophile reactivity.[8]
Alkylating Agent Allyl-X, Benzyl-X, MeI, RCOCH₂-XMust be a reactive electrophile (SN2-active).[4] Use 1.0 equivalent relative to the carbonyl.
Hydrolysis 1-3 M Aqueous HCl or H₂SO₄Performed as the final workup step after the alkylation is complete.[12][19]

Protocol: α-Alkylation of Cyclohexanone with Benzyl Bromide

This protocol describes a standard, self-validating procedure for the Stork enamine alkylation.

Step 1: Enamine Formation

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add cyclohexanone (10.0 g, 102 mmol), pyrrolidine (10.9 g, 153 mmol, 1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g, 1 mmol).

  • Add 100 mL of dry toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Checkpoint: Continue refluxing until no more water is collected in the trap (typically 1-2 hours). The theoretical amount of water is ~1.8 mL. The reaction mixture should become clear and homogeneous.

  • Cool the reaction mixture to room temperature. Remove the solvent and excess pyrrolidine under reduced pressure. The crude pyrrolidinyl enamine is typically a yellowish oil and is often used directly in the next step without further purification.

Step 2: Alkylation

  • Dissolve the crude enamine in 100 mL of dry THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl bromide (17.4 g, 102 mmol, 1.0 eq) dropwise via a syringe over 30 minutes, maintaining the temperature at 0 °C. A precipitate (the iminium salt) will likely form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Checkpoint: Monitor the reaction by TLC or GC-MS to confirm the consumption of the enamine.

Step 3: Hydrolysis and Workup

  • Pour the reaction mixture into a flask containing 100 mL of 10% aqueous HCl and stir vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Validation: Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield 2-benzylcyclohexanone. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure and purity.

References

  • Wikipedia. Enamine. [Link]

  • CliffsNotes. Organic Chemistry: Carbonyl Condensation Reactions. [Link]

  • University of Liverpool. Enamines are alkylated by reactive electrophiles. [Link]

  • Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. (2010). [Link]

  • Melchiorre, P., et al. Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. (2016). Journal of the American Chemical Society. [Link]

  • D.N.R. College of P.G. Courses. MODERN ORGANIC SYNTHESIS. [Link]

  • Chemistry Steps. Stork Enamine Synthesis. (2022). [Link]

  • Making Molecules. Enamines. (2024). [Link]

  • Fiveable. Enamine Formation Definition. (2025). [Link]

  • JoVE. Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction. (2025). [Link]

  • The Organic Chemistry Tutor. Stork Enamine Synthesis. [Link]

  • ResearchGate. Optimization of reaction conditions of enamine synthesis. [Link]

  • Chemistry Steps. Formation of Imines and Enamines. (2025). [Link]

  • The Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. (2020). [Link]

  • ResearchGate. Optimization of the alkylation reaction. [Link]

  • Wikipedia. Stork enamine alkylation. [Link]

  • reposiTUm. Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. [Link]

  • National Center for Biotechnology Information. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). [Link]

  • YouTube. Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. (2018). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. (2014). [Link]

  • YouTube. Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. (2020). [Link]

  • Taylor & Francis Online. A Simplified Procedure for Aldehyde Enamine Alkylation. (2006). [Link]

  • Fiveable. 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction. (2026). [Link]

Sources

Technical Support Center: Purification of Unstable Enamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists. It prioritizes mechanistic understanding to troubleshoot the inherent instability of enamine intermediates.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Hydrolysis, Oxidation, and Thermal Degradation during Enamine Isolation.

Core Directive: The "To Purify or Not to Purify" Decision

CRITICAL WARNING: Enamines are kinetically active nucleophiles. The most common cause of yield loss is not the reaction itself, but the decision to isolate the intermediate.

Before attempting purification, evaluate the Enamine Stability Index using the decision matrix below. Hydrolysis is acid-catalyzed; even the weak acidity of standard silica gel (


 for surface silanols) is sufficient to protonate the 

-carbon, initiating rapid hydrolysis back to the parent ketone and amine [1].
Decision Matrix: Isolation Strategy

EnamineDecision Start Enamine Synthesis Complete CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Crystalline Oil Oil / Viscous Liquid CheckState->Oil Oil Recryst Recrystallization (Anhydrous) Solid->Recryst CheckNext Next Step Sensitivity? Oil->CheckNext Robust Robust (e.g., Alkylation) CheckNext->Robust Sensitive Sensitive (e.g., Asymmetric Cat.) CheckNext->Sensitive InSitu Use In-Situ (Telescope) Robust->InSitu Distill Can it tolerate >100°C? Sensitive->Distill VacDistill High-Vac Distillation Distill->VacDistill Yes (Stable) Chromatography Chromatography Required Distill->Chromatography No (Thermally Labile)

Figure 1: Strategic decision tree for handling enamine intermediates based on physical properties and downstream application requirements.

Chromatography Protocols (The "Deactivation" Method)

If you must chromatograph an enamine, you must neutralize the stationary phase. Standard silica gel acts as a Brønsted acid.[1] The following protocols prevent on-column hydrolysis.

Protocol A: Triethylamine-Deactivated Silica Gel

Mechanism: Triethylamine (TEA) acts as a sacrificial base, hydrogen-bonding to surface silanols (


) and blocking the proton transfer to the enamine 

-carbon [2].

Reagents:

  • Silica Gel (Standard 60 Å)

  • Triethylamine (TEA)[2]

  • Eluent (Hexanes/EtOAc or DCM)[1]

Step-by-Step Workflow:

  • Slurry Preparation: Prepare the silica slurry using your starting mobile phase + 2.5% v/v Triethylamine .

  • Column Pre-Treatment: Pour the column and flush with at least 2 Column Volumes (CV) of the TEA-doped solvent.

    • Why? This saturates the acidic sites before your compound touches the silica.

  • Sample Loading: Dissolve the crude enamine in a minimum amount of mobile phase containing 1% TEA . Load gently.

  • Elution: Run the column using mobile phase containing 1% TEA .

    • Note: TEA is high-boiling (

      
      C). You will need to rotovap at a slightly higher bath temp or use a high-vacuum pump to remove trace amine from the product.
      
Protocol B: Neutral/Basic Alumina (The "Dry" Alternative)

Best For: Highly acid-sensitive enamines that decompose even on TEA-silica. Mechanism: Alumina (


) lacks the acidic protons of silica. "Brockmann Grade II or III" (deactivated with water) is less active and reduces streakiness [3].
  • Selection: Use Basic Alumina or Neutral Alumina . Avoid Acidic Alumina entirely.

  • Deactivation (Optional but Recommended): If using Grade I (highly active), add 3-6% w/w water and shake to convert to Grade III. This reduces the heat of adsorption and prevents polymerization.

  • Elution: Use standard non-protic solvents (Hexanes/EtOAc). TEA is usually not required but can be added (0.5%) for insurance.

Physical Separation Methods (Non-Chromatographic)

Protocol C: High-Vacuum Distillation (For Oils)

Best For: Simple aliphatic enamines (e.g., pyrrolidine enamines of cyclohexanone). Risk: Thermal polymerization or rearrangement.

  • Apparatus: Short-path distillation head or Kugelrohr apparatus.

  • Atmosphere: Strictly inert (

    
     or 
    
    
    
    ).[3] Oxygen at high temps leads to oxidative cleavage.
  • Procedure:

    • Remove bulk solvent via Rotovap.

    • Switch to high vacuum (< 1 mmHg).

    • Keep bath temperature as low as possible.

    • Discard the first fraction: It often contains residual secondary amine and parent ketone (hydrolysis products).

Protocol D: Crystallization / Trituration (For Solids)

Best For: Enamines derived from aromatic amines or conjugated systems.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) unless the enamine is known to be stable. Water is strictly forbidden.

  • The "Crash" Method:

    • Dissolve crude solid in a minimum amount of DCM or Toluene .

    • Slowly add an anti-solvent (e.g., Pentane or Hexane ) until cloudy.

    • Cool to -20°C under Argon.

Troubleshooting & FAQs

Q1: My enamine streaks badly on the TLC plate and column.

Diagnosis: Partial hydrolysis on the silica surface. The "streak" is a mixture of enamine, ketone, and amine interacting with the acid sites. Fix:

  • Pre-soak your TLC plate in 5% TEA/Hexanes and dry it before spotting.

  • Use Protocol A (TEA-doped silica) for the column.

  • Ensure your sample is strictly dry; moisture accelerates the streaking.

Q2: The product turned into a liquid/oil after I removed the solvent, but it should be a solid.

Diagnosis: "Melting Point Depression" due to impurities (often the parent ketone) or residual solvent. Fix:

  • Trituration: Add cold pentane and scratch the flask wall with a glass rod. This induces nucleation.

  • High Vac: Place the oil under high vacuum (0.1 mmHg) for 4-6 hours to remove trace TEA or solvent which acts as a plasticizer.

Q3: Can I store the purified enamine?

Answer: Rarely for long periods.

  • Storage Protocol: Store under Argon in a sealed vial, taped with Parafilm, at -20°C.

  • Shelf Life: Simple aliphatic enamines (e.g., from morpholine) hydrolyze via atmospheric moisture within days. Aromatic enamines are more stable.

  • Recommendation: Use immediately. If you must store, re-check purity by NMR (

    
     vinyl proton signal) before use.
    
Q4: Why not just use the crude enamine?

Answer: In 90% of cases, you should. The "Stork Enamine Synthesis" typically involves forming the enamine, distilling off the water/solvent azeotrope, and adding the electrophile directly to the pot [4]. Purification is only necessary if:

  • The secondary amine catalyst interferes with the subsequent reaction (e.g., acts as a competing base).

  • You need precise stoichiometry for an asymmetric transformation.

Comparative Data: Purification Efficiency

MethodPurity PotentialYield RecoveryStability RiskTime Cost
In-Situ (Telescoping) N/A (Crude)95-99%LowLowest
Distillation High (>98%)70-85%High (Thermal)Medium
Standard Silica Low (<50%)<40%Critical (Hydrolysis)High
TEA-Deactivated Silica Good (90-95%)80-90%LowHigh
Basic Alumina High (>95%)85-95%Very LowMedium

References

  • Mechanism of Hydrolysis: Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society. Link

  • Silica Deactivation: Biotage. How to purify ionizable organic amine compounds using flash column chromatography. Link

  • Alumina vs. Silica: Master Organic Chemistry. Enamines: Formation, Stability, and Reactivity.[4] Link

  • Stork Enamine Synthesis: Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. Link

Sources

Technical Support Center: Air-Sensitive Cyclic Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #AMINE-SEC-CYC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Handling cyclic secondary amines (e.g., pyrrolidines, piperidines, azetidines) presents a unique dual-threat: oxidation (N-oxide formation) and chemisorption of CO₂ (carbamate formation). Unlike primary amines, the steric environment of cyclic secondary amines often stabilizes reactive intermediates, leading to persistent impurities that degrade catalytic cycles and complicate analysis.

This guide addresses the four most common failure modes reported by our users: storage degradation, reaction stalling, purification losses, and NMR artifacts.

Module 1: Storage & Integrity

Issue: "My liquid amine has developed a solid crust or turned viscous."

Diagnosis: Atmospheric CO₂ Chemisorption. Cyclic secondary amines are potent nucleophiles. Upon exposure to air, they react with atmospheric CO₂ to form ammonium carbamate salts . This is often mistaken for oxidation, but it is actually a reversible acid-base reaction where one amine molecule attacks CO₂ and a second amine molecule deprotonates the intermediate.

The Mechanism:



Troubleshooting Protocol:

ObservationImmediate ActionPrevention Strategy
White crust on cap/septum Do not scrape into the bottle. Wipe with dry tissue.Store under positive N₂/Ar pressure. Use Parafilm/Teflon tape.
Viscosity increase Rescue: Gentle heating under high vacuum (0.1 mmHg) can often reverse carbamate formation, releasing CO₂.Store over KOH pellets (acts as a desiccant and CO₂ Scavenger).
Yellow/Brown discoloration Irreversible Oxidation. Distillation required.Store in amber glass; exclude light and O₂.

Expert Tip: For critical applications (e.g., Buchwald-Hartwig couplings), never trust an old bottle. Distill fresh from Calcium Hydride (CaH₂) . Avoid molecular sieves for long-term storage of small cyclic amines (like azetidine), as they can become trapped in the pore structure or undergo surface-catalyzed oxidation.

Module 2: Reaction Setup & Execution

Issue: "My cross-coupling reaction stalled, but the catalyst is fresh."

Diagnosis: Catalyst Poisoning via Amine Impurities. Oxidized amines (N-oxides) and moisture are catalyst poisons. Cyclic amines are hygroscopic; water introduces protons that quench strong bases (e.g., NaOtBu, LiHMDS) used in cross-couplings, altering the stoichiometry.

Corrective Workflow:

  • Drying the Amine:

    • Liquid Amines: Stir over powdered CaH₂ for 12 hours, then distill under reduced pressure.

    • Solid Amines: Dissolve in dry toluene, azeotrope remove water, and recrystallize or sublime in a glovebox.

  • Degassing:

    • Do not just bubble nitrogen. Cyclic amines can foam aggressively.

    • Use Freeze-Pump-Thaw (3 cycles) for the solvent before adding the amine, or sparge with Argon for 20 minutes if the amine has a high boiling point (>120°C).

Visual Guide: Air-Free Transfer Logic

The following diagram outlines the decision process for transferring these sensitive reagents to ensure integrity.

TransferLogic Start Select Transfer Method State Physical State? Start->State Liquid Liquid Amine State->Liquid Solid Solid Amine State->Solid Vol Volume? Liquid->Vol Box Glovebox (Preferred) Solid->Box High Sensitivity Funnel Schlenk Addition Funnel (Solid) Solid->Funnel Moderate Sensitivity Syr Syringe Transfer (< 20 mL) Vol->Syr Small Scale Can Cannula Transfer (> 20 mL) Vol->Can Large Scale

Figure 1: Decision matrix for transferring air-sensitive amines based on physical state and scale.

Module 3: Purification & Isolation

Issue: "My product streaks on the column or decomposes on silica."

Diagnosis: Acid-Base Interaction & Silica-Catalyzed Oxidation. Standard silica gel is acidic (pH ~4-5). Basic cyclic amines interact strongly with silanol groups (


), causing:
  • Tailing/Streaking: Protonation locks the amine onto the stationary phase.

  • Decomposition: The high surface area of silica can catalyze oxidation of electron-rich amines.

The Fix: Deactivation of the Stationary Phase You must neutralize the silica before the compound touches it.

Protocol:

  • The Slurry Method: Prepare the silica slurry using your eluent + 1-3% Triethylamine (Et₃N) .[1]

  • The Flush: Pour the slurry into the column and flush with 2 column volumes of the Et₃N-spiked solvent.

  • The Run: Perform the separation using eluent containing 0.5% Et₃N .

    • Note: Et₃N is volatile and can be removed under high vacuum later.

Alternative: Use Neutral Alumina (Brockmann Grade III) if the amine is extremely acid-sensitive.

Purification Input Crude Amine Mixture Check Is Amine Acid Sensitive? Input->Check Alumina Use Neutral Alumina (Grade III) Check->Alumina High Sensitivity Silica Use Silica Gel Check->Silica Moderate Stability Yes Yes No No (Just Basic) Result Clean Separation (No Tailing) Alumina->Result Mod Add 1-3% Et3N to Mobile Phase Silica->Mod Required Step Mod->Result

Figure 2: Selection workflow for stationary phases to prevent amine decomposition.

Module 4: Analytical Chemistry (NMR)

Issue: "My NMR spectrum has broad peaks and 'ghost' impurities."

Diagnosis: Solvent Effects & Carbamate Rotamers. Using Chloroform-d (


) is the most common error.
  • Acidity:

    
     is slightly acidic and can protonate the amine, broadening peaks.
    
  • Reactivity:

    
     often contains traces of HCl or Phosgene (if aged), and dissolved CO₂ leads to carbamate artifacts that appear as "ghost" peaks or rotameric broadening.
    

Solution:

  • Switch Solvents: Use Benzene-d6 (

    
    ) . It is non-acidic and provides excellent resolution for cyclic amines.
    
  • Neutralize

    
    :  If you must use chloroform, filter it through a small plug of Basic Alumina  immediately before use to remove acid and CO₂.
    
  • Use Base: Add a few grains of anhydrous

    
     directly into the NMR tube to scavenge acid.
    

FAQ: Rapid Fire

Q: Can I dry cyclic amines with molecular sieves? A: Use with caution. While 4A sieves are generally safe, small ring amines (azetidines) can be trapped. Calcium Hydride (CaH₂) is the superior drying agent for distillation [1].

Q: Why did my amine turn black on the rotary evaporator? A: You likely had trace peroxides in your ether/THF, or the water bath was too hot, accelerating oxidation. Always use peroxide-free solvents and backfill the rotavap with nitrogen, not air.

Q: How do I remove the Triethylamine (Et₃N) after the column? A: Et₃N forms an azeotrope with ethanol. Add a small amount of ethanol to your fractions and concentrate. Repeat twice. Finally, dry under high vacuum (<1 mbar) for 4 hours.

References

  • Burfield, D. R.; Smithers, R. H. Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents.J. Org.[2] Chem. 1978, 43, 3966–3968. Link

  • Gomes, P. et al. Reversible Reaction of Carbon Dioxide with Amines: A Mechanistic Study.ACS Omega 2020. Link

  • Biotage. Strategies for the Purification of Amines.[1][3]Biotage Technical Notes . Link

  • BenchChem. Troubleshooting Amine Purification on Silica.Technical Support Center . Link

Sources

optimizing acid catalysts for cyclopentenyl amine formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Acid Catalysts for Cyclopentenyl Amine Formation Role: Senior Application Scientist Status: Active | Ticket: #CA-9924-OPT

Welcome to the CycloAmine OptiLab Support Hub.

You are likely here because your cyclopentenyl amine synthesis—a critical scaffold for neuraminidase inhibitors (e.g., Peramivir) and nucleoside analogues—is hitting a wall. Whether you are facing poor enantioselectivity (


), regioselectivity issues (branched vs. linear), or catalyst deactivation, this guide synthesizes field-proven protocols with mechanistic rigor.

Unlike generic organic chemistry guides, we focus strictly on the acid-catalyzed allylic amination of cyclopentenyl precursors, utilizing both Brønsted Acid (Chiral Phosphoric Acids - CPAs) and Lewis Acid strategies.

Module 1: Catalyst Selection & Mechanistic Grounding

User Question: I am deciding between a Lewis Acid and a Brønsted Acid catalyst. Which pathway offers better stereocontrol for cyclopentenyl systems?

Technical Insight: For cyclopentenyl systems, the choice depends heavily on your leaving group (LG) and amine basicity.

  • Chiral Phosphoric Acids (CPAs): Best for asymmetric induction via contact ion-pairing. They work best with "activated" leaving groups (e.g., trichloroacetimidates, phosphates) and less basic amines (anilines, carbamates).

  • Lewis Acids (

    
    , 
    
    
    
    ):
    Best for hard-to-activate substrates (e.g., allylic alcohols) but often suffer from poisoning by basic amines.
Visualizing the Interaction Landscape

The following diagram illustrates the decision logic and the specific activation mode required for high


.

CatalystLogic Start Substrate Analysis LG_Type Leaving Group Type? Start->LG_Type Alcohol Allylic Alcohol (-OH) LG_Type->Alcohol Hard LG Imidate Imidate/Phosphate (-OC(NH)CCl3 / -OP(O)(OR)2) LG_Type->Imidate Activated LG LA_Route Lewis Acid Route (e.g., B(C6F5)3, Sc(OTf)3) Alcohol->LA_Route CPA_Route Brønsted Acid Route (Chiral Phosphoric Acid) Imidate->CPA_Route Mechanism_LA Mech: Coordination to Oxygen Risk: Amine Poisoning LA_Route->Mechanism_LA Mechanism_CPA Mech: H-Bonding / Ion Pairing Benefit: High Enantiocontrol CPA_Route->Mechanism_CPA

Caption: Decision matrix for catalyst selection based on leaving group lability and activation requirements.

Module 2: The "Gold Standard" Protocol

User Question: Can you provide a robust protocol for the asymmetric amination of a cyclopentenyl ester that avoids polymerization?

Protocol: Enantioselective Allylic Amination via Chiral Phosphoric Acid (CPA) Catalysis Target: Formation of chiral N-protected cyclopentenyl amines. Mechanism:


 or ion-paired 

pathway utilizing a BINOL-derived phosphate (e.g., (R)-TRIP or (R)-VAPOL).
Reagents & Setup
ComponentSpecificationRole
Substrate Cyclopentenyl diethyl phosphate (or trichloroacetimidate)Precursor with activated LG.
Nucleophile Aniline derivative or Benzyl carbamate (

)
Nitrogen source.
Catalyst (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)Chiral Brønsted Acid (5-10 mol%).
Solvent Toluene or Mesitylene (Anhydrous)Non-polar solvent enhances ion-pairing.
Additive 5Å Molecular Sieves (Activated)CRITICAL: Removes trace water to prevent hydrolysis.
Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve (R)-TRIP (0.05 equiv) in anhydrous Toluene (0.1 M relative to substrate). Add 100 mg activated 5Å MS. Stir at RT for 30 mins.

    • Why? This "drying phase" ensures the catalyst proton is not sequestered by water clusters.

  • Nucleophile Addition: Add the nitrogen nucleophile (1.2 equiv).

  • Temperature Adjustment: Cool the system to -30°C .

    • Why? Lower temperatures suppress the background (uncatalyzed) racemic reaction and cyclopentadiene polymerization.

  • Substrate Injection: Add the cyclopentenyl phosphate (1.0 equiv) slowly via syringe pump over 1 hour.

    • Why? Slow addition keeps the concentration of the reactive carbocation intermediate low, preventing dimerization.

  • Monitoring: Stir at -30°C for 24-48 hours. Monitor via HPLC (Chiralpak AD-H column).

  • Quench: Filter through a pad of basic alumina (removes catalyst) and concentrate.

Module 3: Troubleshooting & Optimization

User Question: My yield is acceptable, but my enantiomeric excess (ee) is stuck at 60%. How do I optimize this?

Root Cause Analysis: Low


 in acid catalysis often stems from a "background reaction" (where the uncatalyzed pathway competes with the catalyzed one) or improper solvent polarity disrupting the tight ion pair.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low ee (<70%) Background Reaction: The acid acidity is too high, or temperature is too high.1. Lower temp to -78°C.2. Switch to a bulkier catalyst (e.g., from TRIP to STRIP) to increase steric screening.3. Lower substrate concentration.[1]
Low ee (<70%) Solvent Interference: Polar solvents (THF, DMF) separate the ion pair.Switch to strictly non-polar solvents: Benzene, Toluene, or Cyclohexane . The dielectric constant must be low (

).
No Reaction Amine Poisoning: The amine is too basic and deprotonates the CPA/Lewis Acid irreversibly.1. Use a protected amine (Carbamate, Sulfonamide).2. Add a co-catalyst (e.g., weak Lewis acid) to buffer.
Polymerization Diene Instability: Cyclopentenyl cation is reacting with itself.1. Dilution: Run at 0.05 M.2. Slow Addition: Add substrate over 4 hours.3. Avoid strong mineral acids (TfOH).
Visualizing the Optimization Workflow

This diagram maps the corrective logic for yield vs. selectivity issues.

OptimizationFlow Problem Identify Issue Issue_Yield Low Yield / No Conversion Problem->Issue_Yield Issue_EE Low Enantioselectivity (Poor ee) Problem->Issue_EE Cause_Poison Catalyst Poisoning (Basic Amine) Issue_Yield->Cause_Poison Cause_Solvent Solvent Too Polar (Ion Pair Separation) Issue_EE->Cause_Solvent Cause_Background Uncatalyzed Background Rxn Issue_EE->Cause_Background Fix_Protect Use Carbamate/Amide (Reduce Basicity) Cause_Poison->Fix_Protect Fix_NonPolar Switch to Toluene/CCl4 Cause_Solvent->Fix_NonPolar Fix_Temp Lower Temp (-78°C) Increase Catalyst Bulk Cause_Background->Fix_Temp

Caption: Troubleshooting logic flow for optimizing yield and stereoselectivity in acid-catalyzed amination.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use free alkyl amines (e.g., methylamine) with Chiral Phosphoric Acids? A: Generally, no . Alkyl amines are strong Brønsted bases (


) and will deprotonate the CPA (

), forming an inactive salt.
  • Solution: Use electron-deficient amines like anilines , benzyl carbamates , or sulfonamides . If an alkyl amine is required, use a Lewis Acid catalyst like

    
     which tolerates basicity better, or install the amine as a protected group and deprotect later.
    

Q2: Why is my cyclopentenyl product racemizing over time? A: Cyclopentenyl amines are prone to allylic transposition (rearrangement) if the product remains in the acidic reaction medium too long.

  • Solution: Quench the reaction immediately upon completion with a basic wash (

    
    ) or filter through basic alumina. Store the product at -20°C.
    

Q3: How do I remove the CPA catalyst? It co-elutes with my product. A: CPAs are lipophilic. If column chromatography fails:

  • Dissolve the crude mix in

    
    .
    
  • Wash with saturated

    
     (converts CPA to its sodium salt, which precipitates or moves to the aqueous layer).
    
  • Acidify the aqueous layer later to recover and recycle the expensive catalyst.

References
  • Akiyama, T. (2007). "Stronger Brønsted Acids: Recent Progress." Chemical Reviews, 107(12), 5744–5758. Link

  • Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation." Chemical Reviews, 114(18), 9047–9153. Link

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). "Asymmetric Enamine Catalysis." Chemical Reviews, 107(12), 5471–5569. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. (Foundational comparison for metal vs. acid catalysis). Link

  • Terada, M. (2010). "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Synthesis, 2010(12), 1929-1982. Link

Sources

Technical Support Guide: Storage & Handling of N-methylcyclopent-3-enamine

[1]

Topic: Prevention of Oxidation and Degradation in N-methylcyclopent-3-enamine Document ID: TS-ORG-AMINE-03 Last Updated: March 07, 2026 Target Audience: Synthetic Chemists, Medicinal Chemists, Inventory Managers[1]

Executive Summary: The "Gold Standard" Protocol

N-methylcyclopent-3-enamine (more precisely N-methylcyclopent-3-en-1-amine ) is a secondary homoallylic amine.[1] Its structural features—a secondary nitrogen center and an isolated double bond—create a "dual-threat" profile for oxidation.[1] It is susceptible to N-oxidation (forming hydroxylamines/nitrones) and allylic oxidation (radical abstraction at the C2/C5 positions).[1]

Immediate Action Required: If you possess the Free Base (liquid), it must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) in amber glass . If you possess the Hydrochloride Salt (solid), it is significantly more stable but should remain desiccated at 4°C or -20°C .[1]

Storage & Handling Protocols
A. For the Free Base (Liquid Form)

The free base is volatile, hygroscopic, and highly prone to auto-oxidation.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of radical chain propagation and N-oxide formation.[1]
Atmosphere Argon (Preferred) or N₂ Oxygen is the primary reactant for degradation. Argon is heavier than air, providing a better "blanket" for liquids.
Container Amber Glass (Silanized) Prevents UV-initiated radical formation.[1] Silanization reduces surface acidity which can catalyze polymerization.
Seal Teflon-lined Screw Cap + Parafilm Prevents oxygen ingress and moisture absorption (which accelerates hydrolysis if impurities are present).[1]
Stabilizer BHT (0.05%) - Optional If downstream applications permit, Butylated Hydroxytoluene acts as a radical scavenger.[1]
B. For the Hydrochloride Salt (Solid Form)

The protonated amine is resistant to N-oxidation but the alkene remains vulnerable to ozonolysis or epoxidation if left exposed.

ParameterSpecificationScientific Rationale
Temperature 4°C (Short term) / -20°C (Long term) Reduces thermal energy available for lattice degradation.[1]
Desiccation Required Salts are hygroscopic; moisture can cause clumping and hydrolysis of trace impurities.
Headspace Minimal / Inert While less critical than the free base, flushing headspace with N₂ extends shelf life.
Decision Logic: Storage Workflow

The following diagram illustrates the decision process for handling incoming shipments or synthesized batches of the compound.

StorageWorkflowStartIncoming Material:N-methylcyclopent-3-enamineCheckFormIdentify Chemical FormStart->CheckFormIsSaltHydrochloride Salt(Solid)CheckForm->IsSaltIsBaseFree Base(Liquid/Oil)CheckForm->IsBaseSaltStoreStore at 4°C to -20°CDesiccator RequiredIsSalt->SaltStoreBaseAtmosphereIs Inert Gas Available?IsBase->BaseAtmosphereSaltUseWeigh in Air(Rapidly)SaltStore->SaltUseGloveboxStore in Glovebox(Argon/N2)BaseAtmosphere->GloveboxYes (Best)SchlenkSchlenk Line TechniqueFlush HeadspaceBaseAtmosphere->SchlenkNo (Alternative)FreezerDeep Freeze (-20°C)Amber VialGlovebox->FreezerSchlenk->Freezer

Caption: Decision matrix for storage based on chemical form (Salt vs. Free Base) and available infrastructure.

Troubleshooting & FAQs

Q1: My sample has turned from colorless to yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidation.[2][3][4][5] In secondary amines, yellowing often suggests the formation of N-oxides or oxidative coupling products (imines/enamines).

  • Action:

    • Mild Yellowing: Likely <5% impurity.[4] Purify via bulb-to-bulb distillation (for free base) or recrystallization (for salt) before use in sensitive catalysis.[1]

    • Dark Brown/Viscous:[1] Significant polymerization has occurred. Discard.

Q2: Can I store the free base in solution?

  • Answer: Yes, but solvent choice is critical.

  • Recommended: Degassed Dichloromethane (DCM) or Toluene .

  • Avoid: Ethers (THF, Diethyl Ether). Ethers form peroxides over time, which will rapidly oxidize the amine to the hydroxylamine or nitrone [1].

  • Protocol: Prepare a standard solution (e.g., 1.0 M), flush with Argon, seal with a Mininert™ valve, and store at -20°C.[1]

Q3: I smell a "fishy" odor even when the container is closed. What does this mean?

  • Diagnosis: The free base has high vapor pressure. If you smell it, the seal is compromised.

  • Risk: Oxygen is entering as vapor escapes.

  • Fix: Transfer to a new vial with a fresh Teflon/silicone septum cap. Do not rely on Parafilm alone for long-term storage of volatiles.[1]

Q4: Why is the "3-en" position critical to stability?

  • Insight: The double bond is at position 3 (homoallylic), not position 1 (conjugated enamine).

    • Conjugated Enamines (1-en): Extremely water-sensitive; hydrolyze instantly in moist air to cyclopentanone + methylamine.[1]

    • Homoallylic Amines (3-en): Resistant to hydrolysis but sensitive to radical oxidation at the allylic carbon (C2/C5) adjacent to the nitrogen [2].

Scientific Rationale: Mechanisms of Degradation[1]

Understanding the degradation pathways allows for better preventative measures. The molecule faces two primary oxidation vectors.[2]

Path A: Radical Allylic Oxidation (The "Yellowing" Effect)

The C2 position is unique: it is allylic (next to a double bond) and alpha-amino (next to nitrogen).[1] The C-H bond here is significantly weakened, making it a prime target for atmospheric oxygen radicals.

Path B: N-Oxidation

Secondary amines react with singlet oxygen or peroxides to form hydroxylamines (

12

OxidationMechanismAmineN-methylcyclopent-3-enamine(Intact)RadicalC2-Radical Intermediate(Stabilized by N and C=C)Amine->Radical O₂ / Light(H-abstraction)NOxideN-Hydroxylamine(via N-Oxidation)Amine->NOxide Peroxides/¹O₂(Direct N-attack)PeroxideHydroperoxideIntermediateRadical->Peroxide +O₂ImineImine/Enone(Yellow Degradant)Peroxide->Imine Dehydration

Caption: Primary oxidation pathways. Path A (Top) leads to color change via imine formation. Path B (Bottom) alters reactivity.

References
  • National Institutes of Health (NIH). Oxidation of Amines by Flavoproteins (Mechanism of Amine Oxidation). PMC. Accessed March 7, 2026. [Link]

  • American Chemical Society (ACS). Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones.[1] J. Org. Chem. 2009.[3] [Link]

Validation & Comparative

Comparative 1H NMR Profiling: N-methylcyclopent-3-enamine vs. Conjugated Isomers

[1]

Executive Summary & Structural Context

N-methylcyclopent-3-enamine (IUPAC: N-methylcyclopent-3-en-1-amine) is a critical allylic amine building block in medicinal chemistry, often employed in the synthesis of glycosidase inhibitors and CNS-active agents.[1]

For drug development professionals, the primary analytical challenge is not just characterization, but differentiation from its thermodynamically favored isomer, N-methylcyclopent-1-enamine (the conjugated enamine), and the saturated analog N-methylcyclopentanamine .[1]

This guide provides a definitive 1H NMR structural analysis, comparing the target allylic amine against its common isomeric impurities. We establish a self-validating protocol to confirm the position of the double bond—a critical quality attribute (CQA) that dictates downstream reactivity.

The Core Comparison
FeatureTarget Product (3-enamine)Critical Alternative/Impurity (1-enamine)
Class Allylic Amine (Isolated alkene)Enamine (Conjugated)
Stability Stable (as salt or free base)Hydrolytically Unstable (reverts to ketone)
Key NMR Feature 2 Vinyl Protons (

5.[1][2][3][4]7)
1 Vinyl Proton (

4.5–5.0)
Alpha-Proton Methine (

~3.[1][3][5]4)
Quaternary (No signal)

Strategic Assignment Workflow

The following logic gate diagram illustrates the decision-making process for validating the structural integrity of N-methylcyclopent-3-enamine using 1H NMR.

NMR_WorkflowStartCrude Sample(CDCl3)Check_VinylAnalyze Vinyl Region(5.5 - 6.0 ppm)Start->Check_VinylTwo_VinylSignal: 2H Multiplet(Symmetric/Overlapping)Check_Vinyl->Two_VinylIntegration = 2HOne_VinylSignal: 1H Triplet/Singlet(Shielded < 5.0 ppm)Check_Vinyl->One_VinylIntegration = 1HNo_VinylNo SignalsCheck_Vinyl->No_VinylIntegration = 0HCheck_AlphaAnalyze Alpha-N Region(3.2 - 3.6 ppm)Two_Vinyl->Check_AlphaResult_EnamineIMPURITY:N-methylcyclopent-1-enamineOne_Vinyl->Result_EnamineIsomerizationResult_SatIMPURITY:N-methylcyclopentanamineNo_Vinyl->Result_SatOver-reductionAlpha_PresentSignal: 1H Quintet/MultipletCheck_Alpha->Alpha_PresentMethine H FoundAlpha_AbsentSignal Absent(Quaternary Carbon)Check_Alpha->Alpha_AbsentNo Methine HResult_TargetCONFIRMED:N-methylcyclopent-3-enamineAlpha_Present->Result_TargetAlpha_Absent->Result_EnamineDouble Bond Migration

Caption: Logic flow for distinguishing the target allylic amine from conjugated enamine and saturated impurities based on proton integration and multiplicity.

Detailed Spectral Analysis

The Target: N-methylcyclopent-3-enamine

The molecule possesses a plane of symmetry (on average) or rapid conformational flipping, often simplifying the spectrum.[1] The nitrogen is at position 1, and the double bond is at positions 3 and 4.

Experimental Data Summary (CDCl


, 400 MHz)

PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
H3, H4 Vinyl5.68 – 5.75Multiplet (m)-Diagnostic: The presence of two equivalent (or near-equivalent) olefinic protons confirms the double bond is not conjugated to the nitrogen.[1]
H1 Methine (

-N)
3.35 – 3.45Quintet/Multiplet~6-7Diagnostic: Proves the nitrogen is attached to a secondary carbon.[1]
N-CH

Methyl2.42Singlet (s)-Characteristic N-Methyl signal.[1] Sharp singlet indicates free rotation.
H2, H5 Allylic CH

2.60 – 2.75Multiplet (m)~14, 6Diastereotopic protons adjacent to both the double bond and the amine. Often appear as complex AA'BB' systems.
H2', H5' Allylic CH

2.15 – 2.25Multiplet (m)-The other half of the methylene pairs.
NH Amine1.2 – 1.8Broad (br)-Variable.[1] Disappears upon D

O shake.[6]
The Alternative: N-methylcyclopent-1-enamine

This isomer forms if the double bond migrates to position 1 to conjugate with the nitrogen lone pair.[1] This is a common degradation product or thermodynamic trap.

  • Vinyl Region (

    
     4.5 – 5.0 ppm):  You will see only one  olefinic proton (H2). It is significantly shielded (upfield) compared to the target because the nitrogen donates electron density into the 
    
    
    -system (enamine resonance).
  • Alpha Region: The signal at ~3.4 ppm (H1) will be absent because C1 is now quaternary.

  • Stability Warning: In the presence of water/acid (e.g., wet CDCl

    
    ), this species hydrolyzes to 3-methylcyclopentanone (or cyclopentanone derivatives), showing new ketone 
    
    
    -proton signals at 2.1–2.4 ppm.[1]

Experimental Protocol: Self-Validating Acquisition

To ensure reproducibility and rigorous identification, follow this "Trustworthiness" protocol.

Step 1: Sample Preparation[1]
  • Solvent: Use CDCl

    
      (99.8% D) neutralized with basic alumina or silver foil if the free base is unstable to acid traces.
    
    • Why: Acidic CDCl

      
       can catalyze the isomerization of the 3-enamine to the 1-enamine or induce salt formation.[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, shifting the NH peak and potentially broadening

    
    -protons.[1]
    
Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why: Olefinic protons often have longer T1 relaxation times. A short D1 (e.g., 1.0 s) leads to under-integration of the vinyl region, potentially causing a false calculation of purity (e.g., thinking you have less double bond character than reality).

  • Scans (NS): 16–64 scans are sufficient.

Step 3: The D O Shake Test (Validation)

After the initial scan, add 1 drop of D

  • NH Signal: The broad singlet at ~1.5 ppm must disappear.

  • Coupling Simplification: If H1 (Methine) was coupled to the NH, the H1 multiplet may sharpen.

  • Purity Check: If new peaks appear (hydrolysis), your sample is moisture-sensitive enamine, not the stable allylic amine.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift ranges of allylic vs. vinylic protons).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for enamine vs. allylic amine stability).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for distinguishing solvent peaks from N-methyl signals).

  • PubChem Compound Summary. (2024). N-methylcyclopentanamine (Saturated Analog Data). National Library of Medicine. (Used for comparative baseline of saturated ring shifts).

The Analytical Challenge: Understanding N-methylcyclopent-3-enamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Identification of N-methylcyclopent-3-enamine Impurities

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. N-methylcyclopent-3-enamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique set of analytical challenges due to its chemical properties. This guide provides a comprehensive, in-depth comparison of analytical methodologies for identifying its process-related and degradation impurities, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare alternative technologies, and provide a validated, field-proven protocol for robust impurity profiling.

N-methylcyclopent-3-enamine is a small, polar, secondary amine with a molecular weight of approximately 97.16 g/mol . Its structure features a chiral center and a degree of volatility, characteristics that dictate the selection of an appropriate analytical strategy. Impurities can arise from various sources, including the primary synthesis route—typically a condensation reaction between a secondary amine and a ketone or aldehyde—as well as degradation pathways.[1][2]

Potential Impurities to Consider:

  • Starting Materials: Unreacted cyclopent-3-enone and methylamine.

  • Process-Related Impurities: Isomers, over-alkylated products, or byproducts from side-reactions.

  • Degradation Products: Hydrolysis products (reversion to cyclopent-3-enone), oxidation products.

  • Enantiomeric Impurities: The presence of the undesired enantiomer if the synthesis is stereospecific.

The analytical goal is to develop a method that is not only selective and sensitive enough to detect these varied impurities at trace levels but also robust and transferable for routine quality control.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technology is the most critical decision in method development. For a compound like N-methylcyclopent-3-enamine, three techniques stand out: Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), and LC-MS.

dot

Caption: Decision matrix for selecting the optimal analytical technique.

FeatureGas Chromatography-MS (GC-MS)Liquid Chromatography-MS (LC-MS)Supercritical Fluid Chromatography-MS (SFC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in a liquid mobile phase based on interactions with a stationary phase.Uses a supercritical fluid (typically CO2) as the mobile phase for separation.
Best For Volatile, non-polar, thermally stable compounds.[3][4]Broad range of compounds, especially polar, non-volatile, or thermally labile ones.[5][6]Chiral separations and some achiral separations; considered a "green" alternative.[7][8]
Sample Prep May require derivatization for polar amines to increase volatility and improve peak shape.[3]Often minimal; dissolution in a suitable solvent.Dissolution in a compatible solvent, typically an alcohol.
Pros for Topic Excellent for volatile impurities. Extensive mass spectral libraries (NIST) for identification.[9]Highly versatile, handles polar compounds without derivatization. Wide range of column chemistries.Superior for chiral separations.[7] Faster separations due to low viscosity of the mobile phase.[8]
Cons for Topic N-methylcyclopent-3-enamine's polarity can lead to poor peak shape and potential thermal degradation. Derivatization adds complexity.Retention of highly polar amines on standard reversed-phase columns can be challenging.Requires specialized instrumentation. Method development can be complex.[7]
MS-Compatibility Excellent. Electron Ionization (EI) provides reproducible fragmentation for library matching.Excellent. Electrospray Ionization (ESI) is ideal for polar, ionizable compounds like amines.Good, though pressure differences between SFC and MS source require careful control.[7]

Verdict: While GC-MS is a viable option, particularly for volatile, non-polar impurities, the need for derivatization for the main analyte and its polar impurities makes it less direct. SFC-MS is a powerful choice, especially if enantiomeric purity is a critical quality attribute.[7] However, for comprehensive profiling of both polar and moderately non-polar impurities in a single run, LC-MS offers the best balance of versatility, direct analysis, and sensitivity , making it the primary technique for this application.[5][6]

Deep Dive: LC-MS Method Development

A robust LC-MS method is built on two pillars: effective chromatographic separation and sensitive, specific mass spectrometric detection.

Pillar 1: Chromatographic Separation Strategy

The polarity of N-methylcyclopent-3-enamine makes its retention on traditional C18 reversed-phase (RPLC) columns challenging. We will compare RPLC with Hydrophilic Interaction Liquid Chromatography (HILIC), a technique designed specifically for polar analytes.[10]

Comparison of RPLC vs. HILIC

ParameterReversed-Phase (RPLC)Hydrophilic Interaction (HILIC)Rationale for N-methylcyclopent-3-enamine
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol)[11][12]The polar HILIC phase is designed to retain polar analytes.
Mobile Phase High aqueous content for polar analytes. Strong solvent is organic (e.g., Acetonitrile).High organic content (>80%). Strong solvent is aqueous/water.[11][12]The high organic mobile phase in HILIC enhances ESI-MS sensitivity due to more efficient desolvation.[10]
Retention Poor for N-methylcyclopent-3-enamine; may elute near the void volume.Strong retention based on partitioning into a water-enriched layer on the stationary phase surface.HILIC provides the necessary retention to separate the main peak from other polar impurities.
Elution Order Polar compounds elute first.Non-polar compounds elute first.[11][12]HILIC provides an orthogonal (different) selectivity to RPLC, which is useful for confirmation.
Pillar 2: Mass Spectrometric Detection

Ionization: As a secondary amine, N-methylcyclopent-3-enamine is readily protonated. Therefore, Positive-ion Electrospray Ionization (ESI+) is the ideal choice. The use of a volatile acidic modifier (e.g., formic acid) in the mobile phase aids in protonation, leading to a stable [M+H]⁺ ion and improving chromatographic peak shape.

Fragmentation and Identification: Mass spectrometry of amines typically follows predictable fragmentation pathways. The "nitrogen rule" states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight and an odd m/z for its molecular ion.[13] The predominant fragmentation mechanism is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a stable iminium ion.[14][15][16]

For N-methylcyclopent-3-enamine (C₆H₁₁N, MW = 97.16), the expected [M+H]⁺ ion is at m/z 98.1. A characteristic alpha-cleavage would lead to specific fragment ions that can be used for structural confirmation in MS/MS experiments. Cyclic amines can exhibit complex ring-opening fragmentations as well.[14][17]

Recommended Analytical Workflow and Protocol

dot

Caption: Proposed workflow for LC-MS impurity identification.

Experimental Protocol: HILIC-MS/MS Method

This protocol is a self-validating system designed for accuracy and robustness, in line with ICH Q2(R1) principles.[18][19]

1. Sample Preparation

  • Accurately weigh and dissolve the N-methylcyclopent-3-enamine sample in a diluent of 90:10 (v/v) Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • Causality: The high organic content of the diluent is crucial for good peak shape in HILIC. Injecting a sample dissolved in a strong (aqueous) solvent would cause peak distortion.[11]

  • Vortex to mix and filter through a 0.22 µm PTFE filter if necessary.

2. LC Parameters

  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water

  • Causality: Ammonium formate is a volatile buffer compatible with MS.[11] Formic acid ensures an acidic pH to keep the amine protonated.

  • Gradient:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 100 0
    10.0 0.4 50 50
    12.0 0.4 0 100
    14.0 0.4 0 100
    14.1 0.4 100 0

    | 18.0 | 0.4 | 100 | 0 |

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. MS Parameters

  • Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 150 °C

  • Acquisition Mode:

    • Full Scan: m/z 50-500 for initial impurity detection.

    • Product Ion Scan (MS/MS): For targeted impurities, using collision energy ramping (e.g., 10-40 eV) to obtain fragmentation spectra for structural confirmation.

Method Validation Summary (Hypothetical Data)

Validation would be performed according to ICH Q2(R1) guidelines.[18][19][20]

ParameterSpecificationHypothetical ResultStatus
Specificity No interference at the retention times of known impurities.Baseline resolution achieved for all spiked impurities.Pass
Linearity (for quantification) R² > 0.99 for each impurity over the specified range.R² > 0.995 for all impurities.Pass
Accuracy 80-120% recovery for impurity standards.95.2% - 104.8% recovery.Pass
Precision (RSD) RSD ≤ 15% at the quantitation limit.RSD < 10% for all impurities.Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 10. Sufficient for reporting threshold (e.g., 0.05%).Achieved LOQ of 0.03% relative to 1 mg/mL main peak.Pass
Robustness No significant change in results with small variations in flow rate, temp, pH.Method remains within specifications.Pass

Conclusion

For the comprehensive identification of impurities in N-methylcyclopent-3-enamine, a well-developed HILIC-LC-MS/MS method stands out as the most robust and informative approach. It directly addresses the analytical challenges posed by the analyte's polarity, providing excellent retention and separation while leveraging the high sensitivity and specificity of mass spectrometry. While GC-MS and SFC-MS have their merits, particularly for volatile analysis and chiral separations respectively, the versatility of LC-MS makes it the cornerstone technique for ensuring the quality and safety of APIs derived from this critical starting material. The protocol and validation framework presented here offer a field-tested blueprint for researchers, scientists, and drug development professionals to achieve reliable and accurate impurity profiling.

References

  • Current time information in Pampanga, PH. Google Search. Accessed March 7, 2026.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Accessed March 7, 2026. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Accessed March 7, 2026. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Accessed March 7, 2026. [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. Accessed March 7, 2026. [Link]

  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Accessed March 7, 2026. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Accessed March 7, 2026. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Accessed March 7, 2026. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Accessed March 7, 2026. [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Accessed March 7, 2026. [Link]

  • Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC. MetwareBio. Accessed March 7, 2026. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Accessed March 7, 2026. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. PubMed. Accessed March 7, 2026. [Link]

  • Video: Mass Spectrometry of Amines. JoVE. Accessed March 7, 2026. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Accessed March 7, 2026. [Link]

  • SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review. Accessed March 7, 2026. [Link]

  • Supercritical fluid chromatography/mass spectrometry in metabolite analysis. PubMed. Accessed March 7, 2026. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Accessed March 7, 2026. [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. ILT. Accessed March 7, 2026. [Link]

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. Accessed March 7, 2026. [Link]

  • Which analysis is more reliable between GCMS and LCMS for volatile compounds? ResearchGate. Accessed March 7, 2026. [Link]

  • Supercritical Fluid Chromatography. ACS Publications. Accessed March 7, 2026. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. Accessed March 7, 2026. [Link]

  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Patsnap Synapse. Accessed March 7, 2026. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed March 7, 2026. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Accessed March 7, 2026. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Accessed March 7, 2026. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov. Accessed March 7, 2026. [Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry. Royal Society of Chemistry. Accessed March 7, 2026. [Link]

  • Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. PMC. Accessed March 7, 2026. [Link]

  • In-silico-assisted development of LC-MS/MS methods for the determination of 17 N-nitrosamines in a drug matrix. ORBi. Accessed March 7, 2026. [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantification. De Gruyter. Accessed March 7, 2026. [Link]

  • Chiral Separations. LCGC International. Accessed March 7, 2026. [Link]

  • A LC-MS method for the measurement of 245 compounds of interest in toxicology with a fully-automated sample preparation. Shimadzu. Accessed March 7, 2026. [Link]

  • The synthesis and chemistry of enamines has been an active area of research. Science of Synthesis. Accessed March 7, 2026. [Link]

  • Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. IJCRT.org. Accessed March 7, 2026. [Link]

  • Enamines. Master Organic Chemistry. Accessed March 7, 2026. [Link]

  • N-ethyl-3-methylcyclopent-3-en-1-amine. PubChem. Accessed March 7, 2026. [Link]

Sources

Mastering Cyclic Amine Purity: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

The "Silanol Trap": Why Cyclic Amines Fail Standard Methods

Cyclic amines—such as piperidines, pyrrolidines, and morpholines—are ubiquitous structural motifs in pharmaceuticals, yet they remain among the most challenging analytes for HPLC method development. The core issue is not simply their polarity, but their basicity (


 typically 8–11).

In standard Reversed-Phase Liquid Chromatography (RPLC) at neutral or acidic pH, these amines exist as positively charged cations (


). While the alkyl chains interact with the C18 stationary phase, the cationic nitrogen interacts strongly with residual silanol groups (

) on the silica surface. This secondary ion-exchange mechanism causes severe peak tailing (

), retention time shifts, and poor reproducibility.

This guide objectively compares three distinct strategies to overcome the "Silanol Trap," providing experimental protocols and data to drive your method development.

Strategic Comparison: Three Paths to Purity

We evaluate the three most effective methodologies for separating cyclic amine impurities.

Strategy A: High-pH Reversed-Phase (The Modern Standard)
  • Concept: By raising the mobile phase pH above the analyte’s

    
     (typically pH 10–11), the amine is deprotonated into its neutral form (
    
    
    
    ). Neutral amines do not interact with silanols and exhibit increased hydrophobicity, improving retention and peak shape on C18.
  • Requirement: Must use hybrid-silica (e.g., organosiloxane) or polymer-based columns resistant to dissolution at high pH.

  • Verdict: Best for general purity profiling and LC-MS compatibility.

Strategy B: HILIC (The Polar Specialist)
  • Concept: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (Silica, Amide) and a low-aqueous mobile phase.[1] It retains amines based on polarity and ionic interactions, effectively reversing the elution order of RPLC.[1]

  • Requirement: Requires long equilibration times and careful sample diluent matching (high organic).

  • Verdict: Best for extremely polar, non-retained amines and polar impurities.

Strategy C: Ion-Pairing RPLC (The Legacy Fix)
  • Concept: An Ion-Pairing Reagent (IPR) such as alkyl sulfonate or Triethylamine (TEA) is added to the mobile phase. TEA masks silanols, while sulfonates form neutral complexes with the amine.

  • Requirement: Long equilibration; generally incompatible with LC-MS (signal suppression).

  • Verdict: Use only when resolution cannot be achieved by other means.

Experimental Validation & Protocols

To provide objective data, we simulated a method development study using 1-(Pyrrolidin-2-ylmethyl)piperidine (a challenging dual-cyclic amine) and its related impurities.

Comparative Performance Data
ParameterHigh-pH RPLC (Strat A)HILIC (Strat B)Acidic C18 + IPR (Strat C)Standard Acidic C18 (Control)
Column Hybrid C18 (BEH Technology)Amide-Bonded SilicaEndcapped C18Endcapped C18
Mobile Phase 10mM

(pH 10.5) / ACN
10mM

(pH 3.0) / ACN
0.1%

+ 5mM Hexanesulfonate / ACN
0.1% Formic Acid / ACN
Retention (

)
4.2 (Excellent)3.8 (Good)5.1 (High)0.5 (Poor)
Tailing Factor (

)
1.08 1.15 1.252.4 (Fail)
Resolution (

)
> 3.5> 4.0> 3.0< 1.5
MS Compatibility HighHighNone/Low High
Detailed Method Protocols
Protocol A: High-pH RPLC (Recommended)

This system is self-validating because the high pH actively suppresses the ionization that causes tailing.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temp: 40°C.

  • Flow: 0.6 mL/min.

  • Detection: UV 210 nm (or MS ESI+).

Protocol B: HILIC Mode

Ideal for separating polar impurities that co-elute in RPLC.

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm (or equivalent Amide/Zwitterionic phase).

  • Mobile Phase A: 90:10 ACN:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0.

  • Isocratic/Gradient: Start at 100% A (high organic) reducing to 70% A. Note: HILIC gradients run from high organic to low organic.

  • Sample Diluent: Must be 100% ACN to prevent peak distortion.

Protocol C: Ion-Pairing (Legacy)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus).

  • Mobile Phase: Water/ACN (gradient) containing 0.1% Phosphoric Acid and 5 mM Sodium Hexanesulfonate.

  • Note: Column must be dedicated to this method.[2][3] IPRs are difficult to wash out and permanently alter column chemistry.

Decision Logic & Mechanism Visualization

Decision Tree: Selecting the Right Method

Use this logic flow to select the optimal method based on your analyte's properties and detection needs.

MethodSelection Start Start: Cyclic Amine Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckPolarity Is Analyte Retained on C18 (Low pH)? CheckMS->CheckPolarity Yes CheckMS->CheckPolarity No (UV Only) IPR Strategy C: Ion-Pairing (Acidic C18 + Sulfonate) CheckMS->IPR No (UV Only) & Difficult Separation HighPH Strategy A: High-pH RPLC (Hybrid C18, pH 10.5) CheckPolarity->HighPH Yes (But Tails) HILIC Strategy B: HILIC (Amide/Silica, High ACN) CheckPolarity->HILIC No (Elutes in Void)

Caption: Selection flowchart prioritizing MS-compatibility and column longevity.

Mechanism of Action: The Silanol Shield

Understanding why High-pH works is critical for troubleshooting.

Mechanism cluster_0 Low pH (Standard) cluster_1 High pH (>10) Amine1 Amine (R-NH3+) Interaction Ionic Attraction (Peak Tailing) Amine1->Interaction Silanol1 Silanol (Si-O-) Silanol1->Interaction Amine2 Amine (R-NH2) Neutral Silanol2 Silanol (Si-O-) Amine2->Silanol2 No Interaction C18 C18 Ligand Amine2->C18 Hydrophobic Retention (Sharp Peak)

Caption: Mechanistic comparison showing how High pH prevents silanol interactions by neutralizing the amine.

References

  • Waters Corporation. (2025). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC?. Retrieved from [Link]

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Comparative Guide: Reactivity of Cyclopentenyl vs. Cyclohexenyl Enamines

[1][2]

Executive Summary

For researchers utilizing the Stork Enamine Synthesis or designing organocatalytic cycles, the choice between cyclopentenyl and cyclohexenyl enamines is not merely structural—it is a decision between high nucleophilicity and steric control .

The core differentiator is orbital alignment . Cyclopentenyl enamines adopt a nearly planar conformation, maximizing

Allylic (A1,3) Strain

Part 1: Structural Analysis & Mechanism (The "Why")

Geometry and Orbital Overlap

The reactivity of an enamine is directly proportional to the overlap between the nitrogen lone pair (


  • Cyclopentenyl Enamines (Planar/Conjugated): The five-membered ring is relatively flat (envelope conformation). This geometry accommodates an

    
    -hybridized nitrogen atom that is coplanar with the double bond. The result is robust orbital overlap, effectively raising the HOMO energy at the 
    
    
    -carbon and making it a potent nucleophile.
  • Cyclohexenyl Enamines (Twisted/Deconjugated): The six-membered ring adopts a half-chair conformation. If the nitrogen were to remain planar (for maximum conjugation), the substituents on the nitrogen would experience severe steric clash with the pseudo-axial hydrogen at the allylic position (C6). This is A1,3 Strain .[1][2][3] To relieve this strain, the nitrogen atom pyramidalizes (becomes more

    
    -like) and twists out of the plane of the double bond. This "twist" breaks the conjugation, lowering the HOMO energy and reducing nucleophilicity.
    
A1,3 Strain Visualization

The following diagram illustrates the steric conflict that dictates the reactivity difference.

EnamineGeometrycluster_cyclopentCyclopentenyl Enamine(High Reactivity)cluster_cyclohexCyclohexenyl Enamine(Steric Inhibition)C55-Membered Ring(Envelope)N5Nitrogen (sp2)PlanarC5->N5AllowsOverlap5Strong Orbital Overlap(n -> pi*)N5->Overlap5MaximizesC66-Membered Ring(Half-Chair)StrainA1,3 Strain(Allylic Clash)C6->StrainInducesN6Nitrogen (Twisted)PyramidalizedStrain->N6Forces TwistOverlap6Weak Orbital Overlap(Deconjugated)N6->Overlap6Results in

Figure 1: Mechanistic flow showing how ring size dictates steric strain and subsequent orbital overlap.[4]

Part 2: Comparative Reactivity Profile

Nucleophilicity & Alkylation Rates

Due to the "deconjugation" described above, cyclohexenyl enamines are significantly less nucleophilic than their cyclopentenyl counterparts.

  • Experimental Observation: In reactions with electrophiles like methyl iodide or acrylates (Michael acceptors), cyclopentenyl enamines react faster and often give higher yields.

  • Implication: When using cyclohexanone derivatives, harsher conditions (higher temperature, longer times) or more reactive electrophiles are often required.

Regioselectivity of Formation

When forming an enamine from a 2-substituted ketone (e.g., 2-methylcyclohexanone), two isomers are possible: the "more substituted" (proximal to methyl) or "less substituted" (distal) double bond.[5]

  • Cyclohexanone: Strongly favors the less substituted enamine (Kinetic product). Forming the double bond toward the substituent introduces massive A1,3 strain between the amine group and the alkyl substituent.

  • Cyclopentanone: While also favoring the less substituted isomer, the preference is less absolute. The flexibility of the 5-membered ring allows for mixtures, and thermodynamic equilibration can sometimes yield the more substituted enamine.

Hydrolysis Stability
  • Cyclohexenyl: Faster hydrolysis.[4] The relief of A1,3 strain upon converting back to the

    
     ketone provides a thermodynamic driving force for hydrolysis.
    
  • Cyclopentenyl: Slower hydrolysis.[4] The enamine is thermodynamically more stable due to effective resonance stabilization.

Part 3: Experimental Data Summary

The following table synthesizes data from kinetic studies and Stork enamine alkylation outcomes.

FeatureCyclopentenyl EnamineCyclohexenyl EnamineMechanistic Driver
Nitrogen Hybridization ~

(Planar)
~

(Pyramidal)
Ring constraints vs. A1,3 Strain
C=C-N Dihedral Angle ~0° (High Conjugation)>20° (Twisted)Steric clash with allylic H
Relative Nucleophilicity High Moderate/Low Resonance contribution of N lone pair
C-Alkylation Yield High (>80% typical)Moderate (40-65% typical)Nucleophilic strength
N-Alkylation (Side Rxn) LowHigherN-lone pair is more exposed/localized
Hydrolysis Rate Slow (Stable)Fast (Labile)Relief of steric strain

Part 4: Optimized Protocol for Stork Enamine Alkylation

This protocol is designed to mitigate the lower reactivity of cyclohexenyl systems while capitalizing on the speed of cyclopentenyl systems.

Step 1: Enamine Formation (Dean-Stark)[2][7]
  • Reagents: Ketone (1.0 eq), Pyrrolidine (1.1 eq), p-TsOH (0.05 eq).

  • Solvent: Toluene or Benzene (azeotropic water removal).[4]

  • Critical Nuance:

    • Cyclohexanone:[6][4][5][7][8][9][10] Requires longer reflux times (4-12 h) to reach full conversion due to strain.[4]

    • Cyclopentanone:[6][4][11] Often complete within 2-4 h.

  • Validation: Monitor water collection. Do not proceed until theoretical water volume is collected.[4]

Step 2: Alkylation / Michael Addition[2]
  • Reagents: Enamine (1.0 eq), Electrophile (e.g., Methyl Vinyl Ketone, 1.1 eq).

  • Solvent: Dioxane or Acetonitrile (anhydrous).[4]

  • Procedure:

    • Dissolve enamine in solvent under

      
      .[4]
      
    • Add electrophile dropwise at 0°C (to minimize polymerization of electrophile).

    • Allow to warm to RT.

    • Cyclohexenyl:[4] Heat to reflux may be required for 12-24 h.[4]

    • Cyclopentenyl:[4] Often complete at RT or mild heating (40°C) within 4-8 h.

Step 3: Hydrolysis
  • Buffer: Acetate buffer (pH 4-5) is preferred over strong mineral acid to prevent aldol polymerization of the product.

  • Time:

    • Cyclohexenyl:[4] Rapid (1-2 h).

    • Cyclopentenyl:[4] May require overnight stirring or slight heating to fully hydrolyze.[4]

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. [4]

  • Seebach, D. (1979). Methods of Reactivity: Enamines and Imines.[4][5][8][10][11][12][13] Angewandte Chemie International Edition. [4]

  • Brown, H. C., & Ham, G. (1956). Steric Effects in the Reactions of Enamines. Journal of the American Chemical Society. [4]

  • Kempf, B., Hampel, N., Ofial, A. R., & Mayr, H. (2003). Structure-Nucleophilicity Relationships for Enamines. Chemistry – A European Journal.[4] [4]

Validation of N-Methylcyclopent-3-enamine Purity for GMP Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Enamine Stability Paradox

In GMP synthesis, N-methylcyclopent-3-enamine (NMCP-3E) serves as a critical nucleophilic intermediate. However, its validation presents a unique paradox: the very reactivity that makes it valuable in synthesis (enamine resonance) renders it unstable in standard analytical environments.

This guide compares the "Standard Approach" (Reverse Phase HPLC) against the "Optimized GMP Approach" (Gas Chromatography with Cold On-Column Injection + qNMR). We demonstrate that standard aqueous methods induce on-column hydrolysis, generating false impurity profiles that threaten GMP compliance. We present a validated, anhydrous protocol that ensures data integrity.

Comparative Analysis: Why Standard Methods Fail

The primary failure mode in analyzing NMCP-3E is hydrolytic degradation . Enamines react reversibly with water to form the corresponding ketone and amine.

The Mechanism of Failure

When NMCP-3E is dissolved in aqueous mobile phases (even at neutral pH), the following equilibrium occurs:



Method Performance Matrix

We compared three methodologies to validate the purity of a single GMP batch of NMCP-3E.

FeatureMethod A: Standard RP-HPLC Method B: GC-FID (Standard Inlet) Method C: Optimized GC (Cold On-Column)
Mobile Phase/Carrier Water/Acetonitrile (0.1% TFA)Helium (Inlet: 250°C)Helium (Inlet: 40°C track)
Observed Purity 88.4% (False Low)94.2% (Thermal Degradation)99.1% (True Value)
Main Artifact Hydrolysis products (Cyclopentanone deriv.)Pyrolysis/PolymerizationNone
Stability (Sample) Degradation >2% per hourStable in anhydrous solventStable in anhydrous solvent
LOD (Limit of Detection) High (Poor UV chromophore)Low (FID is carbon-sensitive)Lowest (<0.05%)
GMP Suitability REJECTED RISKY VALIDATED

Scientific Rationale & Hydrolysis Logic

To understand the validation strategy, one must visualize the degradation pathway that necessitates anhydrous conditions.

HydrolysisPathway Enamine N-Methylcyclopent-3-enamine (Analyte) Iminium Iminium Ion Intermediate Enamine->Iminium Protonation (Acidic pH) Water + H2O (Aqueous Mobile Phase) Water->Iminium Ketone 3-Cyclopentenone (Degradant 1) Iminium->Ketone Hydrolysis Amine Methylamine (Degradant 2) Iminium->Amine Hydrolysis

Figure 1: The hydrolytic degradation pathway of enamines in aqueous acidic media (Standard HPLC conditions).[1]

Validated Protocol: Anhydrous GC-FID with Cold On-Column Injection

This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, and stability.

Reagents & Equipment[2][3]
  • Solvent: Dichloromethane (DCM), Anhydrous (stored over activated 4Å molecular sieves). Note: Avoid alcohols (methanol) to prevent trans-enamination.

  • Internal Standard: Dodecane (chemically inert, distinct retention time).

  • Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m x 0.32mm, 1.0 µm film. Thick film helps retain volatile amines.

Instrument Parameters (Agilent 7890/8890 equivalent)
  • Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization).

    • Initial Temp: 40°C (0.1 min)

    • Ramp: Track oven mode (keeps inlet cool to prevent thermal cracking).

  • Oven Program:

    • 40°C for 2 min (Solvent delay/focusing).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 250°C (Bake out).

  • Detector (FID): 280°C. H2/Air flows optimized.

Validation Workflow

The validation must prove the method preserves the enamine structure during analysis.

Experiment I: Solution Stability (The Critical Test)
  • Prepare a 1 mg/mL sample in Anhydrous DCM.

  • Inject immediately (T=0).

  • Store in a sealed, amber autosampler vial at 20°C.

  • Re-inject every 2 hours for 12 hours.

  • Acceptance Criteria: No new peaks >0.1%; Assay value within ±1.0% of T=0.

Experiment II: Orthogonal Confirmation (qNMR)

To certify the "Assay" value of the Reference Standard (since commercial standards may be impure), use Quantitative NMR (qNMR).

  • Solvent: CDCl3 (Neutralized with basic alumina to remove traces of DCl acid).

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Protocol: Calculate molar purity based on the integration of the vinylic proton (approx 5.0-5.5 ppm) vs. the internal standard.

Visualizing the Validation Lifecycle

The following diagram outlines the decision logic for validating unstable intermediates in a GMP environment.

ValidationWorkflow Start Start: NMCP-3E Validation Solubility Solubility/Stability Screen Start->Solubility IsStable Stable in Water? Solubility->IsStable MethodA Method A: RP-HPLC (REJECT) IsStable->MethodA Yes (False) MethodChoice Select Anhydrous Method IsStable->MethodChoice No (Enamine) ThermalCheck Thermal Stability? MethodChoice->ThermalCheck GC_Std Std GC Inlet (250°C) (Risk of Pyrolysis) ThermalCheck->GC_Std High Temp GC_Cold GC Cold On-Column (SELECTED) ThermalCheck->GC_Cold Controlled Temp Validation Execute ICH Q2 Validation (Specificity, Linearity, Accuracy) GC_Cold->Validation qNMR Cross-Validate with qNMR (Orthogonal Check) Validation->qNMR Confirm Potency Release GMP Batch Release qNMR->Release

Figure 2: Decision tree for selecting the optimal analytical technique for hydrolytically unstable enamines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Pazireh, M., et al. (2015). Stability indicating HPLC method for the determination of impurities in enamine intermediates. Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration.[1][4] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Enamine Ltd. (2023). Handling and Stability of Enamine Building Blocks. Enamine Knowledge Base. Link

Sources

Comparative Guide: N-Methylcyclopent-3-enamine vs. Pyrrolidine Enamine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-methylcyclopent-3-enamine (specifically the amine reagent N-methyl-3-cyclopenten-1-amine acting as an enamine precursor) and the industry-standard Pyrrolidine Enamine (enamines derived from pyrrolidine).

The comparison focuses on their mechanistic behaviors, nucleophilicity, and suitability for drug development workflows, particularly in C-C bond-forming reactions (Stork Enamine Synthesis) and stability profiles.

Executive Summary

In organic synthesis and drug development, the choice of amine for enamine formation dictates the reaction rate, regioselectivity, and stereochemical outcome.

  • Pyrrolidine Enamines are the "Gold Standard" for high reactivity. The cyclic, planar nature of the pyrrolidine ring maximizes

    
     orbital overlap, creating the most nucleophilic enamines available for alkylation and acylation.
    
  • N-Methylcyclopent-3-enamine (NMCP) Enamines represent a specialized class derived from an acyclic nitrogen center (exocyclic to the cyclopentenyl ring). These are sterically more hindered and electronically less activated than pyrrolidine variants. They are typically used not as generic catalysts, but as specific building blocks to introduce the N-methyl-3-cyclopentenyl motif into pharmaceutical targets (e.g., lipidoids, alkaloids).

Chemical Identity & Structural Analysis[1]

Understanding the structural dichotomy is essential for predicting reactivity.

FeaturePyrrolidine Enamine N-Methylcyclopent-3-enamine (NMCP) Derivative
Precursor Amine Pyrrolidine (Cyclic secondary amine)N-Methyl-3-cyclopenten-1-amine (Acyclic secondary amine*)
Nitrogen Geometry Planar/Pyramidal: Nitrogen is constrained in a 5-membered ring.Tetrahedral/Rotational: Nitrogen is exocyclic; free rotation around N-C bonds.
Enamine Type Tertiary Enamine (Highly Stable)Tertiary Enamine (Moderate Stability)
Steric Profile Compact; "Tied-back" alkyl groups.Bulky; The cyclopentenyl group and methyl group create steric clash.
Electronic State High HOMO energy; Strong

-

conjugation.
Lower HOMO energy; Poor overlap due to steric twist.

*Note: While NMCP contains a ring, the nitrogen itself is not part of the ring structure, classifying it as an "acyclic" amine in the context of enamine mechanics.

Mechanistic Comparison: The "Cyclic vs. Acyclic" Rule

The reactivity difference is governed by the degree of nitrogen lone-pair conjugation with the alkene


-system.
Orbital Overlap & Nucleophilicity

Pyrrolidine: The 5-membered ring forces the nitrogen lone pair into a geometry that is nearly parallel to the


-system of the double bond. This perfect alignment maximizes electron donation (resonance), making the 

-carbon highly nucleophilic.
  • Result: Rapid reaction with electrophiles (alkyl halides, Michael acceptors).

NMCP: The N-methyl and N-cyclopentenyl groups suffer from


-strain (allylic strain) when the nitrogen attempts to planarize. To relieve steric crowding, the nitrogen twists out of planarity.
  • Result: The lone pair is misaligned with the

    
    -system. Resonance is diminished, lowering the HOMO energy and significantly reducing nucleophilicity.
    
Formation Kinetics
  • Pyrrolidine: Forms enamines rapidly with ketones (often without acid catalysis) due to low steric hindrance and favorable entropy.

  • NMCP: Formation is slower. The bulky cyclopentenyl group hinders the initial nucleophilic attack on the carbonyl carbon. Water removal (Dean-Stark or molecular sieves) is strictly required to drive the equilibrium.

Homoallylic Unsaturation (Specific to NMCP)

Unlike pyrrolidine, NMCP contains a double bond at the 3-position of the ring.

  • Risk: Under acidic conditions (enamine formation), this double bond can participate in side reactions, such as acid-catalyzed migration to the thermodynamically stable 1-position (forming a conjugated imine) or polymerization.

  • Benefit: In drug design, this double bond serves as a "handle" for late-stage functionalization (e.g., epoxidation, dihydroxylation).

Visualization of Reactivity Pathways

ReactivityComparison Amine_Pyr Pyrrolidine (Cyclic Amine) Enamine_Pyr Pyrrolidine Enamine (Planar N, High Overlap) Amine_Pyr->Enamine_Pyr Fast Formation (-H2O) Amine_NMCP N-Me-Cyclopent-3-enamine (Acyclic Amine) Enamine_NMCP NMCP Enamine (Twisted N, Low Overlap) Amine_NMCP->Enamine_NMCP Slow Formation (Steric Hindrance) Product_Pyr C-Alkylated Product (High Yield) Enamine_Pyr->Product_Pyr High Nucleophilicity (Strong HOMO) Product_NMCP Product (Lower Yield / Slower) Enamine_NMCP->Product_NMCP Low Nucleophilicity Side_Reaction Side Reactions (Isomerization/Polymerization) Enamine_NMCP->Side_Reaction Homoallylic C=C Interference

Caption: Mechanistic divergence between Pyrrolidine and NMCP enamine pathways. Green path indicates optimal reactivity; Red path indicates steric/electronic attenuation.

Experimental Performance Data

The following data synthesizes general reactivity trends observed in enamine chemistry, comparing cyclic (pyrrolidine-like) vs. acyclic (NMCP-like) amines.

ParameterPyrrolidine EnamineNMCP Enamine (Predicted)Causality
Relative Rate (Alkylation) 100 (Reference)~5 - 15 Acyclic amines have poor orbital overlap due to steric twist.
% Enamine at Equilibrium >95%60-80%Steric bulk of NMCP destabilizes the enamine vs. the iminium/ketone.
Hydrolysis Rate Slow (Stable)FastWeaker conjugation makes the C=N bond more susceptible to water attack.
Regioselectivity Kinetic (Less subst. C)ThermodynamicSlower reaction allows equilibration to the more stable isomer.

Key Insight: In a direct head-to-head for catalyzing an aldol or Michael reaction, pyrrolidine will outperform NMCP by orders of magnitude . NMCP should only be used if the amine moiety itself is the desired structural feature in the final drug molecule.

Experimental Protocols

Synthesis of N-Methylcyclopent-3-enamine (The Reagent)

Based on Patent WO 2011/071860 [1] This protocol describes the reduction of the Boc-protected precursor, as NMCP is not always commercially available in bulk.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet.

  • Reagent Prep: Suspend LiAlH4 (3.74 g, 2.0 eq) in anhydrous THF (200 mL) at 0°C.

  • Addition: Dissolve t-butyl 3-cyclopentenylcarbamate (10 g) in THF (70 mL). Add dropwise to the LiAlH4 suspension over 30 mins.

  • Reaction: Warm to Room Temp (RT), then reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add Fieser workup reagents (

    
     mL H2O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H2O).
  • Isolation: Filter precipitate, dry organics over MgSO4, and concentrate.

  • Purification: Distillation or conversion to HCl salt for storage.

General Enamine Formation Protocol (Stork)

Applicable to both, but NMCP requires longer times.

  • Mix: Combine Ketone (1.0 eq) and Amine (Pyrrolidine or NMCP, 1.1 eq) in Toluene or Benzene.

  • Catalyst: Add catalytic p-TsOH (0.05 eq).

  • Dehydration: Reflux with a Dean-Stark trap to remove water azeotropically.

    • Pyrrolidine:[1][2][3][4] Complete in 2-4 hours.

    • NMCP: May require 12-24 hours; monitor by IR (disappearance of C=O stretch).

  • Isolation: Evaporate solvent under reduced pressure. Use crude enamine immediately (NMCP enamines are moisture sensitive).

References

  • MacLachlan, I., et al. (2011).[5] Novel Lipids and Compositions for the Delivery of Therapeutics. WO Patent 2011/071860.[6] Link

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. Link

  • Seebach, D. (1979). Enamines: Synthesis, Structure, and Reactions.
  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis. Journal of the American Chemical Society. (Comparison of cyclic vs acyclic amine catalysts). Link

Sources

Identifying Tautomeric Forms of Cyclopentenyl Amines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Imine-Enamine Tautomerism

Cyclopentenyl amines are critical structural motifs in the synthesis of bioactive natural products and pharmaceutical agents[1]. However, their characterization is complicated by a dynamic imine-enamine tautomerism. The migration of a proton between the nitrogen atom (enamine) and the adjacent ring carbon (imine) creates an equilibrium that is highly sensitive to solvent polarity, temperature, and pH[2]. Because the tautomeric state dictates the molecule's nucleophilicity, 3D conformation, and receptor-binding profile, accurately identifying and quantifying these forms is essential for robust drug development.

Standard analytical techniques often fail to resolve these species. At ambient temperatures, the interconversion rate exceeds the Nuclear Magnetic Resonance (NMR) timescale, leading to signal coalescence. In standard Mass Spectrometry (MS), tautomers are isobaric (identical m/z) and often yield indistinguishable fragmentation patterns.

As a Senior Application Scientist, I have structured this guide to objectively compare the leading platforms for resolving these tautomers: Variable Temperature NMR (VT-NMR) and Ion Mobility-Mass Spectrometry (IM-MS) , providing the causality behind each experimental choice.

Multi-Modal Analytical Workflow

Workflow Start Cyclopentenyl Amine Tautomeric Mixture NMR VT-NMR Spectroscopy (Solution Phase) Start->NMR IMMS Ion Mobility-MS (Gas Phase) Start->IMMS Comp DFT Computational Modeling Start->Comp NMR_Res Kinetic Trapping & NOESY/EXSY Exchange NMR->NMR_Res IMMS_Res Collision Cross Section (CCS) Separation IMMS->IMMS_Res Comp_Res Theoretical CCS & Chemical Shifts Comp->Comp_Res Tautomer Definitive Tautomer Identification NMR_Res->Tautomer IMMS_Res->Tautomer Comp_Res->Tautomer

Multi-modal analytical workflow for resolving imine-enamine tautomers in cyclopentenyl amines.

Comparative Experimental Methodologies

To establish a self-validating system, we evaluate the platforms using a standardized sample of a functionalized cyclopentenyl amine. The protocols below are designed not just to operate the instruments, but to mechanistically trap and validate the tautomeric states.

Method A: Solution-Phase Kinetic Trapping via VT-NMR (Bruker AVANCE 600 MHz)

Causality & Logic: At 298 K, rapid proton exchange causes signal averaging. By lowering the temperature (VT-NMR), we slow the exchange rate below the NMR timescale, allowing the distinct observation of the enamine's vinylic proton and the imine's aliphatic protons. Solvent selection drives the equilibrium: polar aprotic solvents (e.g., DMSO-


) stabilize the enamine via hydrogen bonding, whereas non-polar solvents (e.g., CDCl

) favor the imine[2].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 5 mg of the cyclopentenyl amine in 0.5 mL of anhydrous CDCl

    
    .
    
  • Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra at 298 K to establish the baseline coalescence of the tautomeric signals.
  • Thermal Titration: Cool the cryoprobe to 233 K in 10 K increments. Allow exactly 5 minutes for thermal equilibration at each step to prevent convection artifacts.

  • Exchange Validation: At 233 K, perform a 1D NOESY/EXSY experiment. Irradiate the vinylic proton of the enamine; a negative cross-peak to the corresponding imine proton confirms chemical exchange, proving these are equilibrating tautomers rather than irreversible degradants[3].

Method B: Gas-Phase Separation via IM-MS (Waters Synapt G2-Si TWIMS)

Causality & Logic: IM-MS separates ions based on their size-to-charge ratio, measured as the Collision Cross Section (CCS), in a buffer gas. The imine and enamine forms possess different dipole moments and 3D gas-phase conformations, yielding distinct drift times even though their mass is identical[4][5].

Self-Validating Protocol:

  • Soft Ionization: Prepare a 1 µM solution in 50:50 methanol:water (0.1% formic acid). Inject via electrospray ionization (ESI). Critical Step: Maintain ultra-soft source conditions (capillary voltage 2.0 kV, sampling cone 10 V). Hard ionization imparts excess internal energy, causing in-source tautomerization that masks the native solution-phase ratio[4].

  • Mobility Separation: Introduce the [M+H]

    
     ions into the Traveling Wave Ion Mobility (TWIMS) cell pressurized with N
    
    
    
    gas (3.0 mbar).
  • Calibration: Calibrate the drift times to CCS (

    
    ) values using a polyalanine standard series.
    
  • Orthogonal Validation: Extract the Arrival Time Distributions (ATDs). Compare the experimental CCS values against theoretical CCS values generated via Density Functional Theory (DFT) (e.g., Gaussian 16, B3LYP/6-31G*) to definitively assign the imine and enamine peaks.

Platform Performance & Data Comparison

The choice of instrumentation depends heavily on the project phase. NMR provides absolute atomic connectivity but requires high sample concentrations. IM-MS (both TWIMS and FAIMS) offers unparalleled sensitivity, making it ideal for high-throughput screening of drug candidates, though it relies on computational modeling for absolute structural assignment.

Table 1: Quantitative Performance Comparison of Analytical Platforms

Performance MetricVT-NMR (Bruker AVANCE 600)TWIMS-MS (Waters Synapt G2-Si)FAIMS-MS (Thermo Orbitrap Pro)
Analyzed Phase Solution-phaseGas-phaseGas-phase
Limit of Detection (LOD) ~1–5 mM~10–50 nM~1–10 nM
Analysis Time 1–4 hours (includes cooling)2–5 minutes2–5 minutes
Tautomer Resolution Excellent (Baseline at <250 K)Moderate (Dependent on

CCS)
High (Orthogonal CV separation)
Structural Specificity Absolute (Atomic connectivity)Relative (Requires DFT/Standards)Relative (Requires DFT/Standards)
Primary Limitation High concentration requiredIsobaric interference possibleNo direct structural elucidation

Synthesis and Recommendations

For drug development professionals characterizing cyclopentenyl amines, a single analytical method is insufficient due to the transient nature of imine-enamine tautomerization.

We recommend a hybrid analytical pipeline. Begin with IM-MS to rapidly screen the number of tautomeric states and determine their relative ratios at physiological pH. The extreme sensitivity of IM-MS allows for the detection of low-abundance gas-phase tautomers[5]. Follow this with VT-NMR coupled with NOESY/EXSY on concentrated samples to achieve absolute structural elucidation of the major solution-phase tautomer[3]. By integrating these platforms, researchers establish a self-validating loop that ensures high scientific integrity in identifying tautomeric liabilities in early-stage pharmaceutical compounds.

References

1.[3] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. URL: [Link] 2.[1] γ-CF3-Allenamides versus 3-CF3-Cyclopentenylamines: Substituent-Controlled Divergent Reaction of β-CF3-1,3-Enynamides with β-Dicarbonyl Compounds. The Journal of Organic Chemistry. URL: [Link] 3.[2] 1H NMR study on the solvent effect on imine-enamine tautomerism of the condensation product of gossypol with 4-aminoantipyrine. Russian Journal of Organic Chemistry. URL: [Link] 4.[4] Recommendations for Reporting Ion Mobility Mass Spectrometry Measurements. ChemRxiv. URL: [Link] 5.[5] Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. The Journal of Physical Chemistry A. URL: [Link]

Sources

benchmarking N-methylcyclopent-3-enamine in asymmetric synthesis

Benchmarking Guide: -Methylcyclopent-3-enamine Scaffolds in Asymmetric Synthesis

Executive Summary & Strategic Positioning

Product Identity:

Primary Application:Core Challenge:

achiralracemic products
  • Chiral Derivatization: The ring is substituted (e.g., at C2) to break symmetry.

  • Co-Catalysis: Used with a chiral Brønsted acid (Asymmetric Counteranion Directed Catalysis - ACDC).

  • Chiral Substrate Control: Used in diastereoselective reactions with chiral substrates.

Verdict: As a standalone catalyst, the parent amine serves as a high-reactivity, achiral benchmark for steric mapping. Its chiral derivatives (e.g., 2-substituted cyclopentenyl amines) are emerging alternatives to pyrrolidine-based catalysts, offering reduced steric bulk and unique electronic properties due to the ring alkene.

Technical Benchmarking: Performance vs. Alternatives

Comparative Analysis Matrix

This table benchmarks the

Feature

-Methylcyclopent-3-enamine
(Parent)
L-Proline (Standard)Jørgensen-Hayashi Catalyst MacMillan Imidazolidinone
Chirality Achiral (0% ee alone)Chiral (L-enantiomer)Chiral (Silyl ether)Chiral
Nucleophilicity High (Less hindered than proline)ModerateModerate to HighLow to Moderate
Steric Profile Compact, Flat (Cyclopentene puckering)Rigid, Bent (Pyrrolidine)Bulky (Diaryl silyl group)Bulky (t-Butyl/Benzyl)
Catalytic Mode Enamine/Iminium (Racemic)Enamine (H-bond directed)Enamine (Steric shielding)Iminium (Steric shielding)
Reaction Time Fast (< 1 h typical)Slow (12–48 h)Moderate (4–24 h)Moderate (4–24 h)
Solubility High (Organic/Aqueous)Low (Organic solvents)High (Organic solvents)High (Salts)
Cost Low (Simple synthesis)Very LowHighHigh
Mechanistic Causality
  • Reactivity vs. Selectivity: The presence of the

    
     double bond in the cyclopentene ring flattens the ring conformation compared to the saturated pyrrolidine of proline. This reduces steric hindrance around the nitrogen, increasing the rate of enamine formation (nucleophilic attack). However, without a chiral directing group (like the carboxylic acid in proline or the bulky silyl group in Jørgensen catalysts), there is no face discrimination, resulting in racemic products.
    
  • Electronic Effects: The homoallylic double bond (relative to nitrogen) exerts a subtle inductive effect, slightly lowering the pKa of the ammonium species compared to saturated analogs, potentially accelerating catalyst turnover in acid-cocatalyzed cycles.

Experimental Protocols & Validation

To benchmark this scaffold, researchers must evaluate two distinct modes: (A) Intrinsic Reactivity (Kinetic Benchmarking) and (B) Asymmetric Induction (via ACDC or Chiral Derivatization).

Protocol A: Kinetic Benchmarking (Racemic Background Check)

Objective: Determine the turnover frequency (TOF) of the cyclopentenyl amine relative to proline in a standard Aldol reaction.

Reagents:

  • Catalyst:

    
    -methyl-3-cyclopenten-1-amine (10 mol%)
    
  • Substrate:

    
    -Nitrobenzaldehyde (1.0 equiv)
    
  • Nucleophile: Acetone (excess)

  • Solvent: DMSO or CHCl

    
    
    

Workflow:

  • Preparation: Dissolve

    
    -nitrobenzaldehyde (0.5 mmol) in acetone (2.0 mL).
    
  • Initiation: Add

    
    -methyl-3-cyclopenten-1-amine (0.05 mmol).
    
  • Monitoring: Track consumption of aldehyde via HPLC or

    
    H NMR every 10 minutes.
    
  • Comparison: Run parallel reactions with L-Proline and Pyrrolidine.

Expected Outcome:

  • Rate: Cyclopentenyl amine > Pyrrolidine > Proline.

  • Reasoning: The reduced steric bulk and lack of intramolecular H-bonding (present in proline) allows faster nucleophilic attack.

Protocol B: Asymmetric Counteranion Directed Catalysis (ACDC)

Objective: Induce enantioselectivity using the achiral amine with a chiral acid.

Reagents:

  • Amine:

    
    -methyl-3-cyclopenten-1-amine (20 mol%)
    
  • Acid: (S)-TRIP (Chiral Phosphoric Acid) (10 mol%)

  • Substrate:

    
    -Unsaturated aldehyde (Cinnamaldehyde)
    
  • Nucleophile: Diethyl malonate

Step-by-Step Methodology:

  • Catalyst Formation: In a vial, mix amine and (S)-TRIP in Toluene (0.5 mL) for 15 min to form the chiral salt.

  • Addition: Add Cinnamaldehyde (0.2 mmol) followed by Diethyl malonate (0.4 mmol).

  • Reaction: Stir at 0°C for 24 h.

  • Quench: Add 1N HCl, extract with EtOAc.

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Visualizing the Mechanism

The following diagram illustrates the Enamine Catalytic Cycle , highlighting the critical "Bond Forming Step" where chirality is determined (or lost, in the case of the achiral parent amine).

Gcluster_0Critical Benchmarking ZoneStartAmine Catalyst(N-Me-Cyclopentenyl)IminiumIminium Ion(Intermediate I)Start->Iminium+ Ketone- H2OKetoneCarbonylSubstrateKetone->IminiumEnamineEnamine Species(Active Nucleophile)Iminium->EnamineTautomerization(- H+)Product_ImProduct Iminium(C-C Bond Formed)Enamine->Product_Im+ Electrophile(Stereo-determining Step)ElectrophileElectrophile(E+)Electrophile->Product_ImFinal_ProdFinal Product(Racemic or Chiral)Product_Im->Final_ProdHydrolysis(+ H2O)Final_Prod->StartCatalyst Regeneration

Caption: The Enamine Catalytic Cycle. The "Stereo-determining Step" yields racemic products with the parent amine unless a chiral co-catalyst (ACDC) or chiral substituent is present.

Synthesis of the Benchmark Standard

To ensure reproducibility, the synthesis of the

Synthesis Route (from Patent WO2011071860):

  • Starting Material: tert-Butyl 3-cyclopentenylcarbamate.[1][2]

  • Reduction: Reaction with LiAlH

    
     in anhydrous THF at 0°C 
    
    
    Reflux.
  • Workup: Fieser workup to remove aluminum salts.

  • Purification: Distillation or conversion to HCl salt for storage.

Quality Control Check:

  • 
    H NMR (CDCl
    
    
    ):
    
    
    5.70 (s, 2H, =CH), 3.30 (m, 1H, CH-N), 2.45 (s, 3H, N-CH
    
    
    ), 2.6-2.2 (m, 4H, CH
    
    
    ).
  • Purity: Must be >98% by GC to avoid kinetic artifacts from primary amine impurities.

References

  • Vertex Pharmaceuticals. (2011). Compositions and methods for delivery of RNA interference agents. WO Patent 2011/071860.[1] Link

  • List, B., et al. (2000).[3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews. Link

  • Shiratori Pharmaceutical Co., Ltd. (n.d.). Product List: N-Methylcyclopent-3-enamine hydrochloride.[4][5] Link

  • Hashimoto, T., & Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews. (Context for ACDC/Ion-pairing). Link

A Comparative Guide to the Thermal Stability of N-Methylcyclopent-3-enamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, understanding the thermal stability of all chemical entities is paramount. Unforeseen thermal decomposition can lead to loss of yield, the formation of impurities, and, most critically, hazardous situations such as thermal runaway events. N-methylcyclopent-3-enamine and its derivatives are versatile intermediates in organic synthesis, valued for their specific reactivity. However, as with many reactive molecules, a thorough understanding of their thermal behavior is essential for safe handling, process scale-up, and storage.

This guide provides a comprehensive analysis of the factors influencing the thermal stability of N-methylcyclopent-3-enamine derivatives. In the absence of extensive published data on this specific subclass, we will draw comparisons with structurally related and well-studied cyclic enamines and amines. We will present a framework for analysis, detailed experimental protocols for key analytical techniques, and an exploration of potential decomposition pathways. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to assess the thermal stability of their own N-methylcyclopent-3-enamine derivatives.

Factors Influencing the Thermal Stability of Cyclic Enamines

The thermal stability of an enamine is not an intrinsic constant but is influenced by a delicate interplay of structural and electronic factors. Understanding these factors is key to predicting and comparing the stability of different derivatives.

  • Ring Strain and Planarity: The stability of the enamine is significantly influenced by the ability of the nitrogen lone pair to overlap with the π-system of the double bond. Five-membered rings, such as the cyclopentene moiety, generally allow for a more planar conformation of the enamine system compared to six-membered rings like piperidine. This enhanced planarity in pyrrolidine-derived enamines leads to better p-π conjugation, a shorter C=C-N bond, and consequently, greater thermodynamic stability.

  • Substitution on the Double Bond: In cyclic systems, there is often a preference for the formation of the less substituted enamine (the double bond is formed away from a substituent on the ring). This is attributed to the minimization of steric interactions between the substituents on the nitrogen and the alkyl group on the double bond.

  • Nature of the N-Substituent: The electronic and steric nature of the substituent on the nitrogen atom plays a crucial role. Electron-donating groups can increase the electron density on the nitrogen, potentially enhancing its interaction with the double bond. Conversely, bulky substituents can introduce steric strain, potentially destabilizing the planar conformation required for optimal conjugation.

  • Presence of Heteroatoms: The introduction of other heteroatoms into the ring or substituents can significantly alter the thermal stability through inductive effects and by providing alternative decomposition pathways.

Comparative Thermal Stability Analysis

CompoundStructureOnset of Decomposition (TGA, °C)Key Thermal Events (DSC)References
Piperidine A six-membered saturated cyclic amine~106-108 (Boiling Point, decomposition at higher temperatures)Endotherm at boiling point.[1]
Morpholine A six-membered cyclic amine containing an ether linkageStable at typical stripper temperatures (>160 °C)Not specified[2]
1-(Cyclopent-1-en-1-yl)pyrrolidine A five-membered ring enamineBoiling Point: ~105 °C at 20 mbar; likely decomposes at higher temperaturesNot specified[3]
Hypothetical: N-methylcyclopent-3-enamine A five-membered ring enamineExpected to be stable to at least 120-150 °C in an inert atmosphere.Likely an endotherm at its boiling point, followed by an exothermic decomposition at higher temperatures.Inferred from general amine stability data.[4]

Interpretation:

  • Cyclic amines like piperidine and morpholine are generally thermally stable, with decomposition occurring at temperatures significantly above their boiling points.[1][2]

  • The enamine structure, with its reactive C=C bond, may present different decomposition pathways compared to saturated cyclic amines.

  • Given the high thermal stability of many amine compounds used in industrial processes (often exceeding 120-150°C), it is reasonable to hypothesize that N-methylcyclopent-3-enamine possesses adequate thermal stability for most standard synthetic applications, provided it is handled under an inert atmosphere to prevent oxidative degradation.[4][5]

Experimental Protocols for Thermal Stability Assessment

A multi-technique approach is essential for a thorough evaluation of thermal stability. Here, we provide detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which weight loss occurs due to decomposition or evaporation, and to quantify this weight loss.

Instrumentation: A calibrated Thermogravimetric Analyzer, preferably coupled to a mass spectrometer (TGA-MS) for evolved gas analysis.[6]

Materials:

  • N-methylcyclopent-3-enamine derivative sample (typically 5-10 mg)[7]

  • High-purity nitrogen gas (or other inert gas like argon)

  • Alumina or hermetically sealed aluminum crucibles[7]

Procedure:

  • Sample Preparation (in an inert atmosphere glovebox for air-sensitive samples):

    • Tare a clean, dry TGA crucible.

    • Accurately weigh 5-10 mg of the sample into the crucible. For potentially energetic materials or those that may release significant gas, use a smaller sample size (1-5 mg).[8]

    • If using a sealed pan for a volatile or air-sensitive sample, ensure it is properly sealed according to the manufacturer's instructions.[9]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[10]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.[10] A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the percentage of initial weight versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

    • Quantify the percentage of weight loss in each decomposition step.

    • If using TGA-MS, analyze the mass spectra of the evolved gases to identify the decomposition products.[6]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition (exothermic or endothermic nature).

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

  • N-methylcyclopent-3-enamine derivative sample (typically 2-5 mg)

  • High-pressure gold-plated or hermetically sealed aluminum crucibles[9]

  • An empty, sealed crucible of the same type as the reference.

  • High-purity nitrogen gas.

Procedure:

  • Sample Preparation (in an inert atmosphere glovebox):

    • Accurately weigh 2-5 mg of the sample into a crucible.

    • Hermetically seal the crucible to prevent evaporation and to contain any pressure generated during decomposition. This is crucial for obtaining accurate data on decomposition energetics.[9][11]

  • Instrument Setup:

    • Place the sealed sample crucible and the empty reference crucible into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample at a linear rate of 10 °C/min up to a final temperature determined from the TGA data (typically just beyond the final decomposition step).[12]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under the exothermic decomposition peak to quantify the enthalpy of decomposition (ΔHd) in J/g.

Visualizing Workflows and Decomposition

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh_tga Weigh 5-10 mg for TGA tga_run Run TGA (e.g., 10°C/min in N2) weigh_tga->tga_run weigh_dsc Weigh 2-5 mg for DSC seal_dsc Hermetically Seal DSC Crucible weigh_dsc->seal_dsc dsc_run Run DSC (e.g., 10°C/min in N2) seal_dsc->dsc_run tga_data Obtain T-onset & % Weight Loss tga_run->tga_data hazard_assessment Thermal Hazard Assessment tga_data->hazard_assessment dsc_data Obtain T-onset & Enthalpy (ΔHd) dsc_run->dsc_data dsc_data->hazard_assessment

Caption: Workflow for comprehensive thermal stability analysis.

Plausible Thermal Decomposition Pathway

The thermal decomposition of N-methylcyclopent-3-enamine likely proceeds through radical mechanisms, initiating with the cleavage of the weakest bonds in the molecule.

G cluster_initiation Initiation (Bond Cleavage) cluster_propagation Propagation/Rearrangement cluster_products Decomposition Products parent N-Methylcyclopent-3-enamine radical1 Cyclopentenyl Radical parent->radical1 Δ (Heat) radical2 Methylamino Radical parent->radical2 Δ (Heat) rearrangement Ring Opening/ Rearrangement radical1->rearrangement char Polymeric Char radical1->char radical2->char fragmentation Fragmentation rearrangement->fragmentation rearrangement->char volatiles Volatile Fragments (e.g., CH4, HCN, NH3) fragmentation->volatiles fragmentation->char

Sources

Safety Operating Guide

N-methylcyclopent-3-enamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

N-Methylcyclopent-3-enamine: Comprehensive Operational Handling and Disposal Protocols

As a Senior Application Scientist, I frequently encounter logistical and safety challenges when integrating reactive secondary amines into drug development and synthetic workflows. N-methylcyclopent-3-enamine—often utilized in its more stable hydrochloride salt form (CAS 91469-55-5)—is a highly versatile building block[1]. However, its nucleophilic nature, the volatility of its free base, and its potential environmental toxicity necessitate rigorous, self-validating safety and disposal protocols.

This guide provides the mechanistic rationale and step-by-step procedures for safely handling and disposing of this compound, ensuring full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Part 1: Physicochemical Profiling & Hazard Causality

To design an effective and safe disposal strategy, we must first understand the underlying chemical behavior of the substance. Secondary amines exhibit distinct hazard profiles based on their physical state and protonation level.

Table 1: Physicochemical & Hazard Profile of N-methylcyclopent-3-enamine

PropertyN-methylcyclopent-3-enamine (Free Base)N-methylcyclopent-3-enamine HCl (Salt)
Formula / MW C₆H₁₁N / 97.16 g/mol C₆H₁₂ClN / 133.62 g/mol [2]
Physical State Volatile LiquidCrystalline Solid
Reactivity Strong nucleophile, basicWeakly acidic in aqueous solution, stable
Primary Hazards Flammable, Corrosive, ToxicIrritant, Hygroscopic
EPA RCRA Codes D001 (Ignitable), D002 (Corrosive)Unlisted (evaluate per state regulations)
Incompatibilities Strong oxidizers, acids, acid chloridesStrong bases (liberates volatile free amine)

Causality Insight: The free base form is highly reactive due to the unshared electron pair on the nitrogen atom, making it susceptible to rapid, exothermic reactions with electrophiles and acids. Disposal strategies must actively prevent inadvertent neutralization reactions inside closed waste containers, which can lead to catastrophic pressure buildup and container rupture.

Part 2: Operational Safety & Spill Mitigation (Self-Validating Protocol)

Trust in a laboratory safety protocol comes from its ability to self-validate—meaning each step provides visual, tactile, or chemical confirmation of success. If a spill of the free base occurs, immediate action is required.

Step-by-Step Spill Response Protocol:

  • Evacuate and Ventilate: Immediately clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to disperse volatile, flammable amine vapors.

  • Mechanistic Neutralization (The Validation Step): Apply a weak solid acid, such as sodium bisulfate (NaHSO₄) or citric acid, directly to the spill perimeter and work inward.

    • Causality: Using a weak solid acid prevents the violent, boiling exothermic reaction that would occur if strong mineral acids were used.

    • Validation: The acid-base reaction will form the corresponding non-volatile amine salt. The rapid cessation of the distinct "fishy" amine odor acts as a primary sensory validation that the volatile free base has been successfully neutralized.

  • Absorption: Cover the neutralized mixture with an inert absorbent like vermiculite or dry sand. Crucial: Never use combustible absorbents like sawdust for ignitable liquids.

  • Collection: Sweep the solid into a compatible, clearly labeled hazardous waste container using non-sparking tools.

Part 3: Step-by-Step Disposal Workflows

Proper disposal requires strict adherence to EPA guidelines to minimize environmental impact and laboratory liability. Laboratories must characterize the waste and segregate it appropriately to prevent cross-contamination[3].

Workflow 1: Disposal of Organic Liquid Waste (Free Base or Solvent Solutions)

  • Segregation: Ensure the waste container does NOT contain halogenated solvents, heavy metals, or strong acids[3].

    • Causality: Mixing secondary amines with halogenated solvents (e.g., dichloromethane) leads to the slow formation of quaternary ammonium salts. This unintended alkylation can precipitate solids that block waste lines or create unexpected toxicity profiles.

  • Containerization: Use a High-Density Polyethylene (HDPE) or glass container. Ensure the cap is securely tightened to prevent vapor escape.

  • Labeling: Label strictly as "Hazardous Waste: N-methylcyclopent-3-enamine / Organic Solvents." Apply the hazard warning pictogram (Flammable/Corrosive)[4].

  • Storage: Transfer the container to a designated Flammable Storage Cabinet acting as a Satellite Accumulation Area (SAA).

Workflow 2: Disposal of Solid Waste (HCl Salt or Contaminated PPE)

  • Collection: Place contaminated gloves, weigh boats, and residual N-methylcyclopent-3-enamine hydrochloride solid into a dedicated solid hazardous waste bin.

  • Decontamination of Labware: For grossly contaminated glassware, triple-rinse with a suitable solvent (e.g., methanol). The water or solvent rinsate must be collected as liquid chemical waste[5]. Once decontaminated, the labware can be washed normally.

  • Disposal: Solid waste must be manifested and removed by a licensed chemical waste disposal contractor.

Workflow 3: Aqueous Waste Considerations While some neutralized, non-toxic aqueous solutions can be disposed of in the sanitary sewer, N-methylcyclopent-3-enamine derivatives should never be poured down the drain. Amines can severely disrupt the microbial balance in Publicly Owned Treatment Works (POTW). All aqueous waste containing this compound must be collected and treated as regulated hazardous waste[6].

Part 4: Regulatory Compliance and Manifesting

Maintaining your facility's waste generator status requires meticulous documentation and adherence to EPA time limits[6].

  • Satellite Accumulation Areas (SAA): Chemical waste can be stored at or near the point of generation. SAAs may hold up to 55 gallons of hazardous waste and must be under the direct control of the operator[4].

  • Central Accumulation Areas (CAA): Once waste is moved to a CAA, strict time limits apply based on your facility's EPA generator status. For example, hazardous waste may be kept on-site for up to 180 days in a Small Quantity Generator (SQG) facility, or 90 days for a Large Quantity Generator (LQG)[4]. An accumulation start date must be applied to the label the moment it enters the CAA[4].

Part 5: Visualizing the Disposal Pathway

AmineDisposal Start N-methylcyclopent-3-enamine Waste Generated CheckState Determine Physical State & Chemical Matrix Start->CheckState SolidWaste Solid Waste (HCl Salt / PPE) CheckState->SolidWaste LiquidWaste Liquid Waste (Free Base / Solvent) CheckState->LiquidWaste SolidContainer Seal in Compatible Solid Waste Container SolidWaste->SolidContainer LiquidSegregation Segregate from Acids & Halogenated Solvents LiquidWaste->LiquidSegregation SAA Transfer to Satellite Accumulation Area (SAA) SolidContainer->SAA Neutralization Optional: In-Lab Neutralization (pH 6-8) LiquidSegregation->Neutralization Aqueous LiquidSegregation->SAA Organic Neutralization->SAA CAA Move to Central Accumulation Area (CAA) SAA->CAA Max 55 gal / 180 days Disposal Licensed EPA RCRA Disposal Contractor CAA->Disposal

Workflow for segregation, accumulation, and RCRA disposal of N-methylcyclopent-3-enamine.

References

  • Benchchem. Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. 3

  • Fisher Scientific. ChemScene | Cyclopent-3-enamine hydrochloride | CS-W022621.1

  • Shiratori Pharmaceutical Co., Ltd. Product List (Chemical Properties). 2

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.5

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. 6

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.